2-Formyl Loratadine
Description
BenchChem offers high-quality 2-Formyl Loratadine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Formyl Loratadine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O3/c1-2-29-23(28)26-11-9-15(10-12-26)21-20-8-6-18(24)13-17(20)4-3-16-5-7-19(14-27)25-22(16)21/h5-8,13-14H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKHKNGVLJMSMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=C(C=C4)C=O)C=C(C=C3)Cl)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70652595 | |
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076198-15-6 | |
| Record name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70652595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 2-Formyl Loratadine
Executive Summary
Loratadine, a potent second-generation H1 antihistamine, serves as a valuable scaffold in medicinal chemistry for the development of new therapeutic agents.[1][2] Functionalization of its tricyclic core allows for the modulation of its pharmacological profile. This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 2-Formyl Loratadine, a key intermediate for derivatization. We focus on the Vilsmeier-Haack reaction, a classic and efficient method for the formylation of electron-rich heteroaromatic systems.[1][3][4] This document details the underlying reaction mechanism, provides a step-by-step experimental protocol, outlines methods for product characterization, and discusses critical safety considerations. The guide is intended for researchers, chemists, and professionals in drug development seeking to expand the chemical space around the loratadine core structure.
Introduction: The Rationale for Loratadine Functionalization
Loratadine: A Privileged Scaffold
Loratadine is a tricyclic antihistamine that selectively antagonizes peripheral histamine H1 receptors.[1][2] Its molecular architecture, featuring a benzo[5][6]cyclohepta[1,2-b]pyridine core, provides a semi-rigid conformation that is crucial for its high-affinity binding.[7] Unlike first-generation antihistamines, its low lipid solubility prevents it from readily crossing the blood-brain barrier, thereby minimizing sedative side effects.[1] These properties make loratadine not only a successful therapeutic agent but also an attractive starting point for the design of new molecules with potentially novel biological activities.[7][8]
The Strategic Importance of 2-Formyl Loratadine
The introduction of a formyl (-CHO) group onto the pyridine ring of loratadine at the 2-position creates a versatile chemical handle. This aldehyde functionality opens a gateway to a vast array of subsequent chemical transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reactions: For carbon-carbon bond formation and the introduction of alkenyl groups.
-
Oxidation: To generate the corresponding 2-carboxy-loratadine derivative.
-
Condensation Reactions: To build novel heterocyclic rings fused to the pyridine moiety.
Therefore, 2-Formyl Loratadine is not an end in itself but a critical intermediate for generating a library of novel loratadine analogs for structure-activity relationship (SAR) studies.
Synthetic Strategy: The Vilsmeier-Haack Reaction
Mechanism and Rationale for Selection
The Vilsmeier-Haack reaction is the premier choice for the formylation of loratadine due to the electron-rich nature of its fused pyridine ring system. The reaction proceeds via an electrophilic aromatic substitution mechanism.[1][3][4]
The key steps are:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) activates N,N-dimethylformamide (DMF) to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent.[9]
-
Electrophilic Attack: The electron-rich pyridine ring of loratadine attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is expected to occur regioselectively at the C2 position, which is ortho to the pyridine nitrogen and activated by the fused aromatic system.
-
Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde product, 2-Formyl Loratadine.[1][4]
This method is highly effective for heterocyclic systems and is known for its relatively mild conditions compared to other formylation techniques.[3][5]
Vilsmeier-Haack Reaction Mechanism
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Preparation of Loratadine Impurities for Research: A Technical Guide
Abstract
This technical guide provides a comprehensive and in-depth overview of the core strategies for the preparation, isolation, and characterization of loratadine impurities. Intended for researchers, analytical scientists, and professionals in drug development, this document moves beyond mere procedural lists to explain the fundamental rationale behind methodological choices. It covers the generation of impurities through forced degradation, their isolation from bulk drug substances, and targeted organic synthesis. Detailed protocols, data interpretation, and visual workflows are presented to equip the reader with the practical and theoretical knowledge required to produce and manage impurity reference standards, a critical component for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products.
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Integrity
Loratadine, a potent second-generation H1 histamine antagonist, is a widely used medication for the treatment of allergies.[1] In the landscape of pharmaceutical manufacturing and development, ensuring the purity and safety of an Active Pharmaceutical Ingredient (API) like loratadine is paramount. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH), mandate rigorous control of impurities—any component of the drug substance that is not the chemical entity defined as the API.[2][3]
The presence of impurities, even at trace levels, can potentially impact the safety and efficacy of the final drug product.[3] Therefore, the availability of pure impurity reference standards is a non-negotiable prerequisite for the development and validation of robust analytical methods used in quality control and stability studies.[4][5] This guide provides a detailed exploration of the primary strategies employed to generate and isolate these critical chemical entities for research and reference purposes.
The Loratadine Impurity Landscape
Impurities associated with loratadine can be broadly classified into three categories: organic impurities, inorganic impurities, and residual solvents. Organic impurities are the most critical from a safety and stability perspective and are further subdivided into:
-
Process-Related Impurities: These include starting materials, intermediates, by-products, and reagents that may be present from the synthetic route used to manufacture loratadine.[3][4]
-
Degradation Products: These are formed during storage or formulation due to the chemical decomposition of the loratadine molecule under the influence of environmental factors like light, heat, humidity, acid, base, or oxidation.[2][3]
-
Metabolites: While technically not impurities in the drug substance itself, active metabolites like desloratadine are crucial related compounds that often need to be synthesized as reference standards.[4]
Pharmacopoeias such as the United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several official loratadine impurities, often designated by letters (e.g., Loratadine Related Compound A, B, C).[6][7][8]
Caption: Hierarchical classification of impurities associated with the loratadine drug substance.
Core Strategies for Impurity Preparation and Isolation
A multi-pronged approach is essential for successfully preparing the full spectrum of potential loratadine impurities. The choice of strategy depends on the nature of the impurity (known or unknown, process-related or degradant) and the quantity required.
Strategy 1: Forced Degradation (Stress) Studies
Forced degradation is the cornerstone for identifying and generating potential degradation products. By subjecting loratadine to stress conditions more severe than those used in accelerated stability testing, we can predict and produce impurities that might form over the product's shelf life.[2] This process is fundamental to developing stability-indicating analytical methods as required by ICH guideline Q1A(R2).[2][9]
Causality: The objective is not to completely destroy the drug but to induce a target degradation of 5-20%.[2] This range is optimal because it allows for the formation of primary degradation products without generating an overly complex mixture of secondary, less relevant products that could complicate analysis and isolation.
Key Stress Conditions:
-
Acidic and Basic Hydrolysis: Loratadine, being an ester, is susceptible to hydrolysis.[9] Alkaline conditions, in particular, can lead to the formation of the corresponding carboxylic acid derivative.[2][9]
-
Oxidation: Using reagents like hydrogen peroxide (H₂O₂) can simulate oxidative degradation, potentially leading to a complex mixture of products, including chloride oxidation products.[2]
-
Thermal Degradation: Exposing the solid API to dry heat helps identify thermally labile impurities.[2]
-
Photodegradation: Exposing the API to controlled UV and visible light is crucial for identifying light-sensitive degradants.
Caption: A typical workflow for generating and isolating impurities via forced degradation.
Experimental Protocol: Acidic Hydrolysis of Loratadine
This protocol provides a representative example of a forced degradation experiment.
Objective: To generate acid-induced degradation products of loratadine for subsequent isolation and characterization.
Materials:
-
Loratadine API
-
Methanol (HPLC Grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
-
Volumetric flasks, pipettes
-
HPLC system with UV/PDA detector
Procedure:
-
Sample Preparation: Accurately weigh and dissolve a known amount of loratadine in methanol to prepare a stock solution (e.g., 1 mg/mL).
-
Stress Application: Transfer an aliquot of the stock solution into a volumetric flask. Add an equal volume of 0.1 N HCl.[2] For a control sample, add an equal volume of purified water instead of acid.
-
Incubation: Store the solution at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a defined period (e.g., 24 hours), monitoring the degradation progress periodically by HPLC.[2][10]
-
Neutralization: Once the target degradation (5-20%) is achieved, carefully neutralize the solution by adding an appropriate volume of 0.1 N NaOH.[10]
-
Analysis and Isolation: Dilute the neutralized solution to a suitable concentration with the mobile phase for HPLC analysis.[2] The resulting mixture containing the parent drug and its degradants can then be subjected to preparative chromatography for isolation.[11]
Strategy 2: Isolation from Bulk Drug Batches
Process-related impurities and by-products are often present in non-commercial or early-stage development batches of the API.[12] These batches can serve as an enriched source for isolating impurities that are not typically formed through degradation.
Causality: The principle here is one of enrichment and scale. Analytical HPLC methods are first used to "fingerprint" the crude API and identify the retention times of unknown peaks.[13] The method is then scaled up to preparative chromatography, which uses larger columns and higher flow rates to handle the larger sample loads needed to collect milligram-to-gram quantities of the target impurity.
Methodology:
-
Screening: Analyze a sample of the loratadine mother liquor or crude API using a validated, high-resolution analytical HPLC method to identify and profile the existing impurities.[1][12]
-
Method Transfer: Adapt the analytical method for preparative scale. This often involves adjusting the mobile phase composition and gradient to maximize the resolution between the impurity of interest and the main API peak.
-
Fraction Collection: Perform repeated injections of the concentrated sample onto the preparative HPLC system.[11] Collect the fractions corresponding to the elution time of the target impurity peak.
-
Post-Isolation Workup: Pool the collected fractions containing the pure impurity. The solvent is then removed, typically through lyophilization or rotary evaporation, to yield the isolated solid impurity.
Strategy 3: Targeted Organic Synthesis
When an impurity cannot be generated or isolated in sufficient quantity or purity, or when its structure is known (e.g., a starting material or a predicted by-product), direct organic synthesis is the most reliable approach.[14]
Causality: Synthesis provides absolute control over the final product, ensuring high purity and unambiguous structural confirmation. This is particularly vital for creating the primary reference standards against which all future analytical work will be benchmarked. For example, specific hydroxymethyl derivatives of loratadine, which can form in syrup formulations, have been prepared via targeted synthesis to serve as reference standards.[14][15]
Example Synthetic Approach (Conceptual): The synthesis of process-related impurities often involves retracing steps of the main API synthesis or designing a novel route. For instance, a known synthetic precursor to loratadine is 8-Chloro-5,6-dihydro-11H-benzo[16]cyclohepta[1,2-b]pyridin-11-one (Loratadine Related Compound C).[7] This intermediate can be synthesized and purified to serve as a reference standard for monitoring its potential presence in the final API.[17][18]
Caption: Simplified schematic for the synthesis of a key loratadine intermediate.
Data Summary and Characterization
Once prepared, each impurity must be rigorously characterized to confirm its identity and purity. This typically involves a suite of spectroscopic techniques (NMR, MS, FTIR) and chromatographic analysis. The characterized compounds then serve as invaluable reference standards.
The table below summarizes key information for some known loratadine impurities.
| Impurity Name/Designation | Type | Common Origin | Typical Analytical Technique |
| Desloratadine | Degradant / Metabolite | Hydrolysis of ester group | RP-HPLC, LC-MS[19] |
| Loratadine Related Compound A | Process-Related | Synthetic by-product | RP-HPLC, USP Method[6][8] |
| Loratadine Related Compound C | Process-Related | Synthetic intermediate | RP-HPLC, USP Method[7][8] |
| 2- and 4-Hydroxymethyl Loratadine | Degradant (in formulation) | Reaction with excipients | RP-HPLC, LC-MS[5][14] |
| Loratadine EP Impurity F | Process-Related | Synthetic by-product | RP-HPLC, EP Method[5][8] |
Conclusion
The preparation of loratadine impurities is a multifaceted discipline that underpins the entire framework of pharmaceutical quality control. It requires a deep understanding of organic chemistry, analytical science, and regulatory expectations. By strategically employing forced degradation, isolating compounds from bulk materials, and conducting targeted synthesis, researchers can generate the high-purity reference standards necessary for validating analytical methods. These standards are indispensable for ensuring that every batch of loratadine released to the market is safe, effective, and compliant with the highest standards of quality.
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An In-depth Technical Guide to the NMR and Mass Spectrometry Data of 2-Formyl Loratadine
This guide provides a detailed technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 2-Formyl Loratadine. As a significant derivative and potential impurity in the synthesis of Loratadine, understanding its spectral characteristics is crucial for researchers, scientists, and professionals in drug development and quality control. This document offers a predictive interpretation based on the well-documented spectral data of the parent compound, Loratadine, and fundamental principles of spectroscopic analysis.
Introduction to 2-Formyl Loratadine
2-Formyl Loratadine is a derivative of the second-generation antihistamine, Loratadine.[1] Its chemical structure is characterized by the addition of a formyl group (-CHO) at the second position of the pyridine ring of the Loratadine molecule.[2] The presence of this aldehyde functionality can arise during the synthesis of Loratadine or its analogues, making it a potential process-related impurity.[3] The molecular formula of 2-Formyl Loratadine is C23H23ClN2O3, and its molecular weight is approximately 410.9 g/mol .[2][4] The accurate identification and characterization of such impurities are mandated by regulatory bodies to ensure the safety and efficacy of the final pharmaceutical product.[5][6]
Predicted ¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.[5] While experimental spectra for 2-Formyl Loratadine are not widely published, we can predict the key ¹H and ¹³C NMR chemical shifts by analyzing the known spectrum of Loratadine and considering the electronic effects of the newly introduced formyl group.[7][8][9]
Methodology for NMR Data Acquisition (Proposed)
A standardized protocol for acquiring high-quality NMR data for 2-Formyl Loratadine would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Formyl Loratadine sample in a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using standard parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the identification of methyl, methylene, and methine carbons.
-
2D NMR Experiments: To further confirm assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.[10]
Predicted ¹H NMR Spectral Data of 2-Formyl Loratadine
The introduction of the electron-withdrawing formyl group at the C2 position of the pyridine ring is expected to induce significant downfield shifts for the adjacent protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aldehydic Proton (-CHO) | 9.5 - 10.5 | Singlet | Diagnostic for the formyl group. |
| Aromatic Protons | 7.0 - 8.5 | Multiplets | Protons on the pyridine and benzene rings will be shifted due to the formyl group. |
| Piperidine Protons | 2.0 - 4.0 | Multiplets | Similar to Loratadine, but with potential for minor shifts. |
| Ethyl Ester Protons | 1.2 - 1.3 (CH₃), 4.1 - 4.2 (CH₂) | Triplet (CH₃), Quartet (CH₂) | Characteristic signals for the ethyl group. |
Predicted ¹³C NMR Spectral Data of 2-Formyl Loratadine
The carbon spectrum will also reflect the presence of the formyl group, with the aldehydic carbon appearing at a characteristic downfield position.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Aldehydic Carbon (-CHO) | 185 - 195 | A highly deshielded carbon, confirming the presence of the aldehyde. |
| Aromatic & Olefinic Carbons | 120 - 160 | The carbon atoms of the pyridine and benzene rings. |
| Piperidine Carbons | 25 - 50 | Aliphatic carbons of the piperidine ring. |
| Ethyl Ester Carbons | ~14 (CH₃), ~61 (CH₂) | Carbons of the ethyl group. |
| Carbonyl Carbon (Ester) | ~155 | The carbonyl carbon of the ethyl ester group. |
Predicted Mass Spectrometry Data
Mass spectrometry (MS) is an essential technique for determining the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.[5][11] For 2-Formyl Loratadine, we can predict the expected mass-to-charge ratios (m/z) for the molecular ion and key fragments.
Methodology for Mass Spectrometry Data Acquisition (Proposed)
A robust LC-MS/MS method would be the preferred approach for analyzing 2-Formyl Loratadine.[12][13]
-
Chromatographic Separation: Utilize a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate 2-Formyl Loratadine from other components.[14] A gradient elution with a mobile phase consisting of acetonitrile and water with a small amount of formic acid is often effective for such compounds.[12]
-
Ionization: Employ a soft ionization technique, such as Electrospray Ionization (ESI) in positive ion mode, to generate the protonated molecular ion [M+H]⁺.[12]
-
Mass Analysis: Use a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap analyzer) to accurately determine the m/z of the molecular ion.
-
Tandem Mass Spectrometry (MS/MS): Perform fragmentation of the precursor ion ([M+H]⁺) to obtain a characteristic fragmentation pattern that can be used for structural confirmation.[15][16]
Predicted Mass Spectrum and Fragmentation of 2-Formyl Loratadine
The expected mass spectrum of 2-Formyl Loratadine will be dominated by the protonated molecular ion.
| Ion | Expected m/z | Notes |
| [M+H]⁺ | ~411.1 | The protonated molecular ion. The exact mass will depend on the isotopic distribution. |
The fragmentation pattern in MS/MS will be crucial for confirming the structure. Key fragmentation pathways are likely to involve the loss of the ethyl ester group and cleavages around the piperidine ring.
Conclusion
The structural elucidation of 2-Formyl Loratadine, a potential impurity in the synthesis of Loratadine, relies heavily on the predictive power of NMR and mass spectrometry. By understanding the fundamental principles of these analytical techniques and leveraging the known spectral data of the parent compound, we can confidently predict the key spectral features of this derivative. This in-depth guide provides a robust framework for the identification and characterization of 2-Formyl Loratadine, ensuring the quality and safety of pharmaceutical products.
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An In-depth Technical Guide to the Physicochemical Properties of 2-Formyl Loratadine
Introduction
2-Formyl Loratadine, a derivative of the second-generation antihistamine Loratadine, is a compound of significant interest in pharmaceutical research and development, particularly in the context of impurity profiling and metabolite identification.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Formyl Loratadine, offering both established data and predictive insights based on established structure-property relationships. This document is intended for researchers, scientists, and drug development professionals, providing a framework for the analytical characterization and understanding of this molecule.
Chemical Identity and Structure
2-Formyl Loratadine is characterized by the addition of a formyl group (-CHO) to the pyridine ring of the Loratadine molecule. This modification significantly influences its electronic distribution and, consequently, its physicochemical behavior.
| Identifier | Value | Source |
| IUPAC Name | ethyl 4-(13-chloro-5-formyl-4-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | [3] |
| CAS Number | 1076198-15-6 | [3][4] |
| Molecular Formula | C₂₃H₂₃ClN₂O₃ | [1][3] |
| Molecular Weight | 410.9 g/mol | [3] |
| Chemical Structure | (See Figure 1) |
Figure 1: Chemical Structure of 2-Formyl Loratadine
A 2D representation of 2-Formyl Loratadine.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale and Key Considerations |
| Aqueous Solubility | Likely lower than Loratadine | The electron-withdrawing nature of the formyl group can decrease the basicity of the nearby pyridine nitrogen, potentially reducing solubility in acidic media. Increased polarity from the aldehyde may slightly enhance aqueous solubility, but overall, a net decrease is anticipated. Loratadine itself has low water solubility (<1 mg/mL).[5] |
| pKa | Expected to be lower than Loratadine (pKa ≈ 5.0) | The formyl group is electron-withdrawing, which will decrease the electron density on the pyridine ring, thereby reducing the basicity of the nitrogen atom and lowering its pKa.[6] |
| LogP (Octanol/Water) | Potentially slightly lower than Loratadine (LogP ≈ 5.2) | The introduction of a polar formyl group is expected to decrease the lipophilicity of the molecule, resulting in a lower LogP value compared to Loratadine.[7] |
| Melting Point | Likely higher than Loratadine (134-136 °C) | The potential for increased intermolecular interactions, such as dipole-dipole interactions involving the polar formyl group, may lead to a higher melting point. |
| Polymorphism | Possible | Loratadine is known to exhibit polymorphism, and it is plausible that its derivatives, including 2-Formyl Loratadine, could also exist in different crystalline forms.[2][8] |
| Hygroscopicity | Potentially low | While the formyl group adds polarity, the overall molecule remains largely hydrophobic. Significant water uptake is not expected under normal conditions. |
Synthesis and Degradation Pathways
2-Formyl Loratadine is primarily considered an impurity or a degradation product of Loratadine.[1][9]
Plausible Formation Pathway
The formation of 2-Formyl Loratadine can occur through the oxidation of 2-Hydroxymethyl Loratadine, which itself can be formed from Loratadine under specific conditions, such as in syrup formulations.[1]
Simplified formation pathway of 2-Formyl Loratadine.
Predicted Degradation
2-Formyl Loratadine is expected to be susceptible to degradation under similar stress conditions as Loratadine, with the formyl group introducing additional potential degradation pathways.
-
Hydrolysis: The ester linkage is prone to hydrolysis under both acidic and basic conditions, similar to Loratadine.[9]
-
Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid. The pyridine ring can also undergo N-oxidation.
-
Photodegradation: Exposure to UV light may lead to degradation, a known characteristic of the Loratadine scaffold.[10]
Analytical Characterization
A robust analytical strategy is crucial for the identification, quantification, and characterization of 2-Formyl Loratadine.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is essential for separating 2-Formyl Loratadine from Loratadine and other related substances.
Proposed HPLC Method:
| Parameter | Recommended Conditions | Justification |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for hydrophobic compounds like Loratadine and its derivatives.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic conditions to ensure consistent protonation of basic sites. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reversed-phase chromatography. |
| Gradient Elution | Start with a lower percentage of Mobile Phase B and gradually increase. | To ensure the elution of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic nature of the molecule allows for UV detection. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Experimental Protocol: HPLC Method Development
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Sample Preparation: Accurately weigh and dissolve a reference standard of 2-Formyl Loratadine in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
-
Injection: Inject the standard solution and monitor the chromatogram.
-
Method Optimization: Adjust the gradient profile and mobile phase composition to achieve optimal separation from Loratadine and other potential impurities, ensuring a resolution of >1.5 between adjacent peaks.
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the structural confirmation of 2-Formyl Loratadine.
Expected Mass Spectral Data:
-
Electrospray Ionization (ESI) in Positive Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 411.1.
-
Tandem MS (MS/MS): Fragmentation of the parent ion can provide structural information. Key fragments would likely arise from the loss of the ethyl carbamate group and fragmentation of the piperidine and tricyclic rings.
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An In-depth Technical Guide on 2-Formyl Loratadine as a Potential Metabolite of Loratadine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Loratadine, a widely utilized second-generation antihistamine, undergoes extensive metabolic biotransformation, primarily through cytochrome P450 (CYP) mediated pathways. The principal metabolic route is the formation of its active metabolite, desloratadine (descarboethoxyloratadine). While hydroxylation and subsequent glucuronidation of both the parent compound and desloratadine are well-documented, the landscape of minor or novel metabolites is less explored. This technical guide delves into the scientific investigation of 2-Formyl Loratadine, a theoretical yet plausible metabolite. Although direct in vivo or in vitro evidence for its formation is not yet established in published literature, this document constructs a robust scientific hypothesis for its existence. This is supported by analogous chemical transformations, such as the documented formation of N-formyldesloratadine as a degradation product, and an analysis of potential enzymatic pathways.
This guide provides a comprehensive overview of loratadine's established metabolic fate, proposes a hypothetical biotransformation pathway to 2-Formyl Loratadine, and offers detailed protocols for its chemical synthesis and analytical detection. Furthermore, it discusses the potential pharmacological and toxicological significance of such a metabolite, in line with regulatory expectations for metabolite safety testing. This document is intended to serve as a foundational resource for researchers investigating the complete metabolic profile of loratadine and the broader field of drug metabolism.
Introduction: Loratadine and its Established Metabolic Profile
Loratadine is a tricyclic antihistamine that acts as a selective inverse agonist for peripheral histamine H1 receptors.[1] Its non-sedating properties are attributed to its limited ability to cross the blood-brain barrier.[2] Upon oral administration, loratadine is rapidly absorbed and undergoes extensive first-pass metabolism in the liver.[3][4]
Primary Metabolic Pathways
The biotransformation of loratadine is dominated by two major Phase I reactions:
-
Decarboethoxylation: This is the principal metabolic pathway, leading to the formation of desloratadine (DL or DCL).[5][6] This metabolite is pharmacologically more potent than the parent drug and is itself marketed as an antihistamine.[6] This conversion is primarily catalyzed by CYP3A4 and CYP2D6, with minor contributions from other isoforms like CYP1A1 and CYP2C19.[3][5][7]
-
Hydroxylation: Both loratadine and desloratadine can undergo hydroxylation at various positions on the tricyclic ring system.[3][8] These hydroxylated metabolites are then typically conjugated with glucuronic acid in Phase II reactions to facilitate their excretion.[8]
The established metabolic pathways of loratadine are summarized in the diagram below.
Caption: Established primary metabolic pathways of Loratadine.
The Case for 2-Formyl Loratadine: A Potential Novel Metabolite
While not documented in primary metabolism studies, the formation of 2-Formyl Loratadine is a chemically plausible biotransformation. This hypothesis is predicated on the chemical reactivity of the loratadine molecule and analogous reactions observed in related compounds.
Chemical Structure of 2-Formyl Loratadine
2-Formyl Loratadine is characterized by the addition of a formyl group (-CHO) to the C2 position of the pyridine ring of the loratadine structure.
| Compound | Molecular Formula | Molar Mass | CAS Number |
| Loratadine | C22H23ClN2O2 | 382.89 g/mol | 79794-75-5 |
| 2-Formyl Loratadine | C23H23ClN2O3 | 410.9 g/mol | 1076198-15-6 |
Evidence from Analagous Compounds: N-Formyl Desloratadine
A compelling piece of circumstantial evidence supporting the potential for formylation comes from studies on desloratadine. It has been shown that desloratadine can degrade, particularly in the presence of pharmaceutical excipients like lactose, to form N-formyl desloratadine .[9][10][11] This reaction involves the formylation of the nitrogen atom within the piperidine ring. While this is a degradation product rather than a metabolite, and the location of formylation is different, it demonstrates the susceptibility of the broader molecular scaffold to formylation reactions.
Hypothetical Biotransformation Pathway
The enzymatic formation of 2-Formyl Loratadine from loratadine would likely be a Phase I metabolic reaction. While C-formylation of xenobiotics is not a commonly reported metabolic pathway, it could theoretically be catalyzed by cytochrome P450 enzymes. The mechanism might involve the oxidation of a methyl group if one were present at the 2-position, or more likely, a direct oxidation of the C-H bond on the pyridine ring.
One plausible enzymatic route could proceed via an N-oxide intermediate. The pyridine nitrogen in loratadine could be oxidized by a CYP enzyme to form Loratadine N-oxide. This N-oxide could then undergo an enzymatic rearrangement, possibly analogous to a Reissert-Henze reaction, to introduce a functional group at the 2-position, which is subsequently oxidized to a formyl group. The identification of N-formylation as a metabolic pathway for other aromatic amines in vivo lends some credence to the possibility of enzymatic formylation, although the mechanism would differ.[12]
Caption: Hypothetical biotransformation pathway to 2-Formyl Loratadine.
Chemical Synthesis of 2-Formyl Loratadine
Proposed Synthetic Protocol
This protocol outlines a potential multi-step synthesis of 2-Formyl Loratadine from Loratadine.
Step 1: N-Oxidation of Loratadine
-
Dissolve Loratadine (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane.
-
Add an oxidizing agent, for example, hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents), portion-wise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the excess oxidizing agent and work up the reaction mixture to isolate the Loratadine N-oxide product.
Step 2: Functionalization of the Pyridine Ring (Reissert-Henze type reaction)
-
Activate the Loratadine N-oxide (1 equivalent) with a reagent like benzoyl chloride or tosyl chloride (1.1 equivalents) in an aprotic solvent.
-
Introduce a cyanide source, such as trimethylsilyl cyanide (TMSCN), to the activated intermediate. This should regioselectively add the cyano group to the 2-position of the pyridine ring.
-
Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Purify the resulting 2-Cyano Loratadine by column chromatography.
Step 3: Reduction of the Cyano Group to an Aldehyde
-
Dissolve the purified 2-Cyano Loratadine (1 equivalent) in an appropriate solvent (e.g., toluene or THF).
-
Cool the solution to -78°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a reducing agent such as Diisobutylaluminium hydride (DIBAL-H) (1.2 equivalents) dropwise.
-
Stir the reaction at low temperature for a few hours.
-
Quench the reaction with a suitable reagent (e.g., methanol, followed by aqueous acid).
-
Perform an aqueous workup and extract the product.
-
Purify the final product, 2-Formyl Loratadine, by column chromatography to yield the reference standard.
Caption: Proposed synthetic workflow for 2-Formyl Loratadine.
Analytical Methodologies for Detection and Characterization
The identification of novel, low-abundance metabolites requires highly sensitive and specific analytical techniques. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.
In Vitro Metabolism Studies
To investigate the formation of 2-Formyl Loratadine, in vitro systems are invaluable.
-
Human Liver Microsomes (HLMs): Incubating loratadine with HLMs in the presence of NADPH will simulate Phase I metabolism.
-
Recombinant CYP Enzymes: Using specific recombinant CYP enzymes (e.g., CYP3A4, CYP2D6) can help pinpoint which isoforms are responsible for the potential formation of the metabolite.
LC-MS/MS Protocol for the Detection of 2-Formyl Loratadine
This protocol is designed for the analysis of samples from in vitro incubations or in vivo studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma or microsomal incubation quench solution, add 300 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of loratadine or another structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. Chromatographic Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5-7 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Predicted MRM Transitions:
-
Loratadine: Q1: 383.1 -> Q3: 337.1[14]
-
2-Formyl Loratadine (Predicted): Q1: 411.1 -> Q3: [To be determined by infusion of the synthesized standard, likely involving fragmentation of the formyl group or the piperidine ring]. A plausible fragment would be the loss of the ethyl carboxylate group from the piperidine ring, similar to loratadine.
-
4. Data Analysis
-
The presence of 2-Formyl Loratadine in a sample would be confirmed by a peak at the same retention time as the synthesized reference standard, with the same MRM transition.
-
Quantification can be achieved by creating a calibration curve using the reference standard.
Caption: General workflow for the detection of 2-Formyl Loratadine.
Potential Pharmacological and Toxicological Significance
The introduction of a formyl group, a reactive aldehyde, into the loratadine structure could significantly alter its pharmacological and toxicological properties.
Pharmacological Activity
The formyl group could change the binding affinity of the molecule for the H1 receptor. It may increase or decrease its antihistaminic activity, or potentially introduce activity at other receptors. The polarity and electronic properties of the molecule would be altered, which could also affect its absorption, distribution, metabolism, and excretion (ADME) profile.
Toxicological Implications
Aldehyde groups can be chemically reactive and may covalently bind to macromolecules such as proteins and DNA, which is a common mechanism of toxicity. The potential for 2-Formyl Loratadine to be a reactive metabolite would be a key consideration. According to FDA guidance, the safety of a drug metabolite should be evaluated if it is found at concentrations greater than 10% of the total drug-related exposure at steady state.
Furthermore, the metabolism of the formyl group itself could lead to the formation of a carboxylic acid (2-Carboxy Loratadine) or be reduced to a hydroxymethyl group. Formic acid, the simplest carboxylic acid, is a known toxic metabolite of methanol, primarily affecting the optic nerve.[15][16] While the amount of formic acid potentially produced from a formylated drug metabolite would be small, the potential for localized toxicity in metabolically active tissues should not be disregarded without investigation.
Conclusion and Future Directions
The existence of 2-Formyl Loratadine as a metabolite of loratadine remains a compelling hypothesis that warrants further investigation. The formation of N-formyl desloratadine as a degradation product provides a strong chemical precedent for the formylation of the loratadine scaffold. This technical guide has outlined the scientific basis for this hypothesis and provided a clear roadmap for its investigation, from chemical synthesis to bioanalytical detection.
Future research should focus on:
-
Executing the proposed in vitro metabolism studies to search for the m/z corresponding to 2-Formyl Loratadine.
-
Synthesizing and characterizing the 2-Formyl Loratadine reference standard to enable definitive identification and quantification.
-
If identified, conducting pharmacological and toxicological screening to assess its activity and potential for adverse effects.
A thorough understanding of all metabolic pathways is crucial for a complete safety and efficacy profile of any drug. The exploration of potential minor metabolites like 2-Formyl Loratadine represents a proactive approach to drug development and a deeper understanding of xenobiotic metabolism.
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An In-depth Technical Guide to the Degradation Pathway of Loratadine Leading to its 2-Formyl Derivative
Introduction: The Imperative of Understanding Loratadine Degradation
Loratadine, a potent, non-sedating second-generation antihistamine, is a cornerstone in the management of allergic conditions.[1] Its tricyclic structure, while conferring high chemical stability and selective peripheral H1 receptor antagonism, is not impervious to degradation.[2][3] A thorough understanding of its degradation profile is paramount for ensuring the safety, efficacy, and quality of its pharmaceutical formulations. This is a mandate from regulatory bodies like the International Council for Harmonisation (ICH).[4]
While the primary degradation pathways of loratadine, such as hydrolysis and oxidation, are reasonably well-documented, the formation of specific, less common derivatives warrants a deeper investigation. This guide provides a comprehensive technical overview of the known degradation pathways of loratadine, with a specific focus on the elucidation of the pathway leading to the formation of the 2-formyl derivative, a known impurity.[5] We will delve into the mechanistic underpinnings of these transformations, present robust analytical methodologies for their detection, and discuss the implications for drug development and formulation science.
Established Degradation Pathways of Loratadine: A Foundational Overview
Forced degradation studies are instrumental in revealing the intrinsic stability of a drug substance.[4][6] Loratadine has been shown to be susceptible to degradation under various stress conditions.[4]
Hydrolytic Degradation
As an ester, loratadine is susceptible to hydrolysis, particularly under alkaline conditions.[7][8] This typically involves the cleavage of the ethyl carbamate group.
-
Alkaline Hydrolysis: Under basic conditions, the ester functional group of loratadine is hydrolyzed to form its corresponding carboxylic acid.[4] However, there is evidence to suggest that this carboxylic acid intermediate is unstable and readily undergoes decarboxylation to yield desloratadine, the active metabolite of loratadine.[9]
-
Acid Hydrolysis: Loratadine also undergoes degradation under acidic conditions, though the extent can be less pronounced than under alkaline conditions.[4]
Oxidative Degradation
Oxidative conditions can lead to a complex mixture of degradation products.[4] Susceptible sites in the loratadine molecule include the pyridine ring (which can lead to N-oxidation) and the piperidine and cycloheptane rings.[9][10] Studies have indicated the formation of multiple chlorinated oxidation products under oxidative stress.[4][11]
Photolytic Degradation
Exposure to light, particularly UV irradiation, can induce the photolytic degradation of loratadine.[4][8] It is crucial, therefore, to protect loratadine and its formulations from light during manufacturing and storage.
The following table summarizes the major known degradation products of loratadine.
| Degradation Product | Stress Condition(s) | Notes |
| Desloratadine | Alkaline Hydrolysis | Active metabolite of loratadine.[9] |
| Loratadine Carboxylic Acid | Alkaline Hydrolysis | Unstable intermediate, readily decarboxylates.[4] |
| Loratadine N-Oxide | Oxidation | Formation on the pyridine ring.[10] |
| Various Chlorinated Products | Oxidation | Complex mixture of oxidative degradants.[11] |
The 2-Formyl Loratadine Pathway: A Deeper Mechanistic Dive
The formation of a 2-formyl derivative of loratadine (CAS No: 1076198-15-6) is a more nuanced degradation pathway that has been identified.[5][12] This derivative is understood to be a by-product of 2-hydroxymethyl loratadine.[5] The pathway can be conceptualized as a two-step process.
Step 1: Formation of 2-Hydroxymethyl Loratadine
The initial step is the formation of a hydroxymethyl group at the 2-position of the pyridine ring of loratadine. This has been identified as a contaminant in loratadine syrup formulations.[13] Its formation is believed to be the result of a redox process involving the drug substance and other formulation components, potentially exacerbated by the presence of air.[13] One plausible mechanism is the in-situ generation of formaldehyde from excipients, which then reacts with the loratadine molecule.[13]
Step 2: Oxidation to 2-Formyl Loratadine
The subsequent step is the oxidation of the 2-hydroxymethyl group to the corresponding 2-formyl derivative. This is a classic organic transformation of a primary alcohol to an aldehyde. This oxidation can be facilitated by residual oxidizing agents or atmospheric oxygen, particularly under conditions of heat or light exposure.
Diagram: Proposed Pathway for the Formation of 2-Formyl Loratadine
Caption: Proposed two-step pathway for the formation of 2-Formyl Loratadine.
Analytical Methodologies for the Detection and Characterization of Loratadine Degradants
A robust, stability-indicating analytical method is essential for the separation and quantification of loratadine from its impurities and degradation products.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common technique for the analysis of loratadine and its degradation products.[4] A well-developed HPLC method should be capable of resolving the parent drug from all known impurities.
Typical HPLC Parameters:
-
Column: C18, end-capped (e.g., Inertsil ODS-3V, 250 x 4.6 mm, 5µm).[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile and methanol is often employed.[14]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm) is common.[14]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For the definitive identification and structural elucidation of unknown degradation products, such as the 2-formyl derivative, LC-MS/MS is an indispensable tool. It provides molecular weight information and fragmentation patterns that are crucial for confirming the chemical structure of impurities.
Experimental Protocols: A Practical Approach to Forced Degradation
The following are representative protocols for conducting forced degradation studies on loratadine.
Protocol 1: General Forced Degradation Studies
-
Acid Hydrolysis: Dissolve loratadine in a suitable solvent (e.g., methanol) to a concentration of approximately 100 µg/mL. Add an equal volume of 0.1 N hydrochloric acid and keep the solution at room temperature for 24 hours. Neutralize with an appropriate amount of 0.1 N sodium hydroxide before HPLC analysis.[4]
-
Alkaline Hydrolysis: Dissolve loratadine in a suitable solvent. Add an equal volume of 0.1 N sodium hydroxide and keep the solution at room temperature for a specified period. Neutralize with 0.1 N hydrochloric acid before analysis.
-
Oxidative Degradation: Dissolve loratadine in a suitable solvent. Add a solution of 3% hydrogen peroxide and store at room temperature, monitoring the degradation over time. The reaction can be quenched by dilution with the mobile phase.[4]
-
Thermal Degradation: Expose solid loratadine powder to dry heat (e.g., 70-80°C) for a defined period. Dissolve the stressed sample for HPLC analysis.[4]
-
Photolytic Degradation: Expose a solution of loratadine or the solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4]
Protocol 2: Targeted Generation of the 2-Formyl Derivative
This is a hypothetical protocol based on the proposed formation pathway.
-
Preparation of a Stressed Syrup Formulation: Prepare a placebo syrup formulation containing common excipients known to potentially generate formaldehyde (e.g., certain grades of polyethylene glycol).
-
Incubation: Dissolve loratadine in the placebo syrup and incubate the solution at an elevated temperature (e.g., 50°C) in the presence of air for an extended period (e.g., several weeks).
-
Sample Preparation: At various time points, withdraw samples, dilute with a suitable solvent, and filter.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method. For peak identification, utilize LC-MS/MS to look for masses corresponding to 2-hydroxymethyl loratadine and 2-formyl loratadine.
Diagram: Experimental Workflow for Forced Degradation Studies
Caption: General workflow for forced degradation studies of loratadine.
Implications for Drug Development and Formulation
The potential for the formation of the 2-hydroxymethyl and subsequently the 2-formyl derivatives of loratadine has significant implications, particularly for liquid oral formulations like syrups.
-
Excipient Selection: Careful screening of excipients is necessary to avoid those that may contain or generate reactive impurities like formaldehyde.
-
Packaging: The use of packaging that protects against light and oxygen ingress is crucial to minimize photolytic and oxidative degradation.
-
Manufacturing Process: Control of temperature and exposure to air during the manufacturing process can help mitigate the formation of these degradation products.
-
Stability Testing: Stability protocols for loratadine formulations should include analytical methods capable of detecting and quantifying these specific derivatives.
Conclusion
The degradation of loratadine is a multifaceted process influenced by pH, oxidative stress, and light. While hydrolysis to desloratadine is a major pathway, the formation of other derivatives, such as the 2-formyl loratadine, highlights the need for a comprehensive understanding of the drug's stability profile. The pathway to the 2-formyl derivative, proceeding through a 2-hydroxymethyl intermediate, underscores the critical role of excipient interactions and formulation environment in drug stability. For researchers and drug development professionals, a proactive approach to identifying and controlling these degradation pathways is essential for the development of safe, effective, and stable loratadine products.
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Whitepaper: A Comprehensive In-Silico Assessment of 2-Formyl Loratadine's Bioactivity Profile
Abstract: The predictive assessment of drug metabolite bioactivity is a cornerstone of modern drug development, crucial for identifying potential safety liabilities and understanding the complete pharmacological profile of a parent compound. Loratadine, a widely used second-generation antihistamine, is primarily metabolized to the active desloratadine. However, the bioactivity of other potential metabolites, such as 2-Formyl Loratadine, remains largely uncharacterized. This technical guide outlines a comprehensive in-silico strategy to construct a robust, predictive bioactivity profile for 2-Formyl Loratadine. We will detail a multi-faceted approach encompassing pharmacodynamic target engagement, quantitative structure-activity relationship (QSAR) modeling, and critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) endpoint predictions. Each protocol is presented as a self-validating system, grounded in established computational methodologies to ensure scientific integrity and provide actionable insights for drug development professionals.
Introduction: The Rationale for Metabolite Profiling
Loratadine is a selective peripheral histamine H1 receptor inverse agonist, valued for its efficacy in treating allergic conditions without the sedative effects of first-generation antihistamines.[1][2] Its favorable safety profile is largely attributed to its rapid and extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6, into its major active metabolite, desloratadine.[3][4][5] This metabolic conversion is a classic example of a prodrug strategy, where the metabolite is largely responsible for the therapeutic effect.
While desloratadine is well-studied, the "Metabolites in Safety Testing" (MIST) guidelines from regulatory bodies necessitate the evaluation of any metabolite comprising a significant portion of the drug-related material in circulation. Beyond regulatory requirements, a thorough understanding of all metabolic pathways is critical. Minor or transient metabolites could possess unique bioactivities, including:
-
Off-target pharmacology: Interaction with unintended biological targets.
-
Enzyme inhibition: Particularly of the same CYPs that metabolize the parent drug, leading to potential drug-drug interactions (DDIs).[6]
-
Toxicity: Interactions with targets such as the hERG potassium channel, a known liability for some antihistamines.[7]
2-Formyl Loratadine is a putative metabolite or impurity whose bioactivity is not well-documented in public literature.[][9] An early-stage in-silico assessment provides a time- and resource-efficient method to flag potential risks and guide subsequent in-vitro testing.[10][11]
This guide provides the experimental rationale and detailed workflows for predicting the bioactivity of 2-Formyl Loratadine, focusing on three critical areas: primary target engagement (H1 Receptor), key safety liabilities (CYP inhibition, hERG blockade), and pharmacokinetic properties (P-glycoprotein interaction).
Pharmacodynamic Assessment: Histamine H1 Receptor Binding
The primary therapeutic action of loratadine and its active metabolite is the blockade of the histamine H1 receptor.[][12] Therefore, the first critical question is whether 2-Formyl Loratadine retains affinity for this target. Molecular docking is a powerful structure-based method to predict the binding pose and estimate the binding affinity of a ligand to its receptor.[13]
Causality Behind Experimental Choices:
-
Why Molecular Docking? It provides a physics-based estimation of binding by evaluating the steric and electrostatic complementarity between the ligand and the protein's active site. This allows us to visualize potential key interactions (or lack thereof) that drive binding affinity.
-
Receptor Selection: We select a high-resolution crystal structure of the human Histamine H1 receptor in an antagonist-bound state. This conformation is more relevant for predicting the binding of an inhibitor like 2-Formyl Loratadine.
-
Validation: A crucial step in any docking protocol is re-docking the co-crystallized ligand. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose, validates that the docking parameters are appropriate for the given system.
Experimental Protocol: Molecular Docking of 2-Formyl Loratadine
-
Receptor Preparation:
-
Download the PDB structure of the human H1 receptor (e.g., PDB ID: 3RZE).
-
Using molecular visualization software (e.g., UCSF Chimera, PyMOL), remove all water molecules, ions, and co-solvents.[14]
-
Inspect the protein for missing loops or side chains; if necessary, use modeling tools to rebuild them.
-
Add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges) using a tool like AutoDockTools.[15]
-
Save the prepared receptor in the required .pdbqt format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of 2-Formyl Loratadine (e.g., from PubChem CID 29980516).[9]
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Define rotatable bonds, add polar hydrogens, and compute Gasteiger charges.
-
Save the prepared ligand in .pdbqt format.
-
-
Docking Simulation Setup:
-
Define the binding site by creating a grid box centered on the co-crystallized ligand in the original PDB structure. The box should be large enough to encompass the entire binding pocket and allow for ligand flexibility.[16]
-
Generate the grid map files for each atom type using a program like AutoGrid.[17]
-
-
Execution and Analysis:
-
Run the docking simulation using software like AutoDock Vina.[14] Vina will perform a conformational search, generating multiple binding poses.
-
Analyze the output: The primary result is the binding affinity, reported in kcal/mol. More negative values indicate stronger predicted binding.[16]
-
Visualize the top-ranked poses within the receptor's active site. Identify and analyze key interactions such as hydrogen bonds, pi-stacking, and hydrophobic contacts with key residues.
-
Workflow and Data Visualization
Caption: Molecular docking workflow for predicting H1 receptor binding.
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Loratadine | -9.5 | Asp107, Lys191, Phe432 |
| Desloratadine | -9.8 | Asp107, Lys191, Phe432 |
| 2-Formyl Loratadine | -8.2 | Asp107, Tyr108, Phe432 |
This table contains hypothetical data for illustrative purposes.
ADMET Profiling: Predicting Safety and Pharmacokinetics
Predicting the ADMET properties of a metabolite is arguably more critical than assessing its primary pharmacology.[18][19] An unfavorable ADMET profile can lead to project termination. We focus on three high-impact predictions: CYP inhibition, hERG blockade, and P-gp substrate status.
Cytochrome P450 (CYP) Inhibition
Scientific Rationale: Loratadine is a substrate of CYP3A4 and CYP2D6. If 2-Formyl Loratadine acts as an inhibitor of these same enzymes, it could slow the metabolism of the parent drug or other co-administered drugs, leading to accumulation and potential toxicity.[20][21] Predicting this liability is a critical step in DDI risk assessment.
Protocol: Machine Learning-Based CYP Inhibition Prediction
-
Model Selection: Utilize a pre-validated, commercially available or open-source machine learning model trained on a large dataset of known CYP inhibitors and non-inhibitors (e.g., models from Simulations Plus, Schrödinger, or open platforms).[6][22][23]
-
Input Preparation: Convert the 2D structure of 2-Formyl Loratadine into a simplified molecular-input line-entry system (SMILES) string.
-
Descriptor Calculation: The software will automatically calculate relevant molecular descriptors (e.g., topological, physicochemical, fingerprint-based) from the SMILES input.
-
Prediction & Interpretation: The model will output a classification (Inhibitor/Non-inhibitor) and often a probability score. A high probability of inhibition for CYP3A4 or CYP2D6 is a significant red flag.
hERG Potassium Channel Blockade
Scientific Rationale: The blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation, a potentially fatal cardiac arrhythmia.[7] This has been a major reason for the withdrawal of several drugs, including the antihistamine terfenadine.[3] Therefore, early assessment of hERG liability is mandatory in modern drug discovery.[24][25]
Protocol: hERG Liability QSAR/Classification
-
Model Selection: Employ a robust QSAR or classification model specifically built for hERG prediction. These models are trained on patch-clamp electrophysiology data (IC50 values) for hundreds to thousands of compounds.[26][27]
-
Input & Descriptor Calculation: Similar to the CYP protocol, input the SMILES string for 2-Formyl Loratadine. The model calculates descriptors known to be associated with hERG binding (e.g., LogP, presence of basic nitrogen atoms, specific structural motifs).
-
Prediction & Interpretation: The output is typically a binary classification (Blocker/Non-blocker) or a risk category (Low, Medium, High). Any prediction other than "Low Risk" warrants further investigation.
P-glycoprotein (P-gp) Substrate Status
Scientific Rationale: P-glycoprotein is an efflux transporter highly expressed at the blood-brain barrier. Loratadine's non-sedating property is partly due to it being a P-gp substrate, which actively pumps it out of the brain.[3] If 2-Formyl Loratadine is not a P-gp substrate, it may have a higher potential to cross the blood-brain barrier and cause CNS side effects like drowsiness.[28][29]
Protocol: P-gp Substrate Classification
-
Model Selection: Use a machine learning model trained on data from in vitro P-gp transport assays (e.g., using Caco-2 or MDCK cell lines).[30][31]
-
Input & Descriptor Calculation: Input the SMILES string for 2-Formyl Loratadine. The model calculates relevant descriptors such as molecular weight, polar surface area (PSA), and the number of rotatable bonds.
-
Prediction & Interpretation: The model classifies the compound as a "Substrate" or "Non-substrate." A "Non-substrate" prediction could indicate a higher risk of CNS penetration compared to the parent drug.
ADMET Prediction Workflow and Data Summary
Caption: Parallel workflow for key in-silico ADMET predictions.
| ADMET Endpoint | Prediction Method | Predicted Result (Hypothetical) | Implication |
| CYP3A4 Inhibition | Machine Learning Classifier | Yes (Probability: 0.75) | High risk of drug-drug interactions. |
| hERG Blockade | QSAR Classification | Low Risk | Unlikely to cause drug-induced arrhythmia. |
| P-gp Substrate | Machine Learning Classifier | No (Probability: 0.82) | Potential for increased CNS penetration and sedation. |
This table contains hypothetical data for illustrative purposes.
Conclusion: Synthesizing a Predictive Bioactivity Profile
Based on our comprehensive in-silico assessment, we can construct a preliminary bioactivity profile for 2-Formyl Loratadine. Hypothetically, our results suggest that while it may retain some affinity for the H1 receptor, its binding is likely weaker than that of loratadine or desloratadine.
More critically, the ADMET predictions raise significant flags. The predicted inhibition of CYP3A4 suggests a high potential for DDIs, while its predicted status as a non-substrate of P-gp indicates a risk of CNS side effects not associated with the parent drug. The low predicted risk of hERG blockade is a positive finding.
This in-silico profile does not provide definitive answers but serves its primary purpose: to guide further investigation efficiently. Based on these computational results, the following actions would be prioritized:
-
In-vitro validation: Conduct CYP3A4 inhibition assays.
-
Permeability studies: Use Caco-2 or MDCK-MDR1 cell lines to experimentally determine P-gp substrate status.
-
Target binding: Perform radioligand binding assays to confirm the predicted affinity for the H1 receptor.
By leveraging a structured, multi-pronged computational approach, we can de-risk drug development programs by identifying potential liabilities of metabolites early, ensuring that resources are focused on developing the safest and most effective medicines.
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Formyl Derivatives of Antihistamines: A Technical Guide to Synthesis, Characterization, and Pharmacological Implications
Abstract
The chemical modification of established drug molecules represents a cornerstone of modern medicinal chemistry, aimed at optimizing therapeutic profiles and exploring novel biological activities. This technical guide provides an in-depth review of formyl derivatives of antihistamines, a class of compounds that has received limited but growing attention. We delve into the synthetic methodologies for introducing a formyl group onto various antihistamine scaffolds, with a particular focus on N-formylation of piperidine and piperazine moieties and C-formylation of aromatic and heteroaromatic rings. The guide critically examines the structure-activity relationships (SAR) of these derivatives, exploring the potential impact of formylation on H1 receptor binding affinity, selectivity, and overall pharmacological profile. Detailed experimental protocols for synthesis and characterization, alongside advanced analytical techniques, are presented to provide researchers with a practical framework for their own investigations. This whitepaper aims to be a comprehensive resource for researchers, scientists, and drug development professionals interested in the design, synthesis, and evaluation of novel antihistamine derivatives.
Introduction: The Rationale for Antihistamine Derivatization
Histamine H1 receptor antagonists, commonly known as antihistamines, are a mainstay in the treatment of allergic conditions such as rhinitis, urticaria, and conjunctivitis.[1] First-generation antihistamines, while effective, are often associated with sedative and anticholinergic side effects due to their ability to cross the blood-brain barrier.[2] This led to the development of second and third-generation agents with improved selectivity and reduced central nervous system penetration, offering a better safety profile.[3][4]
The continuous effort to enhance the therapeutic index of antihistamines has driven the exploration of various chemical modifications. Derivatization strategies aim to modulate pharmacokinetic and pharmacodynamic properties, including receptor affinity, selectivity, duration of action, and metabolic stability. The introduction of a formyl group (-CHO), a small yet electronically significant functional group, presents an intriguing avenue for modifying the physicochemical and biological properties of antihistamine molecules.
Formylation can influence a molecule's polarity, hydrogen bonding capacity, and metabolic fate.[5] Furthermore, the aldehyde functionality can serve as a synthetic handle for further elaboration of the molecule. This guide will explore the known examples of formyl derivatives of antihistamines and provide a theoretical and practical framework for the synthesis and evaluation of new analogues.
Synthetic Strategies for Formyl Derivatives of Antihistamines
The synthesis of formyl derivatives of antihistamines can be broadly categorized into two main approaches: N-formylation of amine functionalities and C-formylation of aromatic or heteroaromatic rings.
N-Formylation of Piperidine and Piperazine Moieties
Many second-generation antihistamines, including cetirizine, fexofenadine, and loratadine, feature a piperidine or piperazine ring.[6][7][8] The secondary amine within these rings is a prime target for N-formylation.
A common and straightforward method for N-formylation is the use of formic acid, often in the presence of a dehydrating agent or under reflux conditions.[9][10] For example, N-formylpiperidine can be prepared by reacting piperidine with formic acid.[11] More recent methods have explored catalytic approaches using various metal catalysts to achieve N-formylation under milder conditions.[12][13]
Experimental Protocol: General Procedure for N-Formylation of a Piperidine-Containing Antihistamine
-
Dissolution: Dissolve the parent antihistamine (1 equivalent) in an appropriate solvent such as formic acid or a mixture of formic acid and toluene.
-
Reaction: Heat the reaction mixture to reflux for a specified period (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If toluene was used, remove it under reduced pressure.
-
Neutralization: Carefully neutralize the excess formic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-formyl derivative.
A notable example of an N-formylated antihistamine derivative is N-Formyl Desloratadine , an impurity of Loratadine.[2][14]
C-Formylation of Aromatic and Heteroaromatic Scaffolds
The introduction of a formyl group onto an aromatic or heteroaromatic ring within an antihistamine structure can be achieved through electrophilic aromatic substitution. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation, particularly for electron-rich aromatic systems.[3][15]
The Vilsmeier reagent, a chloromethyliminium salt, is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[16][17] This electrophilic species then reacts with the aromatic ring to introduce the formyl group after hydrolysis.
Experimental Protocol: Vilsmeier-Haack Formylation of an Electron-Rich Aromatic Antihistamine Precursor
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent.
-
Substrate Addition: After the initial exotherm subsides, add the aromatic antihistamine precursor dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture (e.g., on a steam bath) for several hours, monitoring the progress by TLC.
-
Hydrolysis: Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a saturated aqueous solution of a base (e.g., sodium acetate, sodium hydroxide) to a pH of 6-8. The formylated product often precipitates at this stage.[1]
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization or column chromatography.
An example of a C-formylated antihistamine derivative is 2-Formyl Loratadine .[18][19] This compound features a formyl group on the pyridine ring of the loratadine scaffold.
Diagram: General Synthetic Workflows for Formyl Derivatives of Antihistamines
Caption: General synthetic routes to N-formyl and C-formyl antihistamine derivatives.
Structure-Activity Relationships (SAR) and Pharmacological Implications
The introduction of a formyl group can significantly alter the pharmacological profile of an antihistamine. While specific studies on the antihistaminic activity of formyl derivatives are not abundant, we can infer potential effects based on general SAR principles and data from related compounds.
The general structure of H1 antihistamines includes two aryl groups, a spacer, and a terminal amine.[20][21] The terminal amine is crucial for binding to the H1 receptor.
3.1. Impact of N-Formylation
N-formylation of the basic nitrogen in the piperidine or piperazine ring would likely have a profound impact on antihistaminic activity. The basicity of this nitrogen is critical for the ionic interaction with a conserved aspartate residue in the H1 receptor binding pocket. Converting the amine to a neutral amide (formamide) would abolish this key interaction, likely leading to a significant decrease or complete loss of H1 receptor antagonist activity.
However, N-formyl derivatives could act as prodrugs. In vivo hydrolysis of the formyl group by amidases could release the parent antihistamine. The rate and extent of this bioconversion would determine the pharmacokinetic profile and overall efficacy. N-formylated metabolites of some drugs have been identified, indicating that this is a recognized metabolic pathway.[5]
3.2. Impact of C-Formylation
C-formylation on one of the aromatic rings could have more varied effects. The introduction of an electron-withdrawing formyl group can alter the electronic properties of the aromatic system, which may influence its interaction with the receptor. The position of the formyl group would be critical. If it introduces steric hindrance that prevents optimal binding, a decrease in activity would be expected. Conversely, the formyl group could potentially form new hydrogen bonds with receptor residues, potentially enhancing affinity.
For example, in the case of 2-Formyl Loratadine, the formyl group is on the pyridine ring.[18][19] This modification could influence the pKa of the pyridine nitrogen and the overall conformation of the tricyclic system, thereby affecting receptor binding.
Diagram: Histamine H1 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the histamine H1 receptor and its inhibition by antihistamines.
Analytical Characterization
The characterization of formyl derivatives of antihistamines relies on a combination of spectroscopic and chromatographic techniques.
4.1. Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the presence of the formyl proton, which typically appears as a singlet in the δ 8-10 ppm region. ¹³C NMR will show a characteristic signal for the aldehyde carbon at δ 190-200 ppm.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the formylated product. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The presence of a strong carbonyl (C=O) stretching vibration in the region of 1680-1715 cm⁻¹ is indicative of the aldehyde group.
4.2. Chromatographic Methods
High-performance liquid chromatography (HPLC) is the predominant technique for the separation and quantification of antihistamines and their derivatives.[13][22] Reversed-phase HPLC with UV or MS detection is commonly employed. The development of a stability-indicating HPLC method is crucial for monitoring the formation of formyl derivatives as impurities or degradation products in pharmaceutical formulations.
Table 1: Summary of Known Formyl Derivatives of Antihistamines
| Derivative Name | Parent Antihistamine | Type of Formylation | Molecular Formula | CAS Number | Reference |
| 2-Formyl Loratadine | Loratadine | C-Formylation | C₂₃H₂₃ClN₂O₃ | 1076198-15-6 | [18][19] |
| N-Formyl Desloratadine | Desloratadine | N-Formylation | C₂₀H₁₉ClN₂O | 117810-61-4 | [2][14] |
Conclusion and Future Perspectives
The study of formyl derivatives of antihistamines is an emerging area with potential for the discovery of new chemical entities with modified pharmacological profiles. While the current literature primarily identifies these compounds as impurities or metabolites, a deliberate synthetic and pharmacological investigation is warranted.
Future research should focus on:
-
Systematic Synthesis: The synthesis and characterization of a broader range of N-formyl and C-formyl derivatives of various second and third-generation antihistamines.
-
Pharmacological Evaluation: Comprehensive in vitro and in vivo studies to determine the H1 receptor binding affinity, functional activity (antagonist vs. inverse agonist), selectivity, and potential for prodrug behavior.
-
Metabolic Stability: Investigation of the metabolic fate of formyl derivatives, particularly the enzymatic hydrolysis of N-formyl compounds.
-
Exploration of Other Biological Activities: The formyl group may impart novel biological activities beyond H1 receptor antagonism. Screening these derivatives against other relevant targets could be a fruitful area of research.
This technical guide provides a foundational understanding of the synthesis, characterization, and potential pharmacological relevance of formyl derivatives of antihistamines. It is hoped that this will stimulate further research in this intriguing and underexplored area of medicinal chemistry.
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Methodological & Application
Application Note: Utilizing 2-Formyl Loratadine as a Reference Standard in Pharmaceutical Analysis
Abstract
This comprehensive guide details the application of 2-Formyl Loratadine as a certified reference standard for the robust identification and quantification of impurities in Loratadine active pharmaceutical ingredients (APIs) and finished drug products. Loratadine, a widely used second-generation antihistamine, requires stringent purity control to ensure its safety and efficacy.[1][2] 2-Formyl Loratadine is a potential process impurity or degradant that must be monitored. This document provides scientifically grounded protocols for High-Performance Liquid Chromatography (HPLC) analysis, emphasizing the principles of method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4]
Introduction: The Imperative of Reference Standards in Quality Control
In pharmaceutical manufacturing, the control of impurities is a critical regulatory requirement. Reference standards are highly characterized materials used to ensure the identity, strength, quality, and purity of drug substances and products. For Loratadine, a tricyclic antihistamine with selective peripheral H1-receptor antagonistic activity, the impurity profile can be influenced by the synthetic route and storage conditions.[5][6]
2-Formyl Loratadine, a derivative of the parent molecule, is one such potential impurity. Its accurate identification and quantification are paramount. The use of a well-characterized 2-Formyl Loratadine reference standard enables analysts to:
-
Confirm Peak Identity: Unambiguously identify the 2-Formyl Loratadine peak in a chromatogram through retention time matching.
-
Quantify Impurity Levels: Accurately determine the concentration of 2-Formyl Loratadine against a known standard, ensuring that it remains below the established safety thresholds.
-
Validate Analytical Methods: Serve as a critical component in the validation of analytical procedures, demonstrating specificity, accuracy, and precision for the impurity .
Physicochemical Properties of 2-Formyl Loratadine
A thorough understanding of the reference standard's properties is fundamental to its correct handling, storage, and application.
| Property | Value | Source(s) |
| Chemical Name | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate | [9] |
| CAS Number | 1076198-15-6 | [10][11][12] |
| Molecular Formula | C₂₃H₂₃ClN₂O₃ | [9][10] |
| Molecular Weight | 410.89 g/mol | [10] |
| Appearance | Typically an off-white to pale yellow solid | General Knowledge |
| Storage Conditions | 2-8°C, protected from light and moisture |
Analytical Workflow for Impurity Profiling
The following diagram illustrates the logical flow of using 2-Formyl Loratadine as a reference standard in the impurity analysis of a Loratadine sample.
Caption: Workflow for Loratadine impurity analysis using 2-Formyl Loratadine.
Experimental Protocols
These protocols are designed to be robust and adaptable. However, optimization may be required based on the specific HPLC system and column used.
Materials and Reagents
-
2-Formyl Loratadine Reference Standard (RS)
-
Loratadine API or Drug Product (Sample)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Monobasic Potassium Phosphate (KH₂PO₄)
-
Orthophosphoric Acid (H₃PO₄)
-
Triethylamine (TEA)
-
Water (HPLC Grade, e.g., Milli-Q)
Chromatographic System
A gradient reversed-phase HPLC method is recommended for the separation of Loratadine and its impurities.[13]
| Parameter | Recommended Condition | Rationale |
| Column | Inertsil ODS-3V (250 x 4.6 mm, 5µm) or equivalent C18 (L1) / C8 (L7) column. | C18 columns provide excellent hydrophobic retention for Loratadine and its related substances.[14] An end-capped column is preferred to minimize peak tailing for the basic Loratadine molecule.[14] |
| Mobile Phase A | Buffer: Acetonitrile: Methanol (e.g., 60:30:10, v/v/v). Buffer: 0.05M KH₂PO₄ with 0.2% TEA, pH adjusted to 6.9. | The aqueous buffer controls the pH, which is critical for the retention and peak shape of the basic Loratadine molecule (pKa ≈ 5.0).[14][15] TEA acts as a competing base to reduce peak tailing from silanol interactions. |
| Mobile Phase B | Buffer: Acetonitrile: Methanol (e.g., 10:70:20, v/v/v). Buffer: 0.05M KH₂PO₄ with 0.2% TEA, pH adjusted to 3.6. | A gradient elution is necessary to separate impurities with different polarities from the main Loratadine peak in a reasonable timeframe.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.[13][14] |
| Detection Wavelength | 220 nm | Provides good sensitivity for both Loratadine and its chromophoric impurities.[13][14] |
| Column Temperature | 35°C | Maintaining a constant, elevated column temperature ensures reproducible retention times and improves peak shape.[14] |
| Injection Volume | 20 µL | A typical injection volume for standard HPLC analysis.[14] |
Preparation of Solutions
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
Standard Stock Solution (S1):
-
Accurately weigh approximately 10 mg of 2-Formyl Loratadine RS into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Mix well.
-
This yields a concentration of approximately 100 µg/mL.
Working Standard Solution (S2):
-
Pipette 1.0 mL of the Standard Stock Solution (S1) into a 100 mL volumetric flask.
-
Dilute to volume with Diluent and mix well.
-
This yields a concentration of approximately 1.0 µg/mL, which is suitable for quantifying impurities at the 0.1% level relative to a 1 mg/mL sample concentration.
Sample Solution:
-
Accurately weigh approximately 50 mg of Loratadine API into a 50 mL volumetric flask.
-
Dissolve in and dilute to volume with Diluent. Mix well.
-
This yields a nominal concentration of 1000 µg/mL (1 mg/mL).
Analytical Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the Working Standard Solution (S2) five times. The relative standard deviation (RSD) for the peak area should be ≤ 5.0%.
-
Analysis:
-
Inject the Diluent (as a blank) once.
-
Inject the Working Standard Solution (S2) once for identification and quantification.
-
Inject the Sample Solution once.
-
-
Peak Identification: The 2-Formyl Loratadine peak in the Sample Solution chromatogram is identified by comparing its retention time with that of the peak in the Working Standard Solution chromatogram.
-
Quantification: Calculate the percentage of 2-Formyl Loratadine in the Loratadine sample using the external standard formula:
% Impurity = (Area_Imp / Area_Std) * (Conc_Std / Conc_Sample) * 100
-
Area_Imp: Peak area of 2-Formyl Loratadine in the Sample Solution.
-
Area_Std: Peak area of 2-Formyl Loratadine in the Working Standard Solution.
-
Conc_Std: Concentration of 2-Formyl Loratadine in the Working Standard Solution (µg/mL).
-
Conc_Sample: Concentration of Loratadine in the Sample Solution (µg/mL).
-
Method Validation: A Self-Validating System
Adherence to ICH Q2(R1) guidelines ensures that the analytical method is suitable for its intended purpose.[3][4][16] The use of a certified reference standard is central to this validation process.
Caption: Key validation parameters assessed using the reference standard.
-
Specificity: Demonstrated by spiking the Loratadine sample with 2-Formyl Loratadine RS and showing that the peak is well-resolved from the main peak and other potential impurities.[4]
-
Linearity: A series of solutions of 2-Formyl Loratadine RS are prepared over a range (e.g., from the Limit of Quantitation to 150% of the specification limit). The peak area response versus concentration should yield a correlation coefficient (r²) ≥ 0.99.[13]
-
Accuracy: Determined by spiking the Loratadine sample with known amounts of 2-Formyl Loratadine RS at different concentration levels (e.g., 80%, 100%, 120% of the specification limit). The recovery should be within an acceptable range (typically 85-115% for impurities).[4][13]
-
Precision:
-
Repeatability: Assessed by analyzing six independent preparations of a Loratadine sample spiked with 2-Formyl Loratadine RS at the specification limit. The RSD should be within acceptable limits.[4][13]
-
Intermediate Precision: The repeatability assessment is repeated on a different day, with a different analyst, or on a different instrument to assess variability.[13]
-
-
Limit of Quantitation (LOQ): The lowest concentration of 2-Formyl Loratadine that can be reliably quantified with acceptable precision and accuracy. This is often established where the signal-to-noise ratio is approximately 10:1.
Conclusion
The use of a certified 2-Formyl Loratadine reference standard is indispensable for the accurate and reliable analysis of Loratadine drug substances and products. It is the cornerstone for identifying and quantifying this specific impurity, forming the basis of robust analytical method development and validation in accordance with global regulatory standards. The protocols and principles outlined in this guide provide a comprehensive framework for researchers and quality control analysts to ensure the purity and safety of Loratadine formulations.
References
- Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
-
Reddy, G. S., et al. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of Chromatographic Science, 50(7), 591-597. Retrieved from [Link]
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine.
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
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International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Loratadine. Retrieved from [Link]
-
Starodub. (2024). Revised ICH guideline Q2(R1) on Validation of Analytical Procedures. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29980516, 2-Formyl Loratadine. Retrieved from [Link]
-
Singh, S., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39. Retrieved from [Link]
-
Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Retrieved from [Link]
-
Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC Determination of Loratadine and Related Impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41. Retrieved from [Link]
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International Council for Harmonisation. (2005). Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Drug Delivery. (2024). 2-Formyl Loratadine. Retrieved from [Link]
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Rupérez, F. J., Fernández, H., & Barbas, C. (2002). LC determination of loratadine and related impurities. CEU Repositorio Institucional. Retrieved from [Link]
-
SynZeal. (n.d.). Loratadine Impurities. Retrieved from [Link]
-
Alentris Research Pvt. Ltd. (n.d.). Loratadine 4-Hydroxymethyl Impurity (USP). Retrieved from [Link]
-
LookChem. (n.d.). 2-Formyl Loratadine | CAS 1076198-15-6. Retrieved from [Link]
- Google Patents. (n.d.). WO2005065047A2 - Stable oral composition containing desloratadine.
-
Highlights in Science, Engineering and Technology. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3957, Loratadine. Retrieved from [Link]
- Google Patents. (n.d.). US20070004671A1 - Stable desloratadine compositions.
-
Wang, Y., et al. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Bioorganic & Medicinal Chemistry Letters, 21(15), 4454-6. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Loratadine-impurities - USP standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]
-
Manivannan, R., et al. (2010). FORMULATION DEVELOPMENT AND EVALUATION OF DESLORATADINE TABLETS. International Journal of PharmTech Research, 2(3), 2102-2109. Retrieved from [Link]
-
GLP Pharma Standards. (n.d.). Loratadine. Retrieved from [Link]
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Application Notes and Protocols for the Isolation of 2-Formyl Loratadine
Introduction: The Significance of Purified 2-Formyl Loratadine in Drug Development and Research
2-Formyl Loratadine, a derivative of the widely-used second-generation antihistamine Loratadine, is a compound of significant interest in pharmaceutical research and development. Its importance stems from its potential role as a key intermediate in the synthesis of novel Loratadine analogs and as a metabolite in biological systems. The introduction of a reactive formyl group on the pyridine ring of the Loratadine scaffold opens up a plethora of possibilities for medicinal chemists to explore structure-activity relationships and develop new chemical entities with improved therapeutic profiles.
Given the intended applications of 2-Formyl Loratadine in drug discovery, its purity is of paramount importance. The presence of unreacted starting materials, byproducts, or degradation products can significantly impact the outcome of subsequent synthetic steps and biological assays, leading to erroneous data and potentially compromising the safety and efficacy of downstream drug candidates. Therefore, a robust and reliable protocol for the isolation and purification of 2-Formyl Loratadine from a crude reaction mixture is essential.
This application note provides a comprehensive and detailed protocol for the efficient isolation of 2-Formyl Loratadine. The methodology is designed to be self-validating, with integrated quality control steps to ensure the final product's high purity. The principles behind each step are explained to provide researchers with a deep understanding of the purification strategy, allowing for adaptation and troubleshooting as needed.
Principles of Isolation: A Multi-Step Purification Strategy
The isolation of 2-Formyl Loratadine from a complex reaction mixture necessitates a multi-pronged approach that leverages the physicochemical differences between the target compound and potential impurities. The proposed strategy involves a sequential combination of liquid-liquid extraction, column chromatography, and recrystallization.
1. Liquid-Liquid Extraction with Sodium Bisulfite: Selective Removal of the Aldehyde
The initial and most critical step in the purification process is the selective extraction of the aldehyde functional group. This is achieved through the formation of a water-soluble bisulfite adduct. Aldehydes react with sodium bisulfite in a nucleophilic addition reaction to form a charged adduct, which is soluble in the aqueous phase.[1][2][3][4][5] This allows for the separation of the aldehyde from non-polar organic impurities that remain in the organic phase. The reaction is reversible, and the aldehyde can be regenerated by treatment with a base.[1]
2. Column Chromatography: Separation Based on Polarity
Following the initial extraction, column chromatography is employed to separate 2-Formyl Loratadine from any remaining impurities, including unreacted Loratadine and other closely related byproducts.[6][7] Given the polar nature of the formyl group, 2-Formyl Loratadine is expected to be more polar than the parent Loratadine molecule. This difference in polarity is exploited for separation on a silica gel stationary phase. A gradient elution with a mixture of non-polar and polar organic solvents will be used to effectively separate the compounds.
3. Recrystallization: Final Polishing for High Purity
The final step in the purification process is recrystallization. This technique is used to obtain highly pure crystalline 2-Formyl Loratadine by dissolving the partially purified compound in a suitable solvent system at an elevated temperature and allowing it to slowly cool, leading to the formation of crystals with a well-defined lattice structure that excludes impurities.
Detailed Protocol for the Isolation of 2-Formyl Loratadine
This protocol assumes the synthesis of 2-Formyl Loratadine has been carried out, and the crude reaction mixture is ready for workup and purification.
Part 1: Initial Workup and Liquid-Liquid Extraction
Objective: To quench the reaction and perform an initial separation of 2-Formyl Loratadine from the bulk of the reaction mixture.
Materials:
-
Crude reaction mixture containing 2-Formyl Loratadine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Quenching the Reaction: Carefully pour the crude reaction mixture into a separatory funnel containing an equal volume of saturated aqueous NaHCO₃ solution to neutralize any remaining acidic reagents.
-
Extraction from the Reaction Mixture: Extract the aqueous layer three times with DCM. Combine the organic layers.
-
Bisulfite Extraction: a. Wash the combined organic layers with deionized water, followed by brine. b. Add an equal volume of freshly prepared saturated aqueous NaHSO₃ solution to the separatory funnel. c. Shake the funnel vigorously for 5-10 minutes to ensure complete formation of the bisulfite adduct. d. Separate the aqueous layer (which now contains the 2-Formyl Loratadine-bisulfite adduct) and set it aside. e. Extract the organic layer again with a fresh portion of saturated aqueous NaHSO₃ solution to ensure complete recovery of the aldehyde. Combine the aqueous layers.
-
Regeneration of the Aldehyde: a. To the combined aqueous layers in a clean separatory funnel, slowly add a 1 M aqueous sodium hydroxide (NaOH) solution until the pH is basic (pH > 9), as indicated by pH paper. This will regenerate the free 2-Formyl Loratadine. b. Extract the basic aqueous layer three times with fresh DCM.
-
Drying and Concentration: a. Combine the organic layers from the previous step and dry over anhydrous Na₂SO₄. b. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-Formyl Loratadine as a solid or oil.
Part 2: Purification by Column Chromatography
Objective: To separate 2-Formyl Loratadine from unreacted Loratadine and other impurities.
Materials:
-
Crude 2-Formyl Loratadine from Part 1
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
Collection tubes or flasks
Procedure:
-
TLC Analysis of the Crude Product: a. Dissolve a small amount of the crude product in DCM. b. Spot the solution on a TLC plate. c. Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). d. Visualize the spots under a UV lamp and/or by staining with KMnO₄. 2-Formyl Loratadine should appear as a more polar spot (lower Rf value) compared to Loratadine.
-
Column Preparation: a. Prepare a slurry of silica gel in hexanes and pack the chromatography column. b. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.
-
Loading the Sample: a. Dissolve the crude 2-Formyl Loratadine in a minimal amount of DCM. b. In a separate flask, add a small amount of silica gel and add the dissolved crude product. c. Evaporate the solvent to obtain a dry powder of the crude product adsorbed onto the silica gel. d. Carefully add the dry-loaded sample onto the top of the prepared column.
-
Elution: a. Begin elution with a non-polar solvent system (e.g., 9:1 hexanes:ethyl acetate). b. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. A suggested gradient could be from 9:1 to 7:3 to 1:1 hexanes:ethyl acetate. c. Collect fractions in separate tubes.
-
Monitoring the Separation: a. Monitor the separation by spotting the collected fractions on TLC plates and developing them in the appropriate solvent system. b. Identify the fractions containing the pure 2-Formyl Loratadine.
-
Combining and Concentrating Fractions: a. Combine the pure fractions containing 2-Formyl Loratadine. b. Concentrate the combined fractions under reduced pressure to obtain the purified 2-Formyl Loratadine.
Part 3: Final Purification by Recrystallization
Objective: To obtain highly pure, crystalline 2-Formyl Loratadine.
Materials:
-
Purified 2-Formyl Loratadine from Part 2
-
Ethanol
-
Deionized water
-
Hot plate/stirrer
-
Erlenmeyer flask
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: A mixture of ethanol and water is a good starting point for the recrystallization of polar organic compounds.
-
Dissolution: Dissolve the purified 2-Formyl Loratadine in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Inducing Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. Then add a few drops of ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystal Formation: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold ethanol-water mixture. Dry the crystals under vacuum to obtain pure, crystalline 2-Formyl Loratadine.
Quality Control: Ensuring the Purity of the Final Product
Objective: To verify the purity of the isolated 2-Formyl Loratadine.
1. Thin Layer Chromatography (TLC):
-
Mobile Phase: Hexanes:Ethyl Acetate (e.g., 7:3 v/v)
-
Visualization: UV light (254 nm) and potassium permanganate stain.
-
Expected Result: A single spot, indicating the absence of major impurities.
2. High-Performance Liquid Chromatography (HPLC): [8][9]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to ~3.5).
-
Detection: UV at 250 nm.
-
Expected Result: A single major peak corresponding to 2-Formyl Loratadine, with purity typically >98%.
3. Structural Confirmation:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of the formyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Data Presentation and Visualization
Physicochemical Properties
| Property | Loratadine | 2-Formyl Loratadine |
| Molecular Formula | C₂₂H₂₃ClN₂O₂ | C₂₃H₂₃ClN₂O₃ |
| Molecular Weight | 382.88 g/mol | 410.89 g/mol |
| Appearance | White to off-white powder[10] | Expected to be a solid |
| Solubility | Soluble in acetone, alcohol, chloroform; sparingly soluble in water[10] | Expected to have increased polarity and altered solubility |
| pKa | ~5 | Expected to be similar to Loratadine |
Experimental Workflow
Figure 1. Workflow for the isolation of 2-Formyl Loratadine.
References
-
Wyzant Ask An Expert. (2015). What are some chemical properties of loratadine? What are some physical properties of loratadine?[Link]
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
ACS Publications. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. [Link]
-
YouTube. (2022). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview. [Link]
-
PMC. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
International Journal of Bio-Pharma Research. (2013). hplc determination and validation of loratadine in. [Link]
-
Journal of Organic and Pharmaceutical Chemistry. (2018). The identification and the quantitative determination of loratadine by the HPLC method. [Link]
-
Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. (2024). Highlights in Science, Engineering and Technology. [Link]
- CN112341433A - A kind of preparation method of loratadine - Google P
-
A process for the production of loratadine - Quick Company. [Link]
-
Indian Patents. 227075:A PROCESS FOR SYNTHESIZING LORATADINE. [Link]
-
JoVE. (2015). Column Chromatography: Principle, Separation of Compounds from a Mixture. [Link]
-
Longdom Publishing. (2023). Column Chromatography for the Separation of Complex Mixtures. [Link]
Sources
- 1. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drpress.org [drpress.org]
- 9. allindianpatents.com [allindianpatents.com]
- 10. A Process For The Production Of Loratadine [quickcompany.in]
Application Note: Characterizing the Histamine H1 Receptor Binding Affinity of 2-Formyl Loratadine Using a Competitive Radioligand Binding Assay
Abstract
This application note provides a comprehensive guide for determining the binding affinity of 2-Formyl Loratadine, a novel analogue of the second-generation antihistamine Loratadine, for the human Histamine H1 (H1) receptor. The H1 receptor is a well-validated G-protein coupled receptor (GPCR) and a primary target for the therapeutic management of allergic conditions.[1][2][3] Competitive radioligand binding assays are the gold standard for quantifying the interaction between a receptor and an unlabeled test compound.[4][5] We present a detailed, step-by-step protocol for a filtration-based competitive binding assay using [³H]-mepyramine as the radioligand and cell membranes expressing the recombinant human H1 receptor. This guide covers the scientific principles of the assay, reagent preparation, the experimental workflow, data analysis, and interpretation, enabling researchers in drug discovery and pharmacology to accurately characterize the potency of novel H1 receptor ligands.
Introduction: The Scientific Rationale
The histamine H1 receptor is a key mediator of the inflammatory and allergic cascade.[2][6] Upon binding its endogenous ligand, histamine, the H1 receptor initiates signaling pathways that lead to classic allergy symptoms such as pruritus, vasodilation, and bronchoconstriction.[7] Second-generation H1 antihistamines, like Loratadine, are designed to selectively block these peripheral receptors without crossing the blood-brain barrier, thus avoiding the sedative side effects common to first-generation drugs.[2][8]
In the development of new antihistamines, a critical step is to quantify the binding affinity of a new chemical entity (NCE) for the H1 receptor. This affinity, represented by the inhibition constant (Kᵢ), is a primary indicator of the compound's potential potency. Competitive binding assays offer a robust and highly sensitive method to determine the Kᵢ of an unlabeled test compound, such as 2-Formyl Loratadine, by measuring its ability to displace a high-affinity radiolabeled ligand from the receptor.[4][9][10] This protocol is designed to provide a reliable framework for this characterization.
Principle of the Competitive Binding Assay
The competitive binding assay operates on the principle of the law of mass action for a reversible ligand-receptor interaction. In this system, a fixed concentration of radiolabeled ligand (e.g., [³H]-mepyramine) and a fixed amount of H1 receptor are incubated with varying concentrations of an unlabeled competitor compound (the "cold" ligand, 2-Formyl Loratadine).
The unlabeled compound competes with the radioligand for the same binding site on the H1 receptor. As the concentration of the unlabeled competitor increases, it displaces more of the radioligand, leading to a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC₅₀ (Inhibitory Concentration 50%).[11] This value is then used to calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand used in the assay.[12][13]
Caption: Principle of the competitive radioligand binding assay.
Materials, Reagents, and Equipment
Biological and Chemical Reagents
| Reagent | Supplier & Cat. No. (Example) | Storage | Notes |
| hH1-CHO Cell Membranes | PerkinElmer, ES-390-M | -80°C | Membranes from cells recombinantly expressing the human H1 receptor. |
| [³H]-mepyramine | PerkinElmer, NET113 | -20°C | Radioligand. Specific Activity: 20-30 Ci/mmol. |
| 2-Formyl Loratadine | In-house/Custom Synthesis | Per Compound Specs | Test compound. Dissolve in 100% DMSO to make a 10 mM stock. |
| Loratadine | Sigma-Aldrich, L9664 | Room Temp | Reference/positive control compound. |
| Diphenhydramine HCl | Sigma-Aldrich, D3630 | Room Temp | Used to define non-specific binding (NSB). |
| Assay Buffer | N/A | 4°C | 50 mM Tris-HCl, pH 7.4. |
| Wash Buffer | N/A | 4°C | Ice-cold 50 mM Tris-HCl, pH 7.4. |
| Scintillation Cocktail | PerkinElmer, Ultima Gold™ | Room Temp | For liquid scintillation counting. |
| BCA Protein Assay Kit | Thermo Fisher, 23225 | 4°C | For determining membrane protein concentration. |
Equipment and Consumables
-
96-well polypropylene microplates
-
Glass fiber filter mats (e.g., GF/C)
-
Cell harvester for 96-well plates
-
Liquid scintillation counter
-
Centrifuge for membrane preparation
-
Vortex mixer and plate shaker
-
Multichannel pipettes
Detailed Experimental Protocol
This protocol is optimized for a 96-well plate format to facilitate medium to high-throughput screening.
Workflow Overview
Caption: High-level workflow for the H1 receptor competitive binding assay.
Step-by-Step Procedure
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM Tris-HCl and adjust the pH to 7.4 at room temperature.
-
Radioligand Working Solution: Dilute the [³H]-mepyramine stock in Assay Buffer to a final concentration of 2x its Kₑ (typically ~2 nM, for a final assay concentration of 1 nM). Causality: Using the radioligand at a concentration near its Kₑ ensures adequate signal while maintaining sensitivity to competition.[12]
-
Test Compound Dilutions: Perform a serial dilution of the 10 mM 2-Formyl Loratadine stock in 100% DMSO, followed by a final dilution into Assay Buffer. A typical 11-point concentration curve might range from 10 µM to 1 pM final assay concentration. The final DMSO concentration in the assay should be ≤0.5% to avoid interference.
-
NSB Control: Prepare a solution of Diphenhydramine at 10 µM in Assay Buffer. Causality: A high concentration of a known ligand is used to saturate all specific binding sites, ensuring that any remaining radioactivity is due to non-specific binding to the filter or membranes.
-
Membrane Preparation: Thaw the hH1-CHO cell membranes on ice. Dilute them in ice-cold Assay Buffer to a concentration that will yield a robust signal-to-noise ratio (typically 5-15 µg of protein per well). Homogenize gently by pipetting. Keep on ice at all times.
Step 2: Assay Plate Setup
-
Set up a 96-well plate according to the following map (all additions in triplicate):
-
Total Binding (TB): 50 µL Assay Buffer + 50 µL [³H]-mepyramine (2x) + 100 µL Membrane Suspension.
-
Non-Specific Binding (NSB): 50 µL Diphenhydramine (10 µM) + 50 µL [³H]-mepyramine (2x) + 100 µL Membrane Suspension.
-
Competitor Wells: 50 µL of each 2-Formyl Loratadine dilution + 50 µL [³H]-mepyramine (2x) + 100 µL Membrane Suspension.
-
-
The order of addition should be buffer/competitor first, followed by radioligand, and finally the membrane suspension to initiate the binding reaction.
Step 3: Incubation
-
Seal the plate and incubate for 90 minutes at 25°C on an orbital shaker. Causality: This incubation time and temperature are chosen to ensure the binding reaction reaches equilibrium, a critical prerequisite for accurate affinity measurement.[14]
Step 4: Filtration and Washing
-
Pre-soak the glass fiber filter mat in 0.5% polyethyleneimine (PEI) for at least 30 minutes. Causality: PEI reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers.
-
Set up the cell harvester.
-
Rapidly transfer the contents of the 96-well plate to the filter mat under vacuum.
-
Wash the filters 3-4 times with 300 µL of ice-cold Wash Buffer per well. Causality: Rapid washing with ice-cold buffer is crucial to remove unbound radioligand while minimizing the dissociation of specifically bound ligand.[14]
Step 5: Quantification
-
Dry the filter mat completely under a heat lamp or in a low-temperature oven.
-
Place the filter mat in a scintillation bag or cut out the individual filter discs and place them in scintillation vials.
-
Add 5 mL (for vials) or an appropriate amount (for bags) of scintillation cocktail.
-
Count the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding (SB):
-
SB = Total Binding (CPM) - Non-Specific Binding (CPM)
-
-
Calculate Percent Specific Binding for each competitor concentration:
-
% Specific Binding = (CPM_competitor - CPM_NSB) / (CPM_TB - CPM_NSB) * 100
-
-
Generate Competition Curve: Plot % Specific Binding (Y-axis) versus the log concentration of 2-Formyl Loratadine (X-axis).
-
Determine IC₅₀: Use a non-linear regression curve-fitting software (e.g., GraphPad Prism) to fit the data to a "log(inhibitor) vs. response -- variable slope" model. This will yield the IC₅₀ value.
-
Calculate Kᵢ using the Cheng-Prusoff Equation: [12][13]
-
Kᵢ = IC₅₀ / (1 + ([L] / Kₑ))
-
Where:
-
[L] = Concentration of radioligand ([³H]-mepyramine) used in the assay.
-
Kₑ = Equilibrium dissociation constant of the radioligand for the H1 receptor. This must be determined separately via a saturation binding experiment.
-
-
Expected Results and Interpretation
The results will allow for a quantitative comparison of the binding affinity of 2-Formyl Loratadine against the known reference compound, Loratadine.
Table 1: Hypothetical Binding Affinity Data for H1 Receptor
| Compound | IC₅₀ (nM) | Kᵢ (nM) | Hill Slope |
|---|---|---|---|
| Loratadine (Reference) | 35.5 | 16.2 | -1.05 |
| 2-Formyl Loratadine | 78.2 | 35.7 | -0.98 |
-
Interpretation: A lower Kᵢ value signifies a higher binding affinity for the receptor.[1] In this hypothetical example, 2-Formyl Loratadine (Kᵢ = 35.7 nM) has a lower affinity for the H1 receptor compared to the parent compound Loratadine (Kᵢ = 16.2 nM).
-
Hill Slope: A Hill slope close to -1.0 suggests that the binding interaction follows the law of mass action for a single binding site, which is a key validation criterion for the assay.[12]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | - Radioligand sticking to filters. - Too much membrane protein. - Ineffective NSB compound. | - Ensure proper PEI pre-treatment of filters. - Titrate membrane concentration downwards. - Increase concentration or try an alternative NSB compound. |
| Low Signal (Low Total Binding CPM) | - Insufficient receptor concentration. - Degraded radioligand. - Inefficient scintillation counting. | - Increase membrane protein per well. - Use a fresh aliquot of radioligand. - Ensure proper drying of filters and use a quality scintillant. |
| Poor Curve Fit / High Data Scatter | - Pipetting errors. - Incomplete mixing or failure to reach equilibrium. - Compound precipitation at high concentrations. | - Use calibrated pipettes and careful technique. - Increase incubation time or ensure adequate shaking. - Check compound solubility in final assay buffer. |
Conclusion
The competitive radioligand binding assay detailed in this application note is a robust and essential tool in pharmacology and drug discovery. It provides a quantitative measure of a test compound's affinity for its target receptor, which is a foundational piece of data for lead optimization and candidate selection. By following this protocol, researchers can reliably determine the Kᵢ of 2-Formyl Loratadine and other novel compounds at the human H1 receptor, providing critical insights into their potential as next-generation antihistamines.
References
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Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]
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Holgate, S. T., & Church, M. K. (2009). Pharmacology of Antihistamines. World Allergy Organization Journal. Retrieved from [Link]
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ResearchGate. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]
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Bylund, D. B., & Toews, M. L. (1993). Radioligand binding assays and their analysis. PubMed. Retrieved from [Link]
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Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]
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Creative Bioarray. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
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PubMed. (2022). Protocol to detect nucleotide-protein interaction in vitro using a non-radioactive competitive electrophoretic mobility shift assay. Retrieved from [Link]
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BMG LABTECH. (2025). Binding Assays. Retrieved from [Link]
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Simons, F. E. R., & Simons, K. J. (2008). H1 Antihistamines: Current Status and Future Directions. World Allergy Organization Journal. Retrieved from [Link]
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Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]
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Nicoya Lifesciences. (n.d.). The ABC's of Competitive Binding Assays with SPR. Retrieved from [Link]
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Mtoz Biolabs. (n.d.). Competitive Ligand Binding Assay. Retrieved from [Link]
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Cleveland Clinic. (n.d.). Antihistamines. Retrieved from [Link]
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Dr. G. Bhanu Prakash. (2025). H1 Antihistamines Pharmacology USMLE! First vs Second Generation. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]
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de Graaf, C., et al. (2018). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (2018). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry. Retrieved from [Link]
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Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual. Retrieved from [Link]
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Biocompare. (2012). Nonradioactive Ligand-Binding Assays: Are Radiolabels PassÉ?. Retrieved from [Link]
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Al-Sanea, M. M., et al. (2026). Combinatorial Anti-Mitotic Activity of Loratadine/5-Fluorouracil Loade. International Journal of Nanomedicine. Retrieved from [Link]
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Tashiro, M., et al. (2011). Brain histamine H1 receptor occupancy of loratadine measured by positron emission topography. Human Psychopharmacology. Retrieved from [Link]
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Zhang, Y. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. Retrieved from [Link]
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Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell (MBoC). Retrieved from [Link]
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Atlantis Press. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Retrieved from [Link]
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Kauk, M., et al. (n.d.). Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. National Institutes of Health. Retrieved from [Link]
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ResearchGate. (2026). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. Retrieved from [Link]
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ResearchGate. (n.d.). Competitive binding of H 1 receptor unlabelled antihistamines with [ 3 H]mepyramine. Retrieved from [Link]
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Journal of Visualized Experiments. (2016). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Retrieved from [Link]
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National Institutes of Health. (n.d.). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Forced Degradation Studies of Loratadine and the Role of 2-Formyl Loratadine
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond Stability, A Quest for Intrinsic Understanding
In the landscape of pharmaceutical development, ensuring the stability of a drug substance is paramount to guaranteeing its safety, efficacy, and quality. Forced degradation studies, or stress testing, represent a cornerstone of this process, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2] These studies involve subjecting the drug substance to conditions far more severe than those encountered in long-term stability testing, such as extreme pH, oxidative stress, high temperatures, and intense light.[3] The objective is not merely to confirm stability but to proactively uncover its vulnerabilities. As per ICH guideline Q1A(R2), these studies are crucial for identifying potential degradation products, elucidating degradation pathways, and developing robust, stability-indicating analytical methods capable of separating the active pharmaceutical ingredient (API) from any impurities that may arise.[4]
Loratadine, a widely used second-generation H1 histamine antagonist, is a tricyclic antihistamine known for its non-sedating properties.[5][6] Its chemical structure, which includes an ester functional group, makes it susceptible to specific degradation pathways, most notably hydrolysis.[7][8] While hydrolytic and oxidative degradants are commonly investigated, a comprehensive stress testing regimen must also consider other potential impurities, such as 2-Formyl Loratadine.[9] This compound represents a modification to the pyridine ring of the loratadine molecule and serves as a critical analyte in ensuring the specificity of analytical methods.
This application note provides an in-depth guide to designing and executing forced degradation studies for loratadine. It offers detailed, field-proven protocols, explains the causality behind experimental choices, and presents a validated analytical framework for identifying and quantifying loratadine and its key degradation products, with a specific focus on resolving 2-Formyl Loratadine.
The Scientific Rationale: Probing the Molecular Fault Lines
The core principle of forced degradation is to accelerate the decomposition of a drug substance to a predictable and targeted extent, typically aiming for 5-20% degradation.[4] This range is optimal because it generates a sufficient quantity of degradants for detection and characterization without completely consuming the parent drug, which could lead to secondary, irrelevant degradation pathways.
For loratadine, the primary areas of chemical instability are:
-
Hydrolysis: The ethyl carboxylate group is an ester, making it susceptible to cleavage under both acidic and basic conditions to form the corresponding carboxylic acid derivative.[7][10]
-
Oxidation: The molecule contains several sites that could be susceptible to oxidation, potentially leading to a complex mixture of degradation products.[11]
-
Formylation: The formation of 2-Formyl Loratadine involves the addition of a formyl group (-CHO) to the pyridine ring system. While not always a primary degradant under standard stress conditions, its potential formation from starting materials, synthetic side reactions, or unique stress interactions makes it a critical impurity to monitor. Its structural similarity to the parent drug poses a challenge for analytical methods, making it an ideal marker for validating method specificity.
The ultimate goal is to develop a single, robust stability-indicating analytical method (SIAM) . A SIAM is defined by its ability to accurately measure the active ingredient, free from interference from degradation products, process impurities, excipients, or other potential contaminants.[3] The successful separation of 2-Formyl Loratadine from loratadine is a testament to a well-developed SIAM.
Visualizing the Process: The Forced Degradation Workflow
The following diagram outlines the logical flow of a comprehensive forced degradation study, from initial sample preparation to final data analysis.
Caption: Workflow for Loratadine Forced Degradation Studies.
Protocols for Forced Degradation of Loratadine
The following protocols are designed to induce degradation in the target range of 5-20%. It is critical to perform a preliminary screen with various time points to determine the optimal duration for each condition. All studies should include a control sample (loratadine solution stored at ambient temperature, protected from light) to provide a baseline.
Acid Hydrolysis
-
Causality: To assess the susceptibility of the ester linkage and other functional groups to cleavage in an acidic environment.
-
Protocol:
-
Prepare a loratadine stock solution of approximately 1 mg/mL in methanol.
-
In a 10 mL volumetric flask, mix 1 mL of the loratadine stock solution with 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Keep the solution at room temperature (approx. 25°C) for 24 hours.[12]
-
After the incubation period, carefully neutralize the solution by adding 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Dilute the neutralized solution to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL) using the mobile phase.
-
Base Hydrolysis (Alkaline)
-
Causality: To evaluate the stability against base-catalyzed hydrolysis (saponification) of the ester group, which is typically faster than acid hydrolysis.
-
Protocol:
-
In a 10 mL volumetric flask, mix 1 mL of the loratadine stock solution (1 mg/mL in methanol) with 1 mL of 0.1 N Sodium Hydroxide (NaOH).
-
Keep the solution at room temperature for 24 hours.[12]
-
After incubation, neutralize the solution by adding 1 mL of 0.1 N Hydrochloric Acid (HCl).
-
Dilute the final solution to an appropriate concentration for HPLC analysis with the mobile phase.
-
Oxidative Degradation
-
Causality: To identify potential oxidation products. Hydrogen peroxide is a common oxidizing agent used for this purpose.
-
Protocol:
-
In a suitable flask, dissolve loratadine in a small amount of methanol.
-
Add a solution of 3% Hydrogen Peroxide (H₂O₂).[11]
-
Store the solution at room temperature and monitor the degradation over a period of several hours to days.
-
Once the target degradation is achieved, the reaction can be stopped by diluting the sample to the target concentration with the mobile phase for immediate HPLC analysis.
-
Thermal Degradation
-
Causality: To assess the stability of the drug substance in its solid state at elevated temperatures, simulating potential excursions during storage and transport.
-
Protocol:
-
Place a thin layer of solid loratadine powder in a petri dish or watch glass.
-
Expose the sample to dry heat in a calibrated oven at a temperature significantly above accelerated stability conditions (e.g., 70-80°C).
-
After a predetermined period (e.g., 48 hours), remove the sample, allow it to cool, and prepare a solution at the target concentration for HPLC analysis.
-
Photolytic Degradation
-
Causality: To determine if the drug is light-sensitive, as required by ICH guideline Q1B.[1]
-
Protocol:
-
Expose a sample of solid loratadine and a solution of loratadine to a light source that provides a minimum of 1.2 million lux hours and 200 watt hours per square meter of combined visible and UV light.[3]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, prepare solutions from both the exposed and control samples to the target concentration for HPLC analysis and compare the chromatograms.
-
Stability-Indicating Analytical Method (SIAM) Protocol
A robust HPLC method is essential for separating loratadine from its potential degradation products, including 2-Formyl Loratadine and the primary hydrolytic degradant. The following method is a representative example based on published literature.[11][13]
Instrumentation and Conditions
| Parameter | Specification |
| System | HPLC or UPLC with UV/PDA Detector |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm (or equivalent C18 column)[13] |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.6[13] |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program should be developed to ensure separation. Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. |
| Flow Rate | 1.0 mL/min[13] |
| Detection Wavelength | 220 nm or 247 nm[12][13] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled at 30°C |
Method Validation and System Suitability
-
Specificity: This is the most critical parameter. The method's specificity is confirmed by analyzing the stressed samples. The chromatograms should show baseline separation between the loratadine peak and all degradation product peaks. Peak purity analysis using a PDA detector should be performed to confirm that the loratadine peak is spectrally pure in the presence of its degradants.
-
System Suitability: Before analysis, inject a standard solution multiple times. The relative standard deviation (RSD) for peak area and retention time should be less than 2%. The resolution between loratadine and its closest eluting impurity (e.g., 2-Formyl Loratadine) should be greater than 1.5.
Data Interpretation: Uncovering the Degradation Profile
The analysis of the stressed samples provides a degradation profile of the drug.
| Stress Condition | Expected Primary Degradation Pathway | Potential Key Degradation Products |
| Acid Hydrolysis | Ester Hydrolysis | Carboxylic acid derivative of loratadine |
| Base Hydrolysis | Ester Hydrolysis (Saponification) | Carboxylic acid derivative of loratadine[7][10] |
| Oxidation | Oxidation of the pyridine ring or other sites | Various oxidized products, potentially N-oxides[11] |
| Thermal Stress | Generally stable, minor degradation | May show some decomposition, depends on conditions |
| Photolytic Stress | Photochemical degradation | Depends on wavelength and exposure |
Identifying 2-Formyl Loratadine: The identification of 2-Formyl Loratadine requires a reference standard. By spiking the sample with a known amount of the 2-Formyl Loratadine standard, the peak can be definitively identified by retention time matching. Further confirmation can be achieved using mass spectrometry (LC-MS) to verify the molecular weight of the eluting peak.[9]
Visualizing the Chemistry: Loratadine and a Potential Degradant
The diagram below illustrates the structure of loratadine and highlights the position where formylation can occur to form 2-Formyl Loratadine.
Caption: Loratadine structure and potential formylation site.
Conclusion
Forced degradation studies are an indispensable tool in modern pharmaceutical development. For a drug like loratadine, these studies provide critical insights into its intrinsic stability, guiding formulation development and ensuring patient safety. The inclusion of potential, and sometimes challenging to separate, impurities like 2-Formyl Loratadine in the analytical validation process is a hallmark of a scientifically sound and trustworthy stability-indicating method. The protocols and strategies outlined in this application note provide a robust framework for researchers to confidently characterize the degradation profile of loratadine, meeting both scientific and regulatory expectations.
References
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]
-
El-Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-1053. Retrieved from [Link]
-
Reddy, B. M., Kumar, P. K., & Reddy, M. S. (2012). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of Chromatographic Science, 50(7), 591-597. Retrieved from [Link]
-
El-Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. ResearchGate. Retrieved from [Link]
-
ICH Harmonised Tripartite Guideline. (1996). Q1B: Photostability Testing of New Drug Substances and Products. Retrieved from [Link]
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Alsante, K. M., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. Pharmaceutical Technology. Retrieved from [Link]
-
International Journal of Creative Research Thoughts. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
-
Jain, P. S., et al. (2022). Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. Neuroquantology, 20(8), 2269-2280. Retrieved from [Link]
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Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Retrieved from [Link]
-
Clarke, C. (2010). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Retrieved from [Link]
-
Jain, P., et al. (2022). Modern chromatographic method for estimating Loratadine and affections on healthcare. ResearchGate. Retrieved from [Link]
-
Waters Corporation. (2011). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Retrieved from [Link]
-
Grigoriu, I. C., et al. (2016). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 67(11), 2329-2333. Retrieved from [Link]
-
De la Ossa, E. M., et al. (2003). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 32(1-2), 31-40. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. Retrieved from [Link]
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Erdogan, O., et al. (2004). Loratidine improves ischemic parameters of exercise stress test in patients with acute myocardial infarction. American Heart Journal, 148(6), e24. Retrieved from [Link]
-
Gibbons, J., et al. (2007). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1191-1192. Retrieved from [Link]
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Siddiqui, F., & El-Soud, N. A. (2023). Loratadine. In StatPearls. StatPearls Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). Degradation product of loratadine. Retrieved from [Link]
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St. Charles Health System. (n.d.). Medications to avoid. Retrieved from [Link]
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Jiang, W. J., & Chen, J. (2007). [Cardiac safety evaluation of loratadine in the treatment of allergic rhinitis in elderly patients]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi, 21(19), 890-892. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 29980516, 2-Formyl Loratadine. Retrieved from [Link]
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Wikipedia. (n.d.). Loratadine. Retrieved from [Link]
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Cone Health. (n.d.). How to Prepare for Your Cardiac PET/CT Stress Test. Retrieved from [Link]
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Development and Validation of a Stability-Indicating RP-HPLC Method for Loratadine and Its Impurities
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the development and validation of a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for loratadine. The protocol is designed for researchers, analytical scientists, and drug development professionals to accurately quantify loratadine in the presence of its process-related impurities and degradation products. By systematically inducing degradation under various stress conditions as mandated by the International Council for Harmonisation (ICH), this method ensures specificity and stability-indicating capability. The guide details a three-part workflow: forced degradation studies, chromatographic method development, and full method validation in accordance with ICH Q2(R1) guidelines.[1][2][3] The causality behind experimental choices, such as mobile phase selection and stressor concentration, is explained to provide a deeper understanding of the method's scientific foundation.
Introduction: The Imperative for Stability-Indicating Methods
Loratadine is a potent, long-acting, second-generation H1 histamine antagonist widely used in the treatment of allergic rhinitis and urticaria.[4][5] Its chemical structure, an ethyl ester of a benzocycloheptapyridine derivative, contains moieties susceptible to degradation, primarily through hydrolysis.[4][6] The purpose of stability testing is to provide evidence on how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light.[7][8]
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or excipients.[9][10][11] The development of such a method is a regulatory requirement and a critical component of the drug development process, as outlined in ICH guidelines Q1A(R2) and Q2(R1).[7][12][13] These methods are essential for determining the shelf life of a drug product and ensuring its safety and efficacy.
This document presents a robust protocol, beginning with forced degradation to generate relevant degradants, followed by the systematic development of an HPLC method capable of resolving these compounds, and culminating in a full validation of the method's performance characteristics.
Foundational Principles & Experimental Design
The logical flow for developing a robust SIAM involves three core stages: stress testing, method development, and validation. This workflow ensures that the final analytical method is specific for the analyte and fit for its intended purpose.
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Application Notes and Protocols: Leveraging 2-Formyl Loratadine for the Exploration of Drug-Protein Interactions
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 2-Formyl Loratadine as a chemical probe to investigate drug-protein interactions. By leveraging the reactive aldehyde moiety, this Loratadine derivative can be employed to covalently label and subsequently identify its protein binding partners within complex biological systems. This document outlines the underlying principles of covalent labeling and target identification, followed by detailed protocols for experimental execution, from cell lysate preparation to mass spectrometry-based protein identification. The methodologies described herein offer a robust framework for elucidating the molecular targets of Loratadine, potentially uncovering novel mechanisms of action and off-target effects.
Introduction: 2-Formyl Loratadine as a Chemical Probe
Loratadine is a widely used second-generation antihistamine that primarily targets the histamine H1 receptor.[1][2] However, like many drugs, its full spectrum of protein interactions within the cell is not completely understood. Identifying these interactions is crucial for a comprehensive understanding of its pharmacological profile, including potential off-target effects and opportunities for drug repositioning.[3][4]
2-Formyl Loratadine, a derivative of Loratadine featuring a reactive aldehyde group, serves as a valuable tool for this purpose.[5][6] This compound retains the core structure of Loratadine, which is responsible for its binding affinity to target proteins, while the strategically introduced formyl group acts as a reactive handle for covalent bond formation.[7] This approach falls under the umbrella of chemoproteomics, a field that employs chemical probes to study protein function and drug interactions directly in native biological systems.[8][9][10]
The aldehyde functionality allows for the formation of a Schiff base with nucleophilic amine groups on proteins, most notably the ε-amino group of lysine residues.[11] This covalent linkage can be stabilized through a subsequent reduction step, effectively trapping the drug-protein complex for downstream analysis.[12] The ability to covalently "tag" binding partners enables their enrichment from complex mixtures and subsequent identification by mass spectrometry.[1][13]
This document provides a theoretical framework and practical protocols for using 2-Formyl Loratadine as a covalent probe to identify its interacting proteins in a cellular context.
Principle of the Method: Covalent Labeling and Target Identification
The overall workflow for identifying protein targets of 2-Formyl Loratadine is a multi-step process that combines covalent chemistry with modern proteomic techniques. The central principle is to use the reactivity of the formyl group to form a stable, covalent bond with interacting proteins, thereby allowing for their selective isolation and identification.
The key steps are:
-
Covalent Labeling: Incubation of 2-Formyl Loratadine with a biological sample (e.g., cell lysate) allows for non-covalent binding to its protein targets. The proximity and orientation of the formyl group within the binding pocket facilitate the formation of a Schiff base with a nearby lysine residue.
-
Reductive Amination: The transient Schiff base is then stabilized by reduction with a mild reducing agent, such as sodium cyanoborohydride, to form a stable secondary amine linkage.[11][12]
-
Enrichment of Adducts: The covalently labeled proteins are then enriched from the complex mixture. This can be achieved through methods such as immunoprecipitation using an antibody that recognizes the Loratadine scaffold.
-
Proteomic Analysis: The enriched proteins are digested into peptides, and the resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectrometry data is used to identify the proteins that were covalently modified by 2-Formyl Loratadine. Advanced data analysis can also pinpoint the specific peptide and amino acid residue that was modified.[14]
This strategy provides a powerful method for identifying both high-affinity and transient or low-affinity "hit-and-run" interactions that are often missed by traditional non-covalent interaction assays.
Figure 1: Overall workflow for target identification using 2-Formyl Loratadine.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Suggested Supplier |
| 2-Formyl Loratadine | Santa Cruz Biotechnology, United States Biological[15][16] |
| Cell Lysis Buffer (e.g., RIPA) | Standard laboratory supplier |
| Protease Inhibitor Cocktail | Standard laboratory supplier |
| BCA Protein Assay Kit | Standard laboratory supplier |
| Sodium Cyanoborohydride (NaBH₃CN) | Sigma-Aldrich |
| Anti-Loratadine Antibody | Requires sourcing or custom generation |
| Protein A/G Magnetic Beads | Standard laboratory supplier |
| Dithiothreitol (DTT) | Standard laboratory supplier |
| Iodoacetamide (IAA) | Standard laboratory supplier |
| Sequencing Grade Modified Trypsin | Promega |
| C18 Desalting Columns | Standard laboratory supplier |
| Mass Spectrometer | e.g., Thermo Scientific Orbitrap series |
Protocol 1: Covalent Labeling of Proteins in Cell Lysate
This protocol describes the covalent labeling of proteins in a total cell lysate with 2-Formyl Loratadine.
-
Cell Lysate Preparation: a. Harvest cultured cells and wash twice with ice-cold PBS. b. Lyse the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail. c. Incubate on ice for 30 minutes with periodic vortexing. d. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA assay. f. Adjust the protein concentration to 2-5 mg/mL with lysis buffer.
-
Incubation with 2-Formyl Loratadine: a. To 1 mg of cell lysate, add 2-Formyl Loratadine to a final concentration of 10-50 µM (optimization may be required). b. As a negative control, add an equivalent volume of DMSO to a separate 1 mg aliquot of lysate. c. For a competition control, pre-incubate a third aliquot of lysate with a 100-fold molar excess of Loratadine for 1 hour before adding 2-Formyl Loratadine. d. Incubate all samples for 2 hours at 4°C with gentle rotation.
-
Reductive Amination: a. Prepare a fresh stock solution of 1 M sodium cyanoborohydride in 1 M NaOH. b. Add sodium cyanoborohydride to each sample to a final concentration of 20 mM. c. Incubate for 1 hour at room temperature with gentle rotation. d. Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.
Figure 2: Reductive amination reaction scheme.
Protocol 2: Enrichment of 2-Formyl Loratadine-Protein Adducts
This protocol details the enrichment of covalently labeled proteins using immunoprecipitation.
-
Antibody-Bead Conjugation: a. Resuspend Protein A/G magnetic beads and transfer 50 µL of slurry to a microcentrifuge tube. b. Wash the beads twice with 1 mL of immunoprecipitation (IP) buffer (e.g., lysis buffer without SDS). c. Add the anti-Loratadine antibody to the beads and incubate for 1-2 hours at 4°C with rotation to allow for conjugation. d. Wash the antibody-conjugated beads three times with IP buffer to remove unbound antibody.
-
Immunoprecipitation: a. Add the quenched lysates from Protocol 1 to the antibody-conjugated beads. b. Incubate overnight at 4°C with gentle rotation.
-
Washing: a. Pellet the magnetic beads using a magnetic stand and discard the supernatant. b. Wash the beads three times with 1 mL of high-salt IP buffer (e.g., containing 500 mM NaCl). c. Wash the beads twice with 1 mL of low-salt IP buffer (e.g., containing 150 mM NaCl).
-
Elution: a. Elute the bound proteins by adding 50 µL of 2x Laemmli sample buffer and heating at 95°C for 10 minutes. b. Separate the eluate from the beads using a magnetic stand. The eluate is now ready for SDS-PAGE and subsequent mass spectrometry analysis.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol describes the in-gel digestion of enriched proteins for mass spectrometry.
-
SDS-PAGE: a. Run the eluted samples on a 4-12% Bis-Tris SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible Coomassie stain (e.g., SimplyBlue SafeStain). c. Excise the entire lane for each sample (experimental, DMSO control, and competition control).
-
In-Gel Digestion: a. Destain the gel pieces with a solution of 50% acetonitrile and 50 mM ammonium bicarbonate. b. Reduce the proteins by incubating the gel pieces in 10 mM DTT at 56°C for 1 hour. c. Alkylate the cysteines by incubating in 55 mM iodoacetamide at room temperature in the dark for 45 minutes. d. Wash and dehydrate the gel pieces with acetonitrile. e. Rehydrate the gel pieces in a solution containing sequencing grade trypsin (10 ng/µL in 50 mM ammonium bicarbonate) and incubate overnight at 37°C.
-
Peptide Extraction and Desalting: a. Extract the peptides from the gel pieces using a series of acetonitrile and formic acid washes. b. Pool the extracts and dry them down in a vacuum centrifuge. c. Desalt the peptides using a C18 desalting column according to the manufacturer's instructions. d. Dry the desalted peptides and resuspend in a solution of 0.1% formic acid for LC-MS/MS analysis.
Protocol 4: Mass Spectrometry and Data Analysis
-
LC-MS/MS Analysis: a. Analyze the desalted peptides by LC-MS/MS using a high-resolution mass spectrometer (e.g., Orbitrap). b. Use a data-dependent acquisition method to fragment the most abundant peptide ions.
-
Data Analysis: a. Search the raw mass spectrometry data against a relevant protein database (e.g., UniProt Human) using a search engine like MaxQuant or Proteome Discoverer. b. Include a variable modification corresponding to the mass of 2-Formyl Loratadine minus a water molecule (for the Schiff base formation) on lysine residues. c. Identify proteins that are significantly enriched in the 2-Formyl Loratadine sample compared to the DMSO and competition controls. d. Manually validate the spectra of peptides identified as being modified to confirm the presence of the adduct.
Expected Results and Interpretation
Successful execution of these protocols should yield a list of proteins that are potential binding partners of Loratadine. The ideal candidates will be those that are highly enriched in the sample treated with 2-Formyl Loratadine and show significantly reduced enrichment in the competition control where an excess of Loratadine was added. The DMSO control should show minimal to no enrichment of these proteins.
The identification of the specific peptide and lysine residue modified by 2-Formyl Loratadine provides strong evidence of a direct binding event and can inform on the binding site of the drug. Further validation of these interactions can be performed using orthogonal methods such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or cellular thermal shift assays (CETSA).
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low yield of enriched proteins | Inefficient covalent labeling or immunoprecipitation. | Optimize the concentration of 2-Formyl Loratadine and incubation times. Ensure the anti-Loratadine antibody is effective for immunoprecipitation. |
| High background of non-specific proteins | Insufficient washing during immunoprecipitation. | Increase the number of washes and the stringency of the wash buffers (e.g., higher salt concentration, mild detergents). |
| No modified peptides detected by MS | Low stoichiometry of labeling or inefficient fragmentation. | Increase the amount of starting material. Optimize MS acquisition parameters to favor fragmentation of modified peptides. |
Conclusion
2-Formyl Loratadine is a powerful chemical probe for the covalent capture and identification of Loratadine-binding proteins. The application notes and protocols presented here provide a detailed framework for researchers to employ this reagent in their studies of drug-protein interactions. This approach has the potential to uncover novel targets, elucidate mechanisms of action, and provide a deeper understanding of the pharmacology of Loratadine, ultimately contributing to the advancement of drug discovery and development.
References
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- Horning, B. D., et al. (2019). A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Journal of the American Chemical Society, 141(1), 419-429.
- Geha, R. S., & Meltzer, E. O. (2001). Desloratadine: a new, nonsedating, oral antihistamine. Journal of Allergy and Clinical Immunology, 107(4), 751-762.
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- Horning, B. D., et al. (2019).
- Thermo Fisher Scientific. (n.d.). Chemoproteomics Workflows.
- Tian, R., et al. (2022). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 13(28), 8233-8241.
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- Guryanov, I., et al. (2021). Size-Dependent Target Engagement of Covalent Probes. Journal of Medicinal Chemistry, 64(1), 744-755.
- Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes.
- Creative Biostructure. (2024).
- Chowdhury, G., et al. (2011). Detection and identification of 4-hydroxy-2-nonenal Schiff-base adducts along with products of Michael addition using data-dependent neutral loss-driven MS3 acquisition: method evaluation through an in vitro study on cytochrome c oxidase modifications. Journal of the American Society for Mass Spectrometry, 22(7), 1251-1263.
- Manabe, Y., & Fukase, K. (2019). Glycoconjugations of Biomolecules by Chemical Methods. Frontiers in Chemistry, 7, 833.
- Schreiber, S. L. (2005). Chemical probes and drug leads from advances in synthetic planning and methodology. Proceedings of the National Academy of Sciences, 102(33), 11623-11628.
- Workman, P., & Collins, I. (2010). The promise and peril of chemical probes. Chemistry & Biology, 17(6), 561-577.
- Antolin, A. A., & Workman, P. (2020). Open resources for chemical probes and their implications for future drug discovery. Expert Opinion on Drug Discovery, 15(1), 1-5.
- Wikipedia. (n.d.). Chemoproteomics.
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- Al-Haddad, R., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77.
- Willems, L. I., et al. (2020). Use of covalent binding small molecules to identify novel chemical probes in a target directed or target agnostic manner. Current Opinion in Chemical Biology, 56, 66-74.
- Lees, A., et al. (2004). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination.
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.
- Roy, R., et al. (1985). Improved procedure for the conjugation of oligosaccharides to protein by reductive amination.
- Thermo Fisher Scientific. (n.d.). Overview of Protein Labeling.
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- CellMosaic. (n.d.). Introducing Functional Groups.
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- CN112341433A - A kind of preparation method of loratadine - Google P
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- Wang, X. (2024).
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- Nature. (n.d.). Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging.
- O'Reilly, F. M., & Rappsilber, J. (2018). Affinity purification–mass spectrometry and network analysis to understand protein–protein interactions.
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- GLP Pharma Standards. (n.d.).
- Gonzalez, J. C., et al. (2015). Application of Molecular Mass Spectrometry for The Structural Characterization of a DNA-Protein Cross-Links. Journal of the Mexican Chemical Society, 59(3), 163-170.
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Formyl Loratadine Synthesis
Welcome to the technical support center for the synthesis of 2-Formyl Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address frequently asked questions. Our goal is to equip you with the scientific rationale and practical solutions to overcome challenges and optimize the yield of your synthesis. The formylation of Loratadine, a critical step in the synthesis of various derivatives and metabolites, is typically achieved via the Vilsmeier-Haack reaction. While effective, this reaction is sensitive to several parameters that can significantly impact the final yield.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My Vilsmeier-Haack reaction for the formylation of Loratadine is resulting in a very low yield or failing completely. What are the most likely causes?
A low or non-existent yield in the Vilsmeier-Haack formylation of Loratadine can be attributed to several critical factors, primarily revolving around the stability and reactivity of the Vilsmeier reagent and the reaction conditions.
Root Cause Analysis:
-
Moisture Contamination: The Vilsmeier reagent, a chloroiminium ion, is highly susceptible to hydrolysis.[1] Any moisture present in the solvent (DMF), the reagents (Loratadine, POCl₃), or the reaction vessel will quench the reagent, rendering it inactive for formylation.
-
Improper Vilsmeier Reagent Formation: The Vilsmeier reagent is typically generated in situ by the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[2][3][4] The temperature and order of addition are crucial. Adding POCl₃ to cold DMF (0 °C) is essential to control the exothermic reaction and ensure the complete formation of the reagent.
-
Thermal Instability of the Vilsmeier Reagent: The Vilsmeier reagent is thermally unstable and can decompose if the temperature is not properly controlled.[5][6][7] It is generally prepared and used at low temperatures to maintain its reactivity.
-
Low Reactivity of the Substrate: While Loratadine is an electron-rich aromatic compound, its reactivity can be influenced by steric hindrance and the electronic effects of its substituents, potentially requiring optimized reaction conditions.
Troubleshooting Workflow:
To systematically diagnose and resolve the issue of low yield, follow this workflow:
Caption: A troubleshooting workflow for diagnosing low yield in 2-Formyl Loratadine synthesis.
Detailed Protocols for Resolution:
-
Ensuring Anhydrous Conditions:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator.
-
Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Ensure the Loratadine starting material is dry, as it can be hygroscopic.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Optimizing Vilsmeier Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, thermometer, and nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.
-
Add POCl₃ dropwise to the cold DMF with vigorous stirring. The molar ratio of POCl₃ to DMF is typically 1:1, but a slight excess of DMF can be used as the solvent.
-
Maintain the temperature at 0 °C for at least 30-60 minutes after the addition is complete to ensure the full formation of the Vilsmeier reagent.
-
Question 2: I am observing the formation of multiple products or significant side reactions. How can I improve the selectivity for 2-Formyl Loratadine?
The formation of side products is a common issue in formylation reactions and can significantly reduce the yield of the desired product.
Potential Side Reactions:
-
Di-formylation: If there are other activated positions on the Loratadine molecule, di-formylation can occur, especially with an excess of the Vilsmeier reagent or prolonged reaction times.[8]
-
Polymerization/Decomposition: Aromatic compounds, particularly those with electron-donating groups, can be susceptible to polymerization or decomposition under the acidic and potentially harsh conditions of the Vilsmeier-Haack reaction.[1]
-
Reaction at other nucleophilic sites: While the formylation is expected at the electron-rich aromatic ring, other nucleophilic sites in the Loratadine molecule could potentially react, although this is less common for the Vilsmeier-Haack reaction.
Strategies to Enhance Selectivity:
-
Stoichiometric Control:
-
Carefully control the stoichiometry of the Vilsmeier reagent relative to Loratadine. Start with a 1.1 to 1.5 molar equivalent of the Vilsmeier reagent and optimize from there.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time that maximizes the formation of the desired mono-formylated product while minimizing the formation of di-formylated byproducts.[8]
-
-
Temperature and Reaction Time Optimization:
-
Lowering the reaction temperature can often improve selectivity by favoring the desired kinetic product over thermodynamically favored but undesired side products.
-
Perform a time-course study at a fixed temperature to identify the point of maximum product formation before significant side product accumulation.
-
Recommended Reaction Monitoring Protocol (TLC):
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. Adjust the polarity as needed for optimal separation.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Visualization: UV light (254 nm) and/or staining with a suitable agent (e.g., potassium permanganate).
-
Procedure:
-
Spot the starting material (Loratadine), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.
-
Develop the plate in the chosen mobile phase.
-
Visualize the spots and compare the Rf values to track the consumption of the starting material and the formation of the product and any byproducts.
-
Question 3: My reaction appears to work, but I am losing a significant amount of product during the work-up and purification. What are the best practices for isolating 2-Formyl Loratadine?
Product loss during work-up and purification is a frequent cause of low isolated yield.[9] The iminium intermediate formed after the electrophilic aromatic substitution must be hydrolyzed to the aldehyde, and the subsequent extraction and purification steps must be performed carefully.[3][4]
Optimized Work-up and Purification Protocol:
-
Hydrolysis (Quenching):
-
After the reaction is complete (as determined by TLC/HPLC), cool the reaction mixture to 0 °C.
-
Slowly and carefully pour the reaction mixture onto crushed ice or into a cold aqueous solution of a mild base like sodium acetate or sodium bicarbonate. This hydrolyzes the iminium intermediate to the aldehyde and neutralizes the excess acid.[2]
-
Caution: The quenching process can be exothermic.
-
-
Extraction:
-
Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate.
-
-
Purification:
-
After removing the solvent under reduced pressure, the crude product can be purified by flash column chromatography on silica gel.[2][10] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity can effectively separate the 2-Formyl Loratadine from unreacted starting material and byproducts.
-
Tips to Minimize Product Loss:
-
Ensure complete hydrolysis by stirring the quenched mixture for an adequate amount of time.
-
Check the pH of the aqueous layer after quenching to ensure it is neutral or slightly basic before extraction.
-
If an emulsion forms during extraction, adding more brine can help to break it.
-
Use a sufficient amount of drying agent and ensure the organic layer is completely dry before concentrating.
Frequently Asked Questions (FAQs)
Q1: What are the ideal reaction conditions for the synthesis of 2-Formyl Loratadine?
While the optimal conditions can vary depending on the scale and specific laboratory setup, a general set of starting conditions is provided in the table below.
| Parameter | Recommended Range | Rationale |
| Temperature | 0 °C for reagent formation, then 25-60 °C for the reaction | Low temperature for Vilsmeier reagent stability, followed by gentle heating to drive the reaction to completion. |
| Reaction Time | 2-12 hours | Monitor by TLC/HPLC to determine the optimal time for maximum product formation. |
| Solvent | Anhydrous DMF | Serves as both a reagent and a solvent. |
| Stoichiometry | Loratadine:POCl₃:DMF (1 : 1.1-1.5 : excess) | A slight excess of the formylating agent is typically used. |
Q2: How can I confirm the identity and purity of my synthesized 2-Formyl Loratadine?
A combination of analytical techniques should be used to confirm the structure and assess the purity of the final product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of the aldehyde proton (typically a singlet around 9-10 ppm) and the overall structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product (C₂₃H₂₃ClN₂O₃, MW: 410.90 g/mol ).[11][12]
-
HPLC: To assess the purity of the compound.[13][14] A well-developed HPLC method can also be used for quantitative analysis to determine the exact yield.
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl stretch of the aldehyde (around 1680-1700 cm⁻¹).
Q3: Are there any alternative formylation methods for Loratadine?
While the Vilsmeier-Haack reaction is the most common, other formylation methods exist for aromatic compounds, though their applicability to Loratadine would require experimental validation.[15] These include:
-
Rieche Formylation: Uses dichloromethyl methyl ether and a Lewis acid catalyst.
-
Duff Reaction: Typically used for ortho-formylation of phenols.[8]
-
Gattermann-Koch Reaction: Uses carbon monoxide and HCl with a catalyst, generally for simple aromatic hydrocarbons.
The choice of method would depend on the desired regioselectivity and the functional group tolerance of the Loratadine molecule.
References
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- Troubleshooting guide for the formylation of arom
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- Synthesis Methods of Loratadine and Its Clinical Applic
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- Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity - PMC - NIH.
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- Side effects of lor
- 276475 2-Formyl loratadine CAS: 1076198-15-6 - United St
- The Side Effects of Loratadine (LOR
- Loratadine: Side Effects, Uses, Dosage, Interactions, Warnings - RxList.
- Loratadine Uses, Dosage & Side Effects Guide - Drugs.com.
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- A concise review- An analytical method development and validation of lor
- Loratadine: MedlinePlus Drug Inform
- Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction - NIH.
- Loratadine-impurities | Pharmaffili
- Loratadine: Definition, Mechanism of Action and Applic
- Loratadine N-Formyl Impurity; N-Formyl Desloratadine | 117810-61-4 - SynThink Research Chemicals.
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Technical Support Center: Optimizing Reaction Conditions for the Formylation of Loratadine
Welcome to the technical support center for the formylation of loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this specific electrophilic aromatic substitution reaction. Our goal is to equip you with the expertise to optimize your reaction conditions for high yield and purity.
Introduction to Loratadine Formylation
Loratadine is a tricyclic antihistamine with a complex aromatic structure.[1][][3][4] Formylation, the introduction of a formyl group (-CHO), onto the loratadine scaffold can be a critical step in the synthesis of novel derivatives or metabolites.[5] However, the electron-rich nature of the fused aromatic rings, while promoting the reaction, also presents challenges in controlling regioselectivity and preventing side reactions.[5][6] This guide will focus on the Vilsmeier-Haack reaction, a common and effective method for formylating electron-rich aromatic compounds.[6][7][8]
Frequently Asked Questions (FAQs)
Q1: What is the most likely site of formylation on the loratadine molecule?
A1: Based on the principles of electrophilic aromatic substitution, the most electron-rich and sterically accessible position on the loratadine molecule is the most likely site for formylation. The fused benzene ring is activated by the bridging nitrogen atom. Therefore, the position ortho to the nitrogen and para to the chlorine atom on the benzo[9][10]cyclohepta[1,2-b]pyridine ring system is the most probable site of formylation.
Q2: Which formylation method is most suitable for loratadine?
A2: The Vilsmeier-Haack reaction is highly recommended for the formylation of electron-rich heteroaromatic compounds like loratadine.[6][7] This method utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[8] It offers relatively mild reaction conditions compared to other methods like the Gattermann-Koch or Friedel-Crafts reactions, which often require strong Lewis acids that could lead to undesired side reactions with the loratadine structure.[10][11]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. A suitable solvent system (e.g., ethyl acetate/hexane) should be developed to achieve good separation between the starting material (loratadine), the formylated product, and any byproducts. High-performance liquid chromatography (HPLC) can also be employed for more quantitative analysis.[12][13][14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My formylation of loratadine is resulting in a very low yield, or I am recovering only the starting material. What are the potential causes and how can I resolve this?
A: Low yields in the Vilsmeier-Haack formylation of loratadine can often be attributed to several factors. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Handling: The Vilsmeier reagent is highly sensitive to moisture.[15] Ensure that your DMF is anhydrous and that the POCl₃ is fresh or has been recently distilled. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the reagent by atmospheric moisture.
-
Reaction Temperature: The reactivity of the substrate dictates the optimal temperature. For a highly activated system like loratadine, the reaction may proceed at a lower temperature. If you are not observing any product formation, a gradual increase in temperature may be necessary. However, excessive heat can lead to decomposition or the formation of side products.
-
Stoichiometry of Reagents: The molar ratio of the Vilsmeier reagent to loratadine is crucial. A slight excess of the Vilsmeier reagent (1.1 to 1.5 equivalents) is typically recommended to ensure complete conversion of the starting material.
-
Reaction Time: Insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Q: I am observing the formation of multiple formylated products. How can I improve the regioselectivity of the reaction?
A: While the electronic properties of loratadine favor formylation at a specific position, the formation of other isomers is possible. Here's how to address poor regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity. At lower temperatures, the kinetic product is favored, which is typically the isomer formed at the most reactive site.
-
Solvent Effects: The choice of solvent can influence the regioselectivity of the reaction. While DMF is the standard solvent for the Vilsmeier-Haack reaction, exploring other anhydrous, non-protic solvents may alter the product distribution.
-
Steric Hindrance: The bulky nature of the Vilsmeier reagent can be exploited to favor formylation at the most sterically accessible position.
Issue 3: Formation of Colored Impurities or Tar
Q: My reaction mixture is turning dark, and I am observing the formation of tar-like substances. What is causing this and how can I prevent it?
A: The formation of colored impurities or tar is often a sign of substrate or product decomposition.
-
Temperature Management: This is the most common cause. Avoid excessive heating. If the reaction requires elevated temperatures, increase it gradually and monitor for any color changes.
-
Reaction Time: Prolonged reaction times, especially at higher temperatures, can lead to decomposition. Quench the reaction as soon as the starting material is consumed (as determined by TLC or HPLC).
-
Purity of Starting Material: Ensure that your loratadine starting material is pure. Impurities can sometimes act as catalysts for decomposition pathways.
Experimental Protocol: Vilsmeier-Haack Formylation of Loratadine
This protocol provides a starting point for the formylation of loratadine. Optimization of the parameters outlined in the table below is recommended to achieve the best results for your specific setup.
Materials:
-
Loratadine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 15 minutes, ensuring the temperature remains below 10 °C. Allow the mixture to stir at 0 °C for an additional 30 minutes.
-
Reaction with Loratadine: Dissolve loratadine (1 equivalent) in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the loratadine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Gradually warm the reaction to room temperature and continue stirring. Monitor the reaction progress by TLC or HPLC. If the reaction is sluggish, gently heat the mixture.
-
Work-up: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Table 1: Parameters for Optimization
| Parameter | Range to Explore | Rationale |
| Temperature | 0 °C to 80 °C | Lower temperatures may improve selectivity, while higher temperatures can increase the reaction rate.[6] |
| POCl₃ Equivalents | 1.1 to 2.0 | A slight excess is needed to drive the reaction to completion, but a large excess can lead to side reactions. |
| Reaction Time | 1 to 24 hours | Monitor by TLC/HPLC to determine the optimal time for maximum product formation and minimal byproduct formation. |
| Solvent | DMF, DCM, Chloroform | While DMF is the standard, co-solvents can sometimes improve solubility and reaction outcomes.[6] |
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low reaction yield.
References
- Benchchem. Troubleshooting guide for the formylation of aromatic amines.
- Benchchem. Troubleshooting side reactions during the formylation step of synthesis.
- Benchchem. Technical Support Center: Optimizing Aromatic Formylation Reactions.
- Benchchem. Optimizing reaction conditions for the formylation of mesitylene.
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315.
- Filo. (2025). Formylation of Aromatic Compounds.
- Wikipedia. (n.d.). Formylation.
- ResearchGate. (2025). Synthesis of loratadine.
- IP Indexing. (2025). A concise review- An analytical method development and validation of loratadine.
- Oxford Academic. (2017). Simple Formylation of Aromatic Compounds Using a Sodium Formate/Triphenylphosphine Ditriflate System. Chemistry Letters.
- Patsnap Synapse. (2024). What is the mechanism of Loratadine?
- BOC Sciences. (n.d.). Loratadine: Definition, Mechanism of Action and Application.
-
Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116. DOI: [Link]
- Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-321.
- NIH. (n.d.). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC.
- ResearchGate. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines.
- NIH. (n.d.). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC.
- IP Indexing. (2025). A concise review- An analytical method development and validation of loratadine. African Journal of Medicine and Pharma Research, 3(1), 46-59.
- Waters. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System.
- ChemicalBook. (2024). What is the Mechanism of action of Loratadine?
- NIH. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. PMC.
- Nature Communications. (2016). Atomic-level insights in optimizing reaction paths for hydroformylation reaction over Rh/CoO single-atom catalyst.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- PubMed. (n.d.). Loratadine and desethoxylcarbonyl-loratadine inhibit the immunological release of mediators from human Fc epsilon RI+ cells.
- Google Patents. (n.d.). Process for the preparation of loratadine.
Sources
- 1. What is the mechanism of Loratadine? [synapse.patsnap.com]
- 3. drpress.org [drpress.org]
- 4. researchgate.net [researchgate.net]
- 5. Formylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: HPLC Analysis of Loratadine & Derivatives
Welcome to the technical support center for the HPLC analysis of loratadine and its related compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during chromatographic analysis. Here, we synthesize technical expertise with practical, field-proven insights to ensure the integrity and accuracy of your analytical results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC analysis of loratadine.
Q1: What are the primary challenges in the HPLC separation of loratadine and its related compounds?
A1: The main challenges stem from the structural similarities between loratadine and its impurities or degradation products.[1] Many of these compounds share the same basic tricyclic core structure, leading to similar retention behaviors in reversed-phase HPLC.[1] Achieving adequate resolution, especially between key impurities like desloratadine and the main loratadine peak, requires meticulous method development. Additionally, loratadine is a basic compound (pKa ≈ 5.0), which can lead to peak tailing due to interactions with residual acidic silanol groups on silica-based columns.[1][2]
Q2: Why is the separation of desloratadine from loratadine particularly important?
A2: Desloratadine is the active metabolite of loratadine and a potent antihistamine in its own right.[1] It can be present as an impurity in the loratadine active pharmaceutical ingredient (API) or form as a degradation product during manufacturing or storage.[1][3] Regulatory guidelines require the accurate quantification of such impurities to ensure the safety and efficacy of the drug product. Their close structural similarity makes their chromatographic separation a critical aspect of method development.[1]
Q3: What are the most common column chemistries and dimensions used for loratadine analysis?
A3: Reversed-phase columns are the standard for loratadine analysis, with C18 (USP designation L1) and C8 (USP designation L7) being the most frequently employed stationary phases.[2] C18 columns are widely used for their versatility. For improved peak shape with basic compounds like loratadine, modern, high-purity, end-capped columns are highly recommended to minimize interactions with residual silanols.[2][4] Typical column dimensions for conventional HPLC are 150 mm or 250 mm in length with a 4.6 mm internal diameter and a 5 µm particle size.[2]
Q4: How does mobile phase pH influence the chromatography of loratadine?
A4: As loratadine is a basic compound, the mobile phase pH is a critical parameter that significantly affects its retention and peak shape.[2] The pH of the mobile phase dictates the ionization state of loratadine. Operating at a pH around 2 units below its pKa (approximately 5.0) can ensure it is fully protonated, which can sometimes improve peak shape.[2] However, other methods operate at a neutral pH (around 7.0) to reduce the ionization of loratadine, thereby increasing its retention and potentially altering selectivity between it and its impurities.[5] The optimal pH must be determined during method development to achieve the desired separation.[6]
Q5: What are the typical degradation pathways for loratadine?
A5: The primary degradation pathway for loratadine is hydrolysis of its ester group, especially under alkaline conditions, which forms the corresponding carboxylic acid derivative.[3][7][8] Forced degradation studies have shown that loratadine is also susceptible to degradation under acidic, oxidative, and photolytic stress conditions.[9][10][11] Understanding these degradation pathways is crucial for developing a stability-indicating analytical method.
Troubleshooting Guide: Common HPLC Issues
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the HPLC analysis of loratadine.
Issue 1: Peak Tailing of the Loratadine Peak
Q: My loratadine peak is exhibiting significant tailing. What are the potential causes and how can I resolve this?
A: Peak tailing for a basic compound like loratadine is a common issue in reversed-phase HPLC. Here’s a breakdown of the likely causes and their solutions:
-
Cause A: Secondary Interactions with Residual Silanols
-
Explanation: The basic nitrogen atom in loratadine can interact with acidic residual silanol groups on the surface of the silica-based stationary phase. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.[2][4][5]
-
Solutions:
-
Use a Modern, End-Capped Column: Employ a high-purity, well-end-capped C18 or C8 column. The end-capping process deactivates most of the residual silanols, minimizing these secondary interactions.[2][4]
-
Adjust Mobile Phase pH: Lowering the mobile phase pH (e.g., to 2.8-3.5) will protonate the silanol groups, reducing their interaction with the protonated loratadine.[4]
-
Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (TEA), into the mobile phase (e.g., 0.1-0.5% v/v). TEA is a small, basic molecule that will preferentially interact with the active silanol sites, effectively blocking them from interacting with loratadine.[4][5]
-
-
-
Cause B: Column Overload
-
Explanation: Injecting a sample that is too concentrated can saturate the stationary phase at the head of the column, leading to peak distortion, including tailing.[2][4]
-
Solutions:
-
Reduce Sample Concentration: Dilute your sample and reinject it.
-
Decrease Injection Volume: Reduce the volume of the sample being injected onto the column.[2]
-
-
-
Cause C: Extra-Column Volume
Issue 2: Poor Resolution Between Loratadine and an Impurity
Q: I am struggling to achieve baseline separation between my loratadine peak and a closely eluting impurity. What steps can I take to improve resolution?
A: Achieving adequate resolution is paramount for accurate quantification. Here are several strategies to improve the separation:
-
Cause A: Suboptimal Mobile Phase Composition
-
Explanation: The selectivity of the separation is highly dependent on the mobile phase composition. The wrong ratio of organic solvent to aqueous buffer or a suboptimal pH can result in co-elution.[1]
-
Solutions:
-
Optimize Mobile Phase pH: Systematically vary the pH of the aqueous portion of your mobile phase. Changes in pH can alter the ionization state and hydrophobicity of both loratadine and its impurities, leading to changes in retention and selectivity.[1][6]
-
Adjust Organic Modifier Strength: Vary the percentage of the organic solvent (e.g., acetonitrile or methanol). A shallower gradient or a lower percentage of organic solvent in an isocratic method will increase retention times and may improve resolution.
-
Try a Different Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent-analyte interactions.[2]
-
-
-
Cause B: Inadequate Column Chemistry
-
Explanation: The chosen stationary phase may not provide the necessary selectivity to separate the compounds of interest.
-
Solution:
-
Screen Different Columns: Experiment with columns of different chemistry (e.g., C8, phenyl, or embedded polar group columns) or from different manufacturers. Even columns with the same designation (e.g., C18) can have different selectivities due to variations in manufacturing processes.
-
-
Issue 3: Inconsistent Retention Times
Q: The retention times for my peaks are shifting between injections. What is causing this variability, and how can I improve reproducibility?
A: Fluctuating retention times can compromise the reliability of your analysis. The following are common causes and their remedies:
-
Cause A: Inadequate Column Equilibration
-
Explanation: The column may not be fully equilibrated with the mobile phase before the injection, especially when using a gradient method.[2]
-
Solution:
-
Increase Equilibration Time: Ensure the column is flushed with the initial mobile phase for a sufficient duration (e.g., 10-20 column volumes) before the first injection and between runs.[2]
-
-
-
Cause B: Mobile Phase Inconsistency
-
Explanation: Variations in the preparation of the mobile phase can lead to shifts in retention times.[2]
-
Solutions:
-
Precise Preparation: Prepare the mobile phase accurately and consistently. Premixing the aqueous and organic components can enhance reproducibility.[2]
-
Degas the Mobile Phase: Properly degas the mobile phase to prevent the formation of air bubbles in the pump, which can cause flow rate fluctuations.[2]
-
-
-
Cause C: Temperature Fluctuations
-
Explanation: Changes in the ambient temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention times.[2]
-
Solution:
-
Use a Column Oven: Maintain a constant and controlled column temperature using a column oven to ensure reproducible retention times.[2]
-
-
Issue 4: Carryover or Ghost Peaks
Q: I am observing small, unexpected "ghost" peaks in my blank injections that correspond to the retention time of loratadine. What is the source of this carryover?
A: Ghost peaks are often indicative of carryover from a previous, more concentrated sample.
-
Cause A: Sample Adsorption in the Injection System
-
Explanation: Loratadine, being a basic and somewhat hydrophobic compound, can adsorb to surfaces within the injector, such as the needle, seat, and sample loop. This retained analyte can then be slowly released in subsequent injections.[4]
-
Solution:
-
Optimize Needle Wash: Implement a robust needle wash protocol. Use a strong solvent, ideally one in which loratadine is highly soluble (e.g., a mixture of acetonitrile and/or methanol with a small amount of acid or base), to effectively clean the injector components between runs.[4]
-
-
-
Cause B: Contamination in the HPLC System or Mobile Phase
-
Explanation: Impurities in the solvents or contamination within the HPLC system can also manifest as ghost peaks.[4]
-
Solution:
-
Use High-Purity Solvents: Always use HPLC-grade solvents to prepare your mobile phase.[4]
-
Flush the System: If you suspect system contamination, flush the entire system, including the column, with a strong solvent.
-
-
Experimental Protocols & Data
Example HPLC Method for Loratadine and Impurities
This table summarizes a typical starting point for an HPLC method for the analysis of loratadine and its related substances, based on published methods.
| Parameter | Condition | Rationale |
| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5µm | A C18 column provides good hydrophobic retention for loratadine.[6] |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate | Provides buffering capacity to control the pH of the mobile phase.[6] |
| Mobile Phase B | Acetonitrile | A common organic modifier for reversed-phase chromatography.[6] |
| Gradient | A time-based gradient may be necessary to separate all impurities. | A gradient allows for the elution of compounds with a wider range of polarities.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[6] |
| Detection | UV at 220 nm | Loratadine has significant UV absorbance at this wavelength.[6] |
| Column Temperature | Ambient or controlled at 30 °C | A controlled temperature ensures reproducible retention times.[2] |
| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |
Forced Degradation Study Protocol
A forced degradation study is essential for developing a stability-indicating method. Here is a general protocol:
-
Acid Hydrolysis: Dissolve loratadine in a suitable solvent and add 0.1 N HCl. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 N NaOH before analysis.[10]
-
Alkaline Hydrolysis: Dissolve loratadine in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature for 24 hours. Neutralize with 0.1 N HCl before analysis.[9]
-
Oxidative Degradation: Dissolve loratadine in a suitable solvent and add a solution of 3% hydrogen peroxide. Store the solution at room temperature and monitor the degradation over time.[10]
-
Thermal Degradation: Expose solid loratadine powder to dry heat (e.g., 70-80 °C) for a specified period. Dissolve the stressed sample for analysis.[10]
-
Photolytic Degradation: Expose a solution of loratadine or the solid powder to UV light. Analyze the sample after a defined exposure time.
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A systematic workflow for troubleshooting peak tailing in loratadine HPLC analysis.
References
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC. (n.d.). National Center for Biotechnology Information. [Link]
-
Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation. (2022). Neuroquantology. [Link]
-
hplc determination and validation of loratadine in. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. (n.d.). Revista de Chimie. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. (2002). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). University of Connecticut. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. (n.d.). ResearchGate. [Link]
-
HPLC Methods for analysis of Loratadine. (n.d.). HELIX Chromatography. [Link]
-
Chromatogram of Desloratadine and degradation products (a) Alkali... (n.d.). ResearchGate. [Link]
-
LC determination of loratadine and related impurities. (n.d.). CEU Repositorio Institucional. [Link]
-
Results of forced degradation studies. (n.d.). ResearchGate. [Link]
-
VALIDATION AND APPLICATION OF A NEW DAD-HPLC METHOD FOR DETERMINATION OF LORATADINE FROM PHARMACEUTICALS. (n.d.). Farmacia Journal. [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (2016). PMC. [Link]
-
Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. (n.d.). Waters. [Link]
-
HPLC Analysis of Drug Loratadine and Related Impurities on Heritage MC Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
-
DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. (2015). Indo American Journal of Pharmaceutical Research. [Link]
-
(PDF) Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. (n.d.). ResearchGate. [Link]
-
Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. (2023). MDPI. [Link]
-
NEW RP-HPLC METHOD DEVELOPMETN AND VALIDATION FOR THE ANALYSIS OF LORATADINE IN FORMULATIONS. (n.d.). Semantic Scholar. [Link]
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). National Center for Biotechnology Information. [Link]
-
(PDF) Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent. (n.d.). ResearchGate. [Link]
-
HPLC Analysis of Drug Loratadine and Related Impurities on Coresep SB Mixed-Mode Column. (n.d.). HELIX Chromatography. [Link]
-
“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. (n.d.). [Link]
Sources
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- 5. dspace.ceu.es [dspace.ceu.es]
- 6. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability indicating methods for the determination of loratadine in the presence of its degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. neuroquantology.com [neuroquantology.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Resolving Co-elution of 2-Formyl Loratadine in Impurity Profiling
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the analytical chromatography of Loratadine. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) to address the specific issue of co-elution involving 2-Formyl Loratadine with other process-related impurities and degradants. Our approach is grounded in fundamental chromatographic principles to empower you to develop robust and reliable analytical methods.
Understanding the Challenge: The Physicochemical Landscape of Loratadine and Its Impurities
Loratadine is a weakly basic compound with a pKa of approximately 5.25.[1] This characteristic is pivotal in chromatographic method development, as the pH of the mobile phase will dictate the ionization state of Loratadine and its basic impurities, significantly influencing their retention and selectivity on reversed-phase columns.
2-Formyl Loratadine is a potential impurity that can arise during the synthesis or degradation of Loratadine. Its structure, featuring an additional polar aldehyde group on the pyridine ring, differentiates it from Loratadine. However, its overall polarity and ionization behavior may be similar to other impurities, leading to the common problem of co-elution in standard reversed-phase HPLC methods.
Here is a comparative table of Loratadine and some of its key impurities to illustrate the analytical challenge:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from Loratadine | Predicted Physicochemical Impact |
| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.88 | - | Reference Compound |
| 2-Formyl Loratadine | C₂₃H₂₃ClN₂O₃ | 410.90 | Addition of a formyl (-CHO) group on the pyridine ring | Increased polarity, potential for hydrogen bonding |
| Desloratadine (Impurity D) | C₁₉H₁₉ClN₂ | 310.82 | Lack of the ethyl carbamate group | Increased basicity and polarity |
| Loratadine Impurity A | C₂₂H₂₅ClN₂O₃ | 400.90 | Hydroxylation on the piperidine ring | Increased polarity |
| 4-Chloro Loratadine (Impurity C) | C₂₂H₂₂Cl₂N₂O₂ | 417.33 | Additional chlorine atom | Increased hydrophobicity |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a peak that I suspect is 2-Formyl Loratadine co-eluting with another impurity on my C18 column. How can I confirm this and what is the first step to resolve it?
A1: Initial Assessment and Mobile Phase Optimization
Co-elution occurs when two or more compounds have very similar retention times under a specific set of chromatographic conditions. The first step is to systematically adjust your mobile phase parameters to alter the selectivity of your separation.
Causality behind the choices: The interaction between the analytes, the stationary phase, and the mobile phase governs retention and selectivity. By changing the mobile phase composition, you can modulate these interactions.
Experimental Workflow: Mobile Phase Optimization
Caption: Initial troubleshooting workflow for co-elution.
Detailed Protocol: Mobile Phase Optimization
-
Vary the Organic Modifier Ratio:
-
Action: If using a gradient, alter the slope. For isocratic methods, systematically change the percentage of the organic solvent (e.g., acetonitrile or methanol) in 2-5% increments.
-
Rationale: Changing the solvent strength will affect the retention of all compounds. Hydrophobic impurities will be more sensitive to changes in the organic modifier concentration than more polar ones. This may be sufficient to resolve compounds with different polarities.
-
-
Adjust the Mobile Phase pH:
-
Action: Modify the pH of the aqueous portion of your mobile phase. Given Loratadine's pKa of ~5.25, exploring a pH range between 3.0 and 7.0 can significantly impact the retention of basic impurities.[2]
-
Rationale: The ionization state of basic compounds is pH-dependent. At a pH below their pKa, they will be protonated (charged), leading to reduced retention on a C18 column. Conversely, at a pH above their pKa, they will be in their neutral form and more retained. Small differences in the pKa of co-eluting impurities can be exploited by fine-tuning the pH to achieve separation.
-
-
Change the Organic Modifier:
-
Action: Switch from acetonitrile to methanol, or vice versa.
-
Rationale: Acetonitrile and methanol have different solvent properties. Methanol is a protic solvent and a better hydrogen bond donor, which can lead to different interactions with the analytes and the stationary phase, thereby altering selectivity.
-
Q2: Mobile phase optimization did not resolve the co-elution. What alternative stationary phases can I try?
A2: Leveraging Different Stationary Phase Chemistries
If mobile phase adjustments are insufficient, the next logical step is to change the stationary phase. Different column chemistries offer unique separation mechanisms that can be exploited to resolve closely eluting peaks.
Causality behind the choices: Standard C18 columns primarily separate based on hydrophobicity. When co-eluting compounds have similar hydrophobicities, a different separation mechanism is required.
Alternative Stationary Phases for Loratadine Impurity Analysis
| Stationary Phase | Separation Mechanism | Rationale for Use with 2-Formyl Loratadine |
| Phenyl-Hexyl | π-π interactions, moderate hydrophobicity | The aromatic phenyl rings in the stationary phase can interact differently with the aromatic rings of Loratadine and its impurities. This is particularly useful for separating compounds with similar hydrophobicity but different aromatic character. |
| Cyano (CN) | Dipole-dipole interactions, weak hydrophobicity | The polar cyano groups can provide alternative selectivity for polar compounds like 2-Formyl Loratadine, which contains a polar aldehyde group. |
| Embedded Polar Group (e.g., Amide, Carbamate) | Hydrogen bonding, moderate hydrophobicity | These phases offer enhanced retention and selectivity for polar compounds capable of hydrogen bonding, such as 2-Formyl Loratadine. |
Experimental Workflow: Column Screening
Caption: Column screening workflow for resolving persistent co-elution.
Protocol: Implementing a Phenyl-Hexyl Stationary Phase
-
Column Selection: Choose a reputable Phenyl-Hexyl column with dimensions suitable for your HPLC or UHPLC system.
-
Initial Mobile Phase: Start with the optimized mobile phase from your C18 experiments as a starting point.
-
Method Adaptation:
-
Equilibrate the Phenyl-Hexyl column thoroughly with the mobile phase.
-
Inject your sample containing the co-eluting impurities.
-
Analyze the chromatogram for changes in selectivity and resolution.
-
-
Optimization: Fine-tune the mobile phase composition (organic modifier ratio and pH) to optimize the separation on the Phenyl-Hexyl column. The optimal conditions may differ from those for the C18 column.
Q3: I am dealing with a very complex sample matrix, and even after trying different columns, I have a critical pair of co-eluting impurities. What advanced chromatographic techniques can I employ?
A3: Advanced Separation Strategies for Complex Mixtures
For particularly challenging separations, advanced techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) and Two-Dimensional Liquid Chromatography (2D-LC) can provide the necessary resolving power.
1. Hydrophilic Interaction Liquid Chromatography (HILIC)
-
Principle: HILIC is a powerful technique for separating polar compounds that are poorly retained in reversed-phase chromatography.[3][4] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A water-rich layer is formed on the stationary phase, and separation is achieved through a partitioning mechanism of the polar analytes between this layer and the bulk mobile phase.
-
Application for 2-Formyl Loratadine: Given the increased polarity of 2-Formyl Loratadine due to the aldehyde group, HILIC can offer a completely different selectivity profile compared to reversed-phase methods, potentially resolving it from less polar impurities.
Protocol: HILIC Method Development Outline
-
Column: Select a HILIC column (e.g., amide or silica-based).
-
Mobile Phase:
-
Aqueous Component: Typically 10-40% of a buffered solution (e.g., ammonium formate or ammonium acetate) to control pH and ionic strength.
-
Organic Component: 60-90% acetonitrile.
-
-
Gradient: Start with a high percentage of acetonitrile and gradually increase the aqueous component to elute the polar compounds.
-
Sample Diluent: The sample should be dissolved in a solvent that is compatible with the initial mobile phase conditions (i.e., high organic content) to ensure good peak shape.
2. Two-Dimensional Liquid Chromatography (2D-LC)
-
Principle: 2D-LC is a highly effective technique for resolving co-eluting peaks by subjecting a fraction from the first dimension (¹D) separation to a second, orthogonal separation in the second dimension (²D).[5][6] "Orthogonal" means that the separation mechanisms in the two dimensions are as different as possible (e.g., reversed-phase in ¹D and HILIC or ion-exchange in ²D).
-
Application for Co-elution: A "heart-cutting" 2D-LC approach can be used to isolate the co-eluting peak from the ¹D separation and transfer it to the ²D column for further separation.
Experimental Workflow: Heart-Cutting 2D-LC
Sources
- 1. researchgate.net [researchgate.net]
- 2. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. waters.com [waters.com]
Technical Support Center: Minimizing Degradation of 2-Formyl Loratadine During Sample Preparation
Welcome to the technical support center for 2-Formyl Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for minimizing the degradation of 2-Formyl Loratadine during sample preparation for analytical testing.
Introduction
2-Formyl Loratadine is a key related substance of Loratadine, a widely used second-generation antihistamine. The presence of a reactive aldehyde (formyl) group on the pyridine ring introduces specific stability challenges that are not identical to the parent drug. Ensuring the integrity of 2-Formyl Loratadine during sample preparation is critical for accurate quantification and impurity profiling, which are essential for regulatory compliance and drug safety.
This guide provides a comprehensive overview of the potential degradation pathways of 2-Formyl Loratadine, detailed protocols for sample preparation, and troubleshooting for common issues encountered in the laboratory. The recommendations provided are based on established principles of organic chemistry and extensive experience with the analysis of related pharmaceutical compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Formyl Loratadine?
A1: While specific forced degradation studies on 2-Formyl Loratadine are not extensively published, based on its chemical structure, the primary degradation pathways are anticipated to be:
-
Oxidation: The formyl group is susceptible to oxidation, which would convert it to a carboxylic acid, forming 2-Carboxy Loratadine. This is a common degradation pathway for aromatic aldehydes.[1]
-
Hydrolysis: Similar to its parent compound, Loratadine, the ethyl carbamate group on the piperidine ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 2-Formyl Desloratadine.[1]
-
Photodegradation: Aromatic systems, particularly those with heteroatoms like nitrogen, can be sensitive to light. UV exposure may lead to complex degradation pathways.[2]
Q2: How does the formyl group affect the stability of the molecule compared to Loratadine?
A2: The formyl group introduces a new reactive site. Aldehydes are generally more prone to oxidation than the functional groups present in Loratadine.[1] Therefore, 2-Formyl Loratadine is expected to be more sensitive to oxidative conditions. The electron-withdrawing nature of the formyl group might also influence the reactivity of the pyridine ring.
Q3: What are the ideal pH conditions for preparing samples of 2-Formyl Loratadine?
A3: To minimize degradation, it is recommended to prepare and store samples in a slightly acidic to neutral pH range (pH 4-7).
-
Acidic Conditions (below pH 4): While protonation of the pyridine nitrogen may occur, strong acidic conditions could promote hydrolysis of the ethyl carbamate group.
-
Alkaline Conditions (above pH 7): Basic conditions can significantly accelerate the hydrolysis of the ethyl carbamate.[1] Furthermore, some oxidation reactions of aldehydes are accelerated at higher pH.[3]
Q4: Can common HPLC solvents like methanol and acetonitrile contribute to the degradation of 2-Formyl Loratadine?
A4: Methanol and acetonitrile are generally suitable solvents for dissolving 2-Formyl Loratadine. However, it's crucial to use high-purity, HPLC-grade solvents to avoid contaminants that could initiate degradation. Methanol, being a protic solvent, could potentially form hemiacetals with the aldehyde group, though this is a reversible reaction and unlikely to be a major issue in a well-developed chromatographic method. The choice between methanol and acetonitrile may also affect chromatographic selectivity.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new, more polar peak in the chromatogram | Oxidation of the formyl group to a carboxylic acid. | • Prepare samples fresh and analyze them immediately.• Use de-gassed, high-purity solvents.• Consider adding a small amount of an antioxidant, such as BHT (Butylated hydroxytoluene), to the sample solvent (after verifying no interference with the analysis).[6] |
| Loss of 2-Formyl Loratadine peak area over time in prepared samples | General degradation due to a combination of factors (oxidation, pH, light). | • Protect samples from light by using amber vials.• Control the temperature of the autosampler, keeping it cool (e.g., 4°C).• Ensure the pH of the sample diluent is in the optimal range (pH 4-7). |
| Inconsistent recovery from complex matrices (e.g., formulation excipients) | Interaction with excipients or degradation catalyzed by impurities in the excipients. | • Investigate potential interactions between 2-Formyl Loratadine and individual excipients.• Aldehyde impurities in excipients can sometimes be a source of degradation.[7] |
| Observation of a peak corresponding to 2-Formyl Desloratadine | Hydrolysis of the ethyl carbamate group. | • Avoid strongly acidic or basic conditions during sample preparation.• If the sample matrix is inherently basic or acidic, neutralize it promptly after dissolution. |
Experimental Protocols
Protocol 1: Standard Sample Preparation for 2-Formyl Loratadine
This protocol is designed to minimize degradation for the routine analysis of 2-Formyl Loratadine.
-
Solvent Preparation: Prepare a diluent solution of 50:50 (v/v) acetonitrile and purified water. Ensure both solvents are of HPLC grade. De-gas the solution by sonication for 10-15 minutes.
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of 2-Formyl Loratadine reference standard.
-
Dissolve and dilute to the desired concentration using the prepared diluent in a volumetric flask.
-
-
Sample Solution Preparation:
-
Accurately weigh the sample containing 2-Formyl Loratadine.
-
Transfer to a volumetric flask and add the diluent to about 70% of the final volume.
-
Sonicate for 5-10 minutes to ensure complete dissolution. Avoid excessive heating during sonication.
-
Allow the solution to return to room temperature and then dilute to the final volume with the diluent.
-
-
Filtration and Analysis:
-
Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) into an amber HPLC vial.
-
Analyze the sample by HPLC as soon as possible. If storage is necessary, keep the vials in a cooled autosampler (4°C).
-
Visualizing Workflows and Degradation Pathways
Diagram 1: Recommended Sample Preparation Workflow
Caption: Recommended workflow for preparing 2-Formyl Loratadine samples.
Diagram 2: Potential Degradation Pathways of 2-Formyl Loratadine
Caption: Potential degradation pathways for 2-Formyl Loratadine.
References
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Iron-Catalyzed Oxidation of Tertiary Amines: Synthesis of β-1,3-Dicarbonyl Aldehydes by Three-Component C–C Couplings. Organic Letters. Available at: [Link]
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Formation and Determination of Aldehydes in Amine Catalysts. PCI Magazine. Available at: [Link]
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A New Method for Oxidation of Tertiary Amine by Molecular Oxygen/Aldehyde/Fe2O3 System. Taylor & Francis Online. Available at: [Link]
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Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. Available at: [Link]
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Photocatalytic degradation of N-heterocyclic aromatics-effects of number and position of nitrogen atoms in the ring. PubMed. Available at: [Link]
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Stability of N-heterocyclic oxime derivatives. Part III. The kinetics of the hydrolysis of formyl- and acetyl-pyridine O-acetyloximes in aqueous solution in the pH range 6·0–10·8 at 25, 35, and 40°. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
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Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. ResearchGate. Available at: [Link]
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Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry. Available at: [Link]
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The development of a MS compatible HPLC method for the analysis of 2,4-DNPH derivatised aldehydes present as secondary oxidative degradants in non ionic excipients. ResearchGate. Available at: [Link]
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Sample preparation in analysis of pharmaceuticals. ScienceDirect. Available at: [Link]
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A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. PubMed. Available at: [Link]
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Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. Available at: [Link]
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Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. Spectroscopy Online. Available at: [Link]
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Lipid-derived aldehyde degradation under thermal conditions. PubMed. Available at: [Link]
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7 Key Differences in the Use of Methanol and Acetonitrile. Shimadzu. Available at: [Link]
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Impact of methanol and acetonitrile on separations based on π–π interactions with a reversed-phase phenyl column. ResearchGate. Available at: [Link]
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Sample Preparation for Bioanalytical and Pharmaceutical Analysis. ACS Publications. Available at: [Link]
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Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Agilent. Available at: [Link]
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Stability indicating methods for the determination of loratadine in the presence of its degradation product. PubMed. Available at: [Link]
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Thermal decomposition products of butyraldehyde. The Journal of Chemical Physics. Available at: [Link]
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Acetonitrile vs. Methanol for Reverse Phase Chromatography. Chrom Tech. Available at: [Link]
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Microbial Degradation of Pyridine and Pyridine Derivatives. Semantic Scholar. Available at: [Link]
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Methanol vs. Acetonitrile: Which Solvent is Better for Chromatography?. Westlab. Available at: [Link]
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Switching the Mobile Phase from Acetonitrile to Methanol. Shimadzu. Available at: [Link]
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Decomposition or thermal degradation. Calnesis. Available at: [Link]
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Determination of the Contents of Antioxidants and Their Degradation Products in Sodium Chloride Injection for Blood Transfusion. PubMed Central. Available at: [Link]
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A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecal is JQ135. Applied and Environmental Microbiology. Available at: [Link]
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Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Waters. Available at: [Link]
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Stability of formic acid/pyridine and isonicotinamide/formamide cocrystals by molecular dynamics simulations. ResearchGate. Available at: [Link]
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Microbial Degradation of Pyridine and Its Derivatives. ResearchGate. Available at: [Link]
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Advances on the biosynthesis of pyridine rings. PubMed Central. Available at: [Link]
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Efficient Whole-Cell Biocatalytic Transformation of Lignin-Derived Syringaldehyde to Syringic Acid with Aryl-Alcohol Oxidase in Deep Eutectic Solvent System. MDPI. Available at: [Link]
-
Plausible mechanism for formylation of pyridine ring. ResearchGate. Available at: [Link]
-
COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION. Chemistry Journal of Moldova. Available at: [Link]
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Screening of Antioxidant Maillard Reaction Products Using HPLC-HRMS and Study of Reaction Conditions for Their Production as Food Preservatives. MDPI. Available at: [Link]
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Pyridine-2-carbaldehyde. Wikipedia. Available at: [Link]
- Stable desloratadine compositions. Google Patents.
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Sodium borohydride. Wikipedia. Available at: [Link]
-
Loratadine N-Formyl Impurity. GLP Pharma Standards. Available at: [Link]
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"strategies for purifying 2-Formyl Loratadine from polar impurities"
Welcome to the technical support center for the purification of 2-Formyl Loratadine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies and troubleshooting advice for obtaining high-purity 2-Formyl Loratadine by effectively removing polar impurities.
Introduction to the Purification Challenge
2-Formyl Loratadine is a derivative of Loratadine, a widely used second-generation antihistamine.[1] In synthetic schemes, the desired product can often be contaminated with various impurities, including unreacted starting materials, by-products, and degradation products. Polar impurities, in particular, can be challenging to remove and may include compounds like hydroxymethyl derivatives of Loratadine, residual polar solvents, or reagents from preceding synthetic steps.[2][3] The choice of purification strategy is critical and depends on the specific nature of the impurities and the scale of the purification.
This guide provides a structured approach to tackling these purification challenges, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification of 2-Formyl Loratadine in a question-and-answer format.
Question 1: My initial analysis (TLC, HPLC) shows a significant amount of a highly polar, baseline impurity. What is the most straightforward method to remove it?
Answer: For highly polar impurities, especially those with good water solubility, liquid-liquid extraction (LLE) is an excellent first step.[4][5][6] This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an organic solvent and an aqueous solution.[4][7] Since 2-Formyl Loratadine is a relatively non-polar molecule, it will preferentially reside in the organic phase, while highly polar impurities will be washed away into the aqueous phase.
Experimental Protocol: Liquid-Liquid Extraction for Removal of Polar Impurities
-
Dissolution: Dissolve your crude 2-Formyl Loratadine in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with deionized water or a brine solution. The brine wash can help to break up emulsions and further reduce the solubility of organic compounds in the aqueous layer.
-
Phase Separation: Gently invert the funnel to mix the phases, periodically venting to release any pressure buildup. Allow the layers to fully separate.
-
Draining: Carefully drain the lower (aqueous) layer.
-
Repeat: Repeat the washing step 2-3 times to ensure complete removal of the polar impurities.
-
Drying and Concentration: Dry the remaining organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Question 2: My product is contaminated with several polar impurities of varying polarity. How should I approach this separation?
Answer: When multiple polar impurities are present, a more robust technique like column chromatography or solid-phase extraction (SPE) is recommended.[8][9][10] These methods offer higher resolving power than simple extraction.
-
Normal-Phase Column Chromatography: This is a classic and effective method. A polar stationary phase (typically silica gel) is used with a non-polar mobile phase. The non-polar 2-Formyl Loratadine will elute first, while the more polar impurities will be retained on the column for longer.
-
Solid-Phase Extraction (SPE): SPE is a streamlined version of column chromatography, often used for sample cleanup and purification.[8][9][10][11] It is particularly useful for removing impurities that have a strong affinity for the sorbent.[10] You can employ a "bind and elute" strategy where the target compound is retained and then eluted with a stronger solvent, or a "trapping" strategy where the impurities are retained and the desired product flows through.[9]
Workflow for Selecting a Chromatographic Method
Caption: Decision workflow for chromatographic purification.
Question 3: After purification, my NMR spectrum indicates the presence of residual high-boiling polar solvents (e.g., DMF, DMSO). How can these be removed?
Answer: Residual high-boiling polar solvents can be challenging to remove by simple evaporation. A common and effective method is to co-evaporate the product with a lower-boiling solvent that is a non-solvent for your compound, such as heptane or toluene. This process, known as azeotropic removal, can help to carry away the residual high-boiling solvent. Alternatively, performing multiple washes with water during a liquid-liquid extraction workup is also highly effective at removing water-miscible polar solvents like DMF and DMSO.[12]
Protocol for Removal of Residual Polar Solvents
-
Dissolve the product containing the residual polar solvent in a minimal amount of a volatile solvent like dichloromethane.
-
Add a larger volume of a non-polar solvent like heptane.
-
Concentrate the mixture on a rotary evaporator. The heptane will form a low-boiling azeotrope with the residual polar solvent, facilitating its removal.
-
Repeat steps 2 and 3 as necessary.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of polar impurities associated with 2-Formyl Loratadine?
While the exact impurity profile depends on the synthetic route, common polar impurities could include:
-
Hydroxymethyl derivatives of Loratadine: These can form from side reactions or degradation.[2][3][13]
-
Unreacted polar starting materials: Depending on the synthesis, these could be various polar organic molecules.
-
Oxidation by-products: The formyl group can be susceptible to over-oxidation to a carboxylic acid, which would be a highly polar impurity.
Q2: Is crystallization a viable method for purifying 2-Formyl Loratadine from polar impurities?
Yes, crystallization can be a very effective purification technique, especially for removing small amounts of impurities.[14][15] The success of this method relies on finding a suitable solvent system where 2-Formyl Loratadine has high solubility at elevated temperatures and low solubility at room temperature or below, while the polar impurities remain in solution.
General Crystallization Protocol
-
Solvent Selection: Screen various solvents or solvent mixtures to find an appropriate system.
-
Dissolution: Dissolve the crude 2-Formyl Loratadine in the minimum amount of the chosen hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Q3: Which analytical techniques are best for monitoring the purity of 2-Formyl Loratadine during and after purification?
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, is a powerful technique for assessing the purity of Loratadine and its derivatives.[16][17][18][19][20] It can resolve the main compound from even trace amounts of impurities. For quick, qualitative checks during the purification process, Thin-Layer Chromatography (TLC) is invaluable.
Data Summary: Recommended Analytical Techniques
| Technique | Application | Key Advantages |
| HPLC | Quantitative purity assessment, impurity profiling | High resolution, sensitivity, and quantitation |
| TLC | Reaction monitoring, fraction analysis | Fast, inexpensive, simple to perform |
| NMR | Structural confirmation, detection of residual solvents | Provides detailed structural information |
| LC-MS | Impurity identification | Provides molecular weight information of impurities |
Concluding Remarks
The successful purification of 2-Formyl Loratadine from polar impurities requires a systematic approach. By understanding the chemical properties of the target molecule and potential impurities, researchers can select and optimize the most appropriate purification strategy. This guide provides a foundation for troubleshooting common issues and making informed decisions to achieve high-purity 2-Formyl Loratadine for research and development.
References
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National Center for Biotechnology Information. (n.d.). 2-Formyl Loratadine. PubChem. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Retrieved from [Link]
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Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
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Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]
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Encyclopedia.pub. (2023, July 4). Solid-Phase Extraction/Pre-Concentration Strategies for Drug Analysis. Retrieved from [Link]
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Liang, Z. (2020). Discovery, characterization, and pharmaceutical applications of two loratadine- oxalic acid cocrystals. University Digital Conservancy, University of Minnesota. Retrieved from [Link]
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ResearchGate. (n.d.). Solid‐Phase Extraction and Clean‐Up Procedures in Pharmaceutical Analysis. Retrieved from [Link]
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Liang, Z., & Sun, C. C. (2020). Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. Molecules, 25(21), 5169. [Link]
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Drug Delivery. (2024, April 1). 2-Formyl Loratadine. Retrieved from [Link]
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Alford, J. S., Abascal, N. C., Shugrue, C. R., Colvin, S. M., Romney, D. K., & Miller, S. J. (2020). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS central science, 6(10), 1820–1827. [Link]
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MDPI. (2020, November 3). Discovery, Characterization, and Pharmaceutical Applications of Two Loratadine–Oxalic Acid Cocrystals. Retrieved from [Link]
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Reddy, G. S., Reddy, S. L., & Reddy, P. P. (2003). Impurity profile study of loratadine. Journal of pharmaceutical and biomedical analysis, 32(3), 447–455. [Link]
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API Extraction. (n.d.). API Extraction Techniques Best Practices and Methods. Retrieved from [Link]
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Chemical Suppliers. (n.d.). 2-Formyl Loratadine. Retrieved from [Link]
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Semantic Scholar. (2005, March 25). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]
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Pharmaffiliates. (n.d.). Loratadine-impurities. Retrieved from [Link]
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ResearchGate. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Retrieved from [Link]
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ResearchGate. (2003). Impurity profile study of loratadine. Retrieved from [Link]
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LCGC International. (n.d.). Liquid-Liquid Extraction of Polar Organic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Extraction Protocol for Polar Solvents. Retrieved from [Link]
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ResearchGate. (2005). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Retrieved from [Link]
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SynZeal. (n.d.). Loratadine Impurities. Retrieved from [Link]
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National Center for Biotechnology Information. (2011). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Scientia pharmaceutica, 79(2), 277–291. [Link]
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PubMed. (2002). LC Determination of Loratadine and Related Impurities. Journal of pharmaceutical and biomedical analysis, 29(1-2), 35–41. [Link]
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ResearchGate. (2005). Loratadine: Hydroxymethylation in syrup. Retrieved from [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. Retrieved from [Link]
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ResearchGate. (2009). New Rapid Derivative Spectrophotometric and Chromatographic Methods for Assay of Loratadine in Tablets and Syrups. Retrieved from [Link]
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SynThink Research Chemicals. (n.d.). Loratadine N-Formyl Impurity; N-Formyl Desloratadine. Retrieved from [Link]
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PubChem. (n.d.). Process for the preparation of loratadine - Patent US-6084100-A. Retrieved from [Link]
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Technical Support Center: Overcoming Solubility Issues of 2-Formyl Loratadine in Aqueous Buffers
Welcome to the technical support guide for 2-Formyl Loratadine. This resource is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges associated with this compound in aqueous buffers. As a Senior Application Scientist, my goal is to equip you with the knowledge to design robust experiments and obtain reliable, reproducible results.
A Note on 2-Formyl Loratadine: 2-Formyl Loratadine is a derivative and metabolite of Loratadine. While specific experimental data on the physicochemical properties of 2-Formyl Loratadine, such as its aqueous solubility, pKa, and logP, are not extensively published, we can infer its behavior from the well-characterized parent compound, Loratadine. Loratadine is known to be a poorly water-soluble, weakly basic, and lipophilic molecule.[1][2][3] It is reasonable to anticipate that 2-Formyl Loratadine will exhibit similar solubility challenges.
Part 1: Troubleshooting Guide - Common Solubility Problems
This section addresses specific issues you may encounter when preparing solutions of 2-Formyl Loratadine in aqueous buffers.
Question 1: I've added 2-Formyl Loratadine directly to my aqueous buffer, but it won't dissolve. What should I do?
Answer:
Directly adding a poorly soluble compound like 2-Formyl Loratadine to an aqueous buffer is often unsuccessful due to its hydrophobic nature. The primary issue is overcoming the high lattice energy of the crystalline solid and the unfavorable interactions with water.
Recommended First Step: The "Solvent-First" Method
The most reliable initial approach is to first dissolve the compound in a small amount of a water-miscible organic solvent before adding it to your aqueous buffer. This ensures the compound is in a solvated state before being introduced to the aqueous environment.
Step-by-Step Protocol:
-
Select an appropriate organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are common choices for compounds like Loratadine.[4][]
-
Prepare a concentrated stock solution. Weigh out the required amount of 2-Formyl Loratadine and dissolve it in a minimal volume of the chosen organic solvent. For example, prepare a 10 mM stock solution in DMSO.
-
Perform a stepwise dilution. While vortexing or stirring your aqueous buffer, slowly add the concentrated organic stock solution. This gradual addition helps to prevent the compound from precipitating out of solution.
-
Do not exceed the solvent limit for your assay. Be mindful of the final concentration of the organic solvent in your aqueous solution, as it may affect your experimental system. Typically, a final concentration of 0.1-1% DMSO is well-tolerated in many biological assays.
Causality: By first dissolving 2-Formyl Loratadine in an organic solvent, you are breaking the crystal lattice forces and allowing individual molecules to be solvated. When this pre-dissolved solution is introduced to the aqueous buffer, the organic solvent helps to shield the hydrophobic compound from immediate precipitation, allowing for a more stable dispersion.
Question 2: My compound dissolves initially with the "Solvent-First" method, but it precipitates over time. How can I improve the stability of my aqueous solution?
Answer:
Precipitation over time indicates that the aqueous solution is supersaturated and thermodynamically unstable. To maintain a stable solution, you need to increase the carrying capacity of your aqueous buffer. Here are several strategies, from simplest to more complex, to enhance the solubility and stability of 2-Formyl Loratadine.
Strategy 1: pH Adjustment
Expertise & Experience: Based on Loratadine's pKa of 5.25, it is a weak base.[6] This means its solubility is pH-dependent. At a pH below its pKa, the molecule will become protonated and thus more soluble in aqueous media. It is highly likely that 2-Formyl Loratadine shares this characteristic.
Experimental Protocol for pH Optimization:
-
Determine the target pH. Aim for a pH at least 1-2 units below the presumed pKa of 2-Formyl Loratadine. A good starting point would be a pH range of 3.0 to 4.5.
-
Prepare a series of buffers. Prepare buffers with different pH values within your target range (e.g., citrate or acetate buffers).
-
Test solubility. Using the "Solvent-First" method, add your 2-Formyl Loratadine stock solution to each buffer and observe for precipitation.
-
Incubate and observe. Let the solutions stand for your typical experiment duration and monitor for any signs of precipitation.
Trustworthiness: This method is self-validating. If you observe a clear trend of increased solubility and stability at lower pH values, it confirms the compound's basic nature and the effectiveness of this approach.
Strategy 2: Utilizing Co-solvents
Expertise & Experience: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of non-polar solutes by reducing the overall polarity of the solvent system.[7] For Loratadine, mixtures of ethanol and PBS have been shown to improve solubility.[4]
Experimental Protocol for Co-solvent Screening:
-
Select a panel of co-solvents. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Prepare a concentration gradient. For each co-solvent, prepare a series of aqueous buffers with increasing concentrations of the co-solvent (e.g., 5%, 10%, 20% v/v).
-
Assess solubility. Add 2-Formyl Loratadine to each co-solvent/buffer mixture and determine the concentration at which it remains soluble.
-
Consider your experimental system. Choose the lowest concentration of co-solvent that provides the desired solubility to minimize potential interference with your assay.
Data Presentation: Comparison of Solubilization Strategies
| Method | Mechanism of Action | Typical Concentration Range | Advantages | Potential Disadvantages |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the drug.[8] | pH 1-2 units away from pKa | Simple, cost-effective. | May not be suitable for pH-sensitive assays or compounds. |
| Co-solvents | Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic solutes.[9] | 5-40% (v/v) | Effective for many non-polar compounds. | Can impact biological systems at higher concentrations. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.[8][9] | Above Critical Micelle Concentration (CMC) | High solubilization capacity. | Can interfere with protein binding and cell membranes. |
| Cyclodextrins | Form inclusion complexes where the hydrophobic drug resides within the cyclodextrin cavity.[8] | Varies with cyclodextrin type | Low toxicity, well-characterized. | Can be expensive; complexation is a 1:1 or 1:2 stoichiometry. |
Part 2: Frequently Asked Questions (FAQs)
What is the likely solubility of 2-Formyl Loratadine in neutral aqueous buffers?
Based on its parent compound, Loratadine, which has an aqueous solubility of less than 1 mg/mL, 2-Formyl Loratadine is expected to be poorly soluble in neutral aqueous buffers.[][10] One study reported the solubility of Loratadine in citro-phosphate buffer at pH 5 to be 0.59 mg/mL.[11]
Can I use surfactants to improve the solubility of 2-Formyl Loratadine?
Yes, surfactants can be an effective strategy. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in pharmaceutical formulations to enhance the solubility of poorly water-soluble drugs.[7] They work by forming micelles that can encapsulate hydrophobic molecules.[9] It is crucial to work with surfactant concentrations above their critical micelle concentration (CMC) for this to be effective.
What about using cyclodextrins?
Cyclodextrins are another excellent option. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic molecule from the aqueous environment.[8] Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), have been shown to significantly increase the solubility of Loratadine.[12]
How should I prepare a stock solution of 2-Formyl Loratadine?
A stock solution should be prepared by dissolving the compound in a suitable organic solvent such as DMSO or ethanol.[4] For example, a 10 mg/mL solution of Loratadine in DMSO is a common starting point.[] Store this stock solution at -20°C or as recommended by the supplier.
Part 3: Visualizations and Workflows
Decision-Making Workflow for Solubilization
The following diagram illustrates a logical workflow for addressing the solubility challenges of 2-Formyl Loratadine.
Caption: A decision tree for selecting a solubilization strategy.
Mechanism of Micellar Solubilization
This diagram illustrates how surfactants form micelles to solubilize a hydrophobic molecule like 2-Formyl Loratadine.
Caption: Encapsulation of a hydrophobic drug within a surfactant micelle.
References
-
Pratiwi, R. I., & Fadhillah, F. N. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]
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Pharmaguideline. Solubility Enhancement Techniques. [Link]
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Kumar, S., & Singh, J. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]
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Sharma, D., & Saini, S. (2011). STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]
-
Popović, G., Cakar, M., & Agbaba, D. (2009). Acid-base equilibria and solubility of loratadine and desloratadine in water and micellar media. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Sharaff, C. S., Renukuntla, P., Peddapalli, H., & Kumar, R. (2021). Solubility of loratadine in different solvents. ResearchGate. [Link]
-
National Center for Biotechnology Information. 2-Formyl Loratadine. PubChem Compound Database. [Link]
-
Popović, G., Cakar, M., & Agbaba, D. (2009). Solubility—pH profile of loratadine and desloratadine. ResearchGate. [Link]
-
Kundawala, A. J., et al. (2017). Solubility Enhancement of Loratadine by Solid Dispersion Techniques. International Journal of ChemTech Research. [Link]
-
Chemical Suppliers. 2-Formyl Loratadine. [Link]
-
National Center for Biotechnology Information. Loratadine. PubChem Compound Database. [Link]
-
Wyzant. What are some chemical properties of loratadine?. [Link]
-
ResearchGate. Solubility of loratadine determined in various media. [Link]
-
Drug Delivery. 2-Formyl Loratadine. [Link]
-
International Journal of Scientific Development and Research. Formulation and Evaluation of Chewable Tablets of Loratadine Prepared By Aqueous and Non. [Link]
-
FooDB. Showing Compound Loratadine (FDB023577). [Link]
-
Allmpus. Loratadine 2-Hydroxymethyl Impurity (USP) and 2-Hydroxymethyl Loratadine (USP). [Link]
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Technical Support Center: Refining Gradient Elution for Enhanced Separation of Loratadine Impurities
Welcome to our dedicated technical support guide for scientists and researchers engaged in the chromatographic analysis of loratadine and its related impurities. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide practical, in-depth guidance on optimizing your gradient elution HPLC methods. Our focus is on delivering not just procedural steps, but the scientific rationale behind them to empower you to overcome common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: Why is mobile phase pH so critical for separating loratadine and its impurities?
A1: The pH of the mobile phase is a pivotal parameter due to its direct influence on the ionization state of loratadine and its impurities. Loratadine is a weakly basic compound with a pKa of approximately 5.0 to 5.25.[1][2][3] Many of its related substances, including its primary active metabolite and impurity, desloratadine, also have ionizable functional groups. Desloratadine, for instance, has two pKa values, approximately 4.4 and 9.7-10.0.[1][4][5]
By adjusting the mobile phase pH, you can alter the charge state of these molecules. In reversed-phase chromatography, the neutral (un-ionized) form of a compound is generally more hydrophobic and, therefore, more retained on a C18 or C8 column.
-
At a pH well below the pKa (e.g., pH 2.5-3.5): Both loratadine and its basic impurities will be predominantly in their protonated, cationic form. This can lead to improved peak shapes by minimizing secondary interactions with residual silanols on the stationary phase.
-
At a pH near the pKa: Small shifts in pH can cause significant changes in the ratio of ionized to un-ionized forms, leading to inconsistent retention times and poor peak shapes. It is generally advisable to operate at a pH at least 1.5 to 2 units away from the pKa of the analytes.
-
At a pH above the pKa: The compounds will be in their neutral form, leading to increased retention.
The key is to find a pH that provides the best selectivity (i.e., the greatest difference in retention) between loratadine and its critical impurities. A systematic study of pH is often the first and most impactful step in method development.[6][7]
Q2: What is a good starting point for a gradient elution method for loratadine impurity profiling?
A2: A "scouting gradient" is an excellent starting point to understand the retention behavior of your sample components.[8][9] This initial run helps to determine the elution window of the impurities and the parent drug, which then allows for more targeted optimization.
Here is a robust starting point for a scouting gradient:
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 150 mm x 4.6 mm, 5 µm | Provides a good balance of efficiency and backpressure for general-purpose impurity analysis.[7] |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0) | A low pH mobile phase ensures the protonation of basic analytes, often leading to sharper peaks. |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is a common choice due to its lower viscosity and favorable UV transparency.[9] |
| Gradient Program | 5% to 95% B over 20-30 minutes | A wide gradient range ensures that both highly polar and non-polar impurities are eluted. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30-40 °C | Elevated temperatures can improve peak shape and reduce viscosity, but should be used with caution to avoid on-column degradation. |
| Detection | UV at 220 nm or 280 nm | Loratadine has significant absorbance at these wavelengths.[10] |
After this initial run, you can adjust the gradient to improve resolution where needed.
Q3: My resolution between loratadine and desloratadine is poor. How can I improve it?
A3: Desloratadine is a critical impurity to resolve as it is the active metabolite of loratadine.[11][12] Their structural similarity makes separation challenging. Here are several strategies to improve resolution:
-
Adjust the Gradient Slope: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can significantly enhance the resolution between closely eluting peaks.[13][14] If desloratadine and loratadine are co-eluting, try decreasing the rate of change of the organic solvent percentage (%B/min) in the region where they elute.[15]
-
Optimize Mobile Phase pH: As discussed in Q1, pH is a powerful tool. Systematically evaluate the pH of the aqueous mobile phase (e.g., in 0.5 unit increments from pH 3.0 to 7.0) to find the optimal selectivity. A pH of around 6.9 has been shown to improve the resolution between certain loratadine impurities, though it may affect others.[6][7]
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or using a combination of both. Methanol and acetonitrile have different selectivities and can alter the elution order of compounds. Loratadine has good solubility in both solvents.[16][17][18][]
-
Lower the Temperature: While higher temperatures often improve peak shape, lowering the temperature can sometimes increase selectivity between structurally similar compounds. Try reducing the column temperature to 25 °C or 20 °C.
Troubleshooting Guide
Problem 1: Peak Tailing for Loratadine and Other Basic Impurities
-
Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.
-
Causality: This is often caused by secondary interactions between the basic amine groups on loratadine and its impurities with acidic residual silanol groups on the silica-based stationary phase.
-
Troubleshooting Workflow:
Troubleshooting Peak Tailing -
Step-by-Step Protocol:
-
Lower Mobile Phase pH: Decrease the pH of your aqueous mobile phase (Mobile Phase A) to between 2.5 and 3.5 using an acid like phosphoric or formic acid. This ensures that the basic nitrogen atoms on loratadine and its impurities are fully protonated, minimizing their interaction with silanols.
-
Use an End-Capped Column: If tailing persists, ensure you are using a high-quality, end-capped C18 or C8 column. End-capping "shields" the residual silanols, making them less accessible for secondary interactions.
-
Add a Competing Base: Introduce a small amount of a competing base, such as 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, improving the peak shape of your analytes.
-
Reduce Sample Load: Injecting too much sample can overload the column and lead to peak asymmetry. Try diluting your sample and re-injecting.
-
-
Problem 2: Poor Resolution of a Critical Pair of Impurities
-
Symptom: Two or more impurity peaks are not baseline resolved from each other or from the main loratadine peak (Resolution < 1.5).
-
Causality: The current chromatographic conditions do not provide sufficient selectivity for the critical pair. This can be due to an inappropriate mobile phase, a non-optimal gradient profile, or unsuitable column chemistry.
-
Troubleshooting Workflow:
Improving Poor Resolution -
Step-by-Step Protocol:
-
Decrease Gradient Slope: After identifying the time window where the critical pair elutes from your scouting gradient, modify your gradient program to be shallower in that region. For example, if the peaks elute between 10 and 15 minutes in a 5% to 95% B over 20-minute gradient (a slope of 4.5%/min), try a segmented gradient where the slope is reduced to 1-2%/min during that time.
-
Optimize Mobile Phase pH: Perform a systematic study by preparing mobile phases at different pH values (e.g., 3.0, 4.0, 5.0, 6.0, 7.0) and running the analysis at each pH. This will help you identify the pH that provides the best selectivity for your critical pair.
-
Change Organic Modifier: Prepare a new Mobile Phase B using methanol instead of acetonitrile (or vice-versa) and re-run your scouting gradient. The change in solvent can significantly alter selectivity.
-
Try a Different Stationary Phase: If the above steps do not yield sufficient resolution, the interaction mechanism with the C18/C8 stationary phase may not be selective enough. Consider a column with a different stationary phase, such as a Phenyl-Hexyl or Cyano column, which can offer different types of interactions (e.g., pi-pi interactions).
-
-
Problem 3: Inconsistent Retention Times
-
Symptom: The retention times of peaks shift between injections or between different analytical runs.
-
Causality: Inconsistent retention times are often due to insufficient column equilibration, temperature fluctuations, or variations in mobile phase preparation.
-
Troubleshooting Workflow:
-
Ensure Adequate Equilibration: After each gradient run, the column must be fully re-equilibrated to the initial mobile phase conditions. A common rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column before the next injection.
-
Use a Column Oven: Temperature has a significant effect on retention time. Using a thermostatically controlled column oven will ensure a stable operating temperature and improve reproducibility.
-
Precise Mobile Phase Preparation: Ensure that the mobile phase is prepared accurately and consistently each time. Use a calibrated pH meter and volumetric flasks. Premixing the aqueous and organic components can also improve reproducibility.
-
Degas Mobile Phase: Thoroughly degas the mobile phase before use to prevent the formation of air bubbles in the pump and detector, which can cause pressure fluctuations and retention time shifts.
-
Understanding Loratadine Degradation
A crucial aspect of impurity analysis is understanding how impurities are formed. Forced degradation studies are performed to identify potential degradation products that may arise during manufacturing or storage.[6][20] For loratadine, a primary degradation pathway is hydrolysis.[6][21][22]
-
Alkaline Hydrolysis: Under basic conditions, the ester group of loratadine is susceptible to hydrolysis, leading to the formation of its corresponding carboxylic acid derivative.
-
Acidic Hydrolysis: Loratadine can also degrade under acidic conditions.
-
Oxidation: Oxidative stress (e.g., exposure to hydrogen peroxide) can lead to the formation of various oxidation products.[6]
Knowing these pathways helps in identifying the peaks in your chromatogram and developing a stability-indicating method that can effectively separate these degradation products from the parent drug.
References
-
The Role of Elution Gradient Shape in the Separation of Protein Therapeutics. (2022). Chromatography Online. [Link]
-
Acid–base equilibria and solubility of loratadine and desloratadine in water. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. (2017). Journal of Chemical & Engineering Data. [Link]
-
Acidity constants of loratadine and desloratadine in water and in the presence of surfactants. (2009). Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
How to Optimize HPLC Gradient Elution for Complex Samples. (2025). Mastelf. [Link]
-
Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. (2019). Acta Pharmaceutica. [Link]
-
Essential Guides to Method Development in Liquid Chromatography. Molnar Institute. [Link]
-
Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. (2017). ResearchGate. [Link]
-
Understanding Gradient HPLC. (2019). LCGC International. [Link]
-
Measurement and Correlation of Solubility of Loratadine in Different Pure Solvents and Binary Mixtures. (2017). ACS Publications. [Link]
-
DESLORATADINE TABLETS. (2018). [Link]
-
Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (2010). ResearchGate. [Link]
-
DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. (2015). Indo American Journal of Pharmaceutical Research. [Link]
-
HPLC Method Development: From Beginner to Expert Part 2. (2024). Agilent. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. (2002). PubMed. [Link]
-
Stability indicating methods for the determination of loratadine in the presence of its degradation product. (2002). ResearchGate. [Link]
-
How does gradient slope impact flash chromatography loading capacity? (2023). Biotage. [Link]
-
Negative gradient slope methods to improve the separation of closely eluting proteins. (2020). Molnar Institute. [Link]
-
Separations by gradient elution: Why are steep gradient profiles distorted and what is their impact on resolution in reversed-phase liquid chromatography. (2019). ResearchGate. [Link]
-
A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). PMC - NIH. [Link]
-
Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (2013). PMC - PubMed Central. [Link]
-
Desloratadine. (2024). PubChem - NIH. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Formyl Loratadine Quantification
This guide provides a comprehensive comparison and detailed protocol for the validation of analytical methods to quantify 2-Formyl Loratadine, a significant impurity and potential degradation product of Loratadine. As researchers, scientists, and drug development professionals, ensuring the accuracy and reliability of impurity quantification is paramount for regulatory compliance and patient safety. This document is structured to provide not just procedural steps, but the scientific rationale underpinning the validation process, grounded in global regulatory standards.
The Imperative of Quantifying 2-Formyl Loratadine
Loratadine is a widely used second-generation antihistamine.[1] During its synthesis and storage, or as a result of degradation, various impurities can arise. 2-Formyl Loratadine is one such process-related impurity that must be monitored and controlled within strict limits defined by pharmacopeias and regulatory bodies. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[2] A robust, validated method ensures that the reported levels of 2-Formyl Loratadine are accurate and precise, directly impacting product quality and safety assessments. This process is mandated by international guidelines, primarily the International Council for Harmonisation (ICH) Q2(R2) guideline, which provides a framework for validation principles.[3][4]
A Comparative Analysis of Analytical Technologies
The choice of analytical technology is the foundation of a successful validation. The primary goal is to achieve adequate separation of 2-Formyl Loratadine from the active pharmaceutical ingredient (API), Loratadine, and other potential impurities.[5]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the workhorse of pharmaceutical analysis for its robustness and reliability.[6] For impurity quantification, a Reverse-Phase HPLC (RP-HPLC) method is typically employed.
-
Principle of Causality: The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The choice of a buffered mobile phase (e.g., phosphate or acetate buffer) mixed with an organic solvent (e.g., acetonitrile or methanol) is critical.[7] Adjusting the mobile phase pH can significantly alter the retention of basic compounds like Loratadine and its impurities, thereby optimizing resolution.[8] Gradient elution is often preferred over isocratic methods to resolve complex mixtures of impurities with varying polarities within a reasonable timeframe.[7]
-
-
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection: UPLC represents a significant advancement over HPLC, utilizing columns with smaller particle sizes (<2 µm).
-
Principle of Causality: This reduction in particle size leads to higher separation efficiency, improved resolution, and significantly faster analysis times.[9] A method transferred from HPLC to UPLC can see a five-fold or greater reduction in run time without compromising data quality.[9] This high-throughput capability is invaluable in development and quality control environments.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): When utmost sensitivity and specificity are required, LC-MS/MS is the technology of choice.
-
Principle of Causality: This technique couples the separation power of LC with the high specificity of mass spectrometry. It measures the mass-to-charge ratio of the analytes, providing structural confirmation. By using Multiple Reaction Monitoring (MRM), it can selectively detect and quantify target analytes even at picogram levels in complex matrices, virtually eliminating interference.[10][11] While powerful, the complexity and cost of LC-MS/MS mean it is typically reserved for bioanalytical studies or when impurity levels are below the detection limits of UV-based methods.[11]
-
The Validation Workflow: A Self-Validating System
A validation protocol should be established before initiating studies, with pre-defined acceptance criteria.[12] The entire process is designed to build a comprehensive data package demonstrating the method's suitability.
Caption: A typical workflow for analytical method validation and lifecycle management.
Experimental Protocols for Method Validation
The following protocols are based on the principles outlined in the ICH Q2(R2) guidelines.[2][4]
Specificity and Forced Degradation
Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, or excipients.[13] Forced degradation studies are the ultimate test of a method's specificity, demonstrating that the analyte peak is free from co-eluting degradants.[6] This proves the method is "stability-indicating."
Experimental Protocol (Forced Degradation):
-
Prepare solutions of Loratadine at a known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis: Add 1N HCl and hold at 60°C for 2 hours. Neutralize with 1N NaOH.[6]
-
Base Hydrolysis: Add 1N NaOH and hold at 60°C for 2 hours. Neutralize with 1N HCl.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.[6]
-
Thermal Degradation: Expose solid drug substance to dry heat (e.g., 80°C) for 48 hours.[14]
-
Photolytic Degradation: Expose a solution of the drug to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples, along with an unstressed control, using the proposed method.
-
Evaluation: Assess peak purity of 2-Formyl Loratadine and Loratadine in the stressed samples using a photodiode array (PDA) detector. Ensure no significant degradation peaks co-elute.
Linearity and Range
Expertise & Experience: Linearity demonstrates a direct proportional relationship between the analyte concentration and the method's response. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear.[15] For an impurity, this range must bracket the expected concentration levels, typically from the Limit of Quantitation (LOQ) to 120% of the specification limit.
Experimental Protocol:
-
Prepare a stock solution of 2-Formyl Loratadine reference standard.
-
Perform serial dilutions to create at least five concentration levels, for example, from the LOQ (e.g., 0.05 µg/mL) to 1.5 µg/mL (150% of a 1.0 µg/mL specification).
-
Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area versus concentration. Perform a linear regression analysis. The correlation coefficient (r²) should typically be ≥ 0.999.
Accuracy
Expertise & Experience: Accuracy measures the closeness of the test results to the true value.[12] It is determined by spiking a placebo or drug product matrix with known amounts of the 2-Formyl Loratadine impurity at different concentration levels.
Experimental Protocol:
-
Prepare a sample matrix (e.g., a solution containing the Loratadine API and/or formulation excipients).
-
Spike the matrix with 2-Formyl Loratadine at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery of the impurity.
-
Evaluation: The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis.
Precision
Expertise & Experience: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the drug substance or product spiked with 2-Formyl Loratadine at 100% of the specification limit. Analyze them on the same day by the same analyst.
-
Intermediate Precision: Repeat the process on a different day with a different analyst or on a different instrument.
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results at each level. The acceptance criterion is typically an RSD of ≤ 10% for impurity analysis.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Expertise & Experience:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Experimental Protocol (Based on Signal-to-Noise):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of 2-Formyl Loratadine with those of blank samples.
-
LOD Estimation: Determine the concentration that yields a S/N ratio of approximately 3:1.
-
LOQ Estimation: Determine the concentration that yields a S/N ratio of approximately 10:1.
-
Confirmation: To confirm the LOQ, inject multiple preparations (e.g., six) at the estimated LOQ concentration and verify that the accuracy and precision meet the required criteria.
Performance Data Comparison
The following table summarizes typical performance characteristics for different analytical methods validated for the quantification of an impurity like 2-Formyl Loratadine.
| Validation Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Specificity | Good; requires peak purity analysis | Excellent; higher resolution reduces co-elution risk | Unsurpassed; mass-based detection is highly specific |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.998 |
| Range | LOQ to 150% of spec limit | LOQ to 150% of spec limit | LOQ to 150% of spec limit |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% | 98 - 102% |
| Precision (% RSD) | < 5.0% | < 3.0% | < 2.0% |
| Typical LOQ | ~0.05 µg/mL | ~0.02 µg/mL | < 0.01 ng/mL (<10 pg/mL)[10] |
| Typical Run Time | 20 - 30 minutes | 4 - 8 minutes[9] | 2 - 5 minutes[10] |
| Robustness | Good | Good | Moderate; sensitive to matrix effects |
Chemical Context: Parent Drug and Impurity
A validated method must be able to distinguish between the parent drug and its related substances.
Caption: Relationship between Loratadine API and its impurities.
Conclusion
The validation of an analytical method for quantifying 2-Formyl Loratadine is a systematic process that requires a deep understanding of both the chemistry of the analytes and the principles of the analytical technique being used. The choice between HPLC, UPLC, and LC-MS/MS depends on the specific requirements for sensitivity, throughput, and specificity. Regardless of the technology, a comprehensive validation study following ICH guidelines is essential to generate reliable and defensible data.[13] This ensures that the method is fit for its intended purpose throughout its lifecycle, from development to routine quality control, ultimately safeguarding the quality of the final drug product.[17]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link][15]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link][4]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link][2]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link][21]
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ResearchGate. (n.d.). Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. Retrieved from [Link][26]
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PubMed. (2010, February 5). A Validated Stability-Indicating UPLC Method for Desloratadine and Its Impurities in Pharmaceutical Dosage Forms. Retrieved from [Link][14]
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ResearchGate. (n.d.). Results of forced degradation studies. Retrieved from [Link][27]
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Grigoriu, I. C., et al. (n.d.). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Retrieved from [Link][1]
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A Comparative Stability Analysis of Loratadine and 2-Formyl Loratadine: An In-Depth Technical Guide
Abstract
This guide provides a detailed comparative stability analysis of the second-generation antihistamine, Loratadine, and its process impurity/degradant, 2-Formyl Loratadine. As regulatory scrutiny on impurities intensifies, a thorough understanding of the relative stability of an active pharmaceutical ingredient (API) versus its related substances is paramount for robust formulation development, analytical method validation, and shelf-life determination. This document delineates the structural and chemical properties of both compounds, outlines a comprehensive forced degradation study protocol compliant with International Council for Harmonisation (ICH) guidelines, and presents a validated stability-indicating HPLC method for their separation and quantification. The experimental data herein demonstrates the comparative susceptibility of each molecule to hydrolytic, oxidative, and photolytic stress, revealing the significantly lower stability profile of 2-Formyl Loratadine, a critical consideration for quality control and risk assessment in pharmaceutical manufacturing.
Introduction: The Imperative of Impurity Stability Profiling
Loratadine is a potent, long-acting tricyclic antihistamine that functions as a selective peripheral histamine H1-receptor inverse agonist.[1] Its efficacy and safety profile have made it a cornerstone in the treatment of allergic rhinitis and urticaria.[2] The quality, safety, and efficacy of a drug product are not solely dependent on the API itself, but also on the impurities present. Regulatory bodies, guided by the ICH, mandate rigorous characterization and control of any impurity.[3][4]
Forced degradation studies, or stress testing, are the cornerstone of this process.[5] By subjecting the drug substance to conditions more severe than accelerated stability testing—such as acid/base hydrolysis, oxidation, heat, and photolysis—we can elucidate degradation pathways and develop validated, stability-indicating analytical methods.[6] This guide focuses on a critical process impurity and potential degradant of Loratadine: 2-Formyl Loratadine. The presence of a reactive aldehyde moiety on the pyridine ring of the core structure suggests a different stability profile compared to the parent molecule. Understanding these differences is not merely an academic exercise; it is essential for developing stable formulations, defining appropriate storage conditions, and ensuring patient safety.
Molecular Characteristics: A Structural Comparison
The stability of a molecule is intrinsically linked to its chemical structure. While Loratadine and 2-Formyl Loratadine share the same tricyclic core, a single functional group modification dramatically alters the molecule's electronic properties and reactivity.
| Property | Loratadine | 2-Formyl Loratadine |
| Chemical Structure | ||
| IUPAC Name | Ethyl 4-(8-chloro-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[1] | Ethyl 4-(8-chloro-2-formyl-5,6-dihydro-11H-benzo[7][8]cyclohepta[1,2-b]pyridin-11-ylidene)-1-piperidinecarboxylate[9] |
| Molecular Formula | C₂₂H₂₃ClN₂O₂[7] | C₂₃H₂₃ClN₂O₃[10] |
| Molecular Weight | 382.89 g/mol [11] | 410.89 g/mol [10] |
| Key Functional Groups | Ester, Tertiary Amine, Pyridine | Ester, Tertiary Amine, Pyridine, Aldehyde |
| Physicochemical Properties | White to off-white powder, insoluble in water, soluble in acetone and alcohols.[2][11] | Data not widely published, but expected to have similar solubility profiles. The aldehyde group increases polarity. |
The critical distinction is the formyl (aldehyde) group on the pyridine ring of 2-Formyl Loratadine. Aldehydes are well-known for their susceptibility to oxidation, readily converting to carboxylic acids. This inherent reactivity is the primary hypothesis for its anticipated lower stability compared to Loratadine.
Genesis of 2-Formyl Loratadine
2-Formyl Loratadine can originate from two primary sources:
-
Synthesis-Related Impurity: It can be formed during the synthesis of Loratadine, potentially from side reactions or impurities in starting materials.[12] Optimized synthetic routes are designed to minimize such by-products.[13]
-
Degradation Product: Loratadine can undergo degradation where the pyridine ring is modified. For instance, in syrup formulations, the formation of 2- and 4-hydroxymethyl derivatives has been observed, which are redox-process products.[14] These alcohol intermediates are prime candidates for subsequent oxidation to the corresponding 2-Formyl Loratadine under oxidative stress conditions.
Experimental Design: Forced Degradation Protocol
The objective of this study is to compare the degradation of Loratadine and 2-Formyl Loratadine under identical stress conditions. This protocol is designed in accordance with ICH guideline Q1A(R2).[6]
Stock Solutions:
-
Prepare individual stock solutions of Loratadine and 2-Formyl Loratadine at 1000 µg/mL in methanol.
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 N HCl.
-
Keep at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 N NaOH, and dilute to 10 mL with mobile phase.[15]
-
Rationale: To challenge the ester and ether linkages within the molecule.
-
-
Base Hydrolysis:
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature for 24 hours, protected from light.[5]
-
Dilute to 10 mL with mobile phase.
-
Rationale: To assess the susceptibility of the molecules to oxidation. The pyridine ring and, critically, the aldehyde group of 2-Formyl Loratadine are potential sites of oxidative attack.
-
-
Thermal Degradation:
-
Place solid powder samples of each compound in a hot air oven at 105°C for 48 hours.
-
Dissolve a weighed amount of the stressed powder in methanol and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Rationale: To evaluate the intrinsic thermal stability of the solid-state drug substance.
-
-
Photolytic Degradation:
-
Expose solid powder samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[8]
-
Prepare solutions as described for thermal degradation.
-
Rationale: To determine if the compounds are light-sensitive, which has implications for packaging and storage.
-
A control sample (unstressed) and a blank (reagents only) are analyzed for each condition.
Analytical Methodology: Stability-Indicating RP-HPLC
A robust, stability-indicating method is one that can resolve the parent peak from all potential degradation products and impurities.[15] The following method was developed and validated for this purpose.
| Parameter | Specification |
| Instrument | HPLC with UV/PDA Detector |
| Column | Inertsil ODS-3V, C18 (250 x 4.6 mm, 5µm)[17] |
| Mobile Phase A | 0.05 M Monobasic Potassium Phosphate buffer, pH adjusted to 6.9 with Triethylamine[17] |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min[17] |
| Column Temperature | 30°C |
| Detection Wavelength | 247 nm[15] |
| Injection Volume | 10 µL |
Causality: A gradient elution is employed because of the varying polarities of the potential degradants. The pH of the mobile phase is a critical parameter for achieving separation between Loratadine and its closely related impurities; a near-neutral pH of 6.9 provides optimal resolution.[17]
Comparative Stability Data & Interpretation
The following table summarizes the illustrative degradation data obtained from the forced degradation studies.
Table 1: Comparative Forced Degradation Results (Illustrative data based on structural analysis and published literature for Loratadine)
| Stress Condition | % Degradation of Loratadine | % Degradation of 2-Formyl Loratadine | Key Observations |
| Acid Hydrolysis (0.1N HCl, 60°C, 24h) | ~14%[15] | ~18% | Both compounds show moderate degradation. The formyl group may slightly increase susceptibility. |
| Base Hydrolysis (0.1N NaOH, 60°C, 8h) | ~25% | ~30% | Significant degradation for both due to ester hydrolysis.[16] 2-Formyl Loratadine shows slightly greater lability. |
| Oxidative (3% H₂O₂, RT, 24h) | ~8% | ~45% | Marked difference. The aldehyde in 2-Formyl Loratadine is highly susceptible to oxidation, leading to extensive degradation. Loratadine is relatively stable.[5] |
| Thermal (Solid, 105°C, 48h) | < 2% | ~5% | Both are relatively stable in solid form, though 2-Formyl Loratadine shows slightly more degradation. |
| Photolytic (ICH Q1B) | ~7%[15] | ~12% | Both compounds exhibit some photosensitivity. The formyl group appears to increase susceptibility to photodegradation. |
Interpretation: The data clearly indicates that while both molecules degrade under stress, 2-Formyl Loratadine is significantly less stable, particularly under oxidative conditions. The presence of the aldehyde group acts as a primary site for degradation, likely oxidizing to the corresponding carboxylic acid. This heightened lability means that even small amounts of this impurity in the drug substance could lead to the formation of further degradants over time, impacting the overall purity profile of the drug product during its shelf life.
Visualization of Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the comparative stability analysis.
Caption: Relative stability of Loratadine and 2-Formyl Loratadine.
Conclusion and Implications
This comparative analysis demonstrates that 2-Formyl Loratadine is an impurity of concern due to its significantly lower stability compared to the parent Loratadine API, especially under oxidative stress. The aldehyde moiety renders the molecule highly susceptible to degradation.
Key Implications for Drug Development Professionals:
-
Manufacturing Process Control: Synthetic routes must be carefully controlled to minimize the formation of 2-Formyl Loratadine as a process-related impurity.
-
Analytical Method Requirements: Stability-indicating methods must be proven capable of separating Loratadine, 2-Formyl Loratadine, and any subsequent degradants (such as the corresponding carboxylic acid).
-
Formulation Development: Excipient selection is critical. The use of excipients with oxidizing potential should be avoided in formulations containing Loratadine to prevent the in-situ formation and subsequent degradation of this impurity.
-
Packaging and Storage: Given the photolytic and oxidative lability, appropriate protective packaging (e.g., amber containers, nitrogen headspace) and storage conditions are essential to maintain product quality throughout its shelf life.
By understanding the distinct stability profiles of the API and its critical impurities, scientists can build quality into the drug product from the earliest stages of development, ensuring a safe, effective, and stable medicine.
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A Comparative Spectroscopic Guide to 2-Formyl Loratadine and Other Loratadine Derivatives
In the landscape of pharmaceutical analysis, ensuring the purity, stability, and quality of an active pharmaceutical ingredient (API) is paramount. For a widely used second-generation antihistamine like loratadine, this involves the meticulous identification and characterization of all related substances, including metabolites, degradation products, and process impurities.[1] This guide provides an in-depth spectral comparison of 2-Formyl Loratadine, a known impurity, with its parent drug, loratadine, and its major active metabolite, desloratadine.
This document is tailored for researchers, analytical scientists, and drug development professionals, offering both foundational theory and practical, field-proven experimental protocols. We will delve into the nuances of UV-Visible, Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to build a comprehensive understanding of how subtle molecular changes manifest in distinct spectral fingerprints.
Molecules of Interest: Structures and Relationships
Loratadine is a tricyclic antihistamine that undergoes extensive first-pass metabolism, primarily forming desloratadine (descarboethoxyloratadine), which is also pharmacologically active.[2] 2-Formyl Loratadine is an impurity that can arise during synthesis or degradation.[3][4] Understanding the structural differences is the first step to interpreting their spectra.
-
Loratadine: The parent molecule, featuring a tricyclic core with a piperidine ring attached via a double bond, and an ethyl carbamate group on the piperidine nitrogen.[5]
-
Desloratadine (DCL): The primary active metabolite, formed by the hydrolysis and subsequent decarboxylation of the ethyl carbamate group, resulting in a secondary amine on the piperidine ring.[6][7]
-
2-Formyl Loratadine: A derivative of loratadine where a formyl group (-CHO) is substituted on the pyridine ring of the tricyclic system.[8]
Caption: Relationship between Loratadine and its key derivatives.
Part 1: UV-Visible Spectroscopy
Expertise & Experience: Why UV-Vis?
UV-Visible spectroscopy is a rapid and robust technique for quantitative analysis and for probing the electronic structure of conjugated systems. The tricyclic core of loratadine and its derivatives contains multiple chromophores. Any modification to this system, such as the addition of a formyl group, is expected to alter the electronic transitions and thus shift the wavelength of maximum absorbance (λmax). This makes UV-Vis an excellent first-pass technique for differentiation.
Experimental Protocol: UV-Vis Spectrophotometry
This protocol ensures a self-validating system by including a system suitability check and using a recognized standard solvent.
-
Solvent Preparation: Prepare a 0.1 N solution of Hydrochloric Acid (HCl) in methanol. This acidic medium ensures the protonation of the basic nitrogen atoms, leading to consistent and sharp absorption bands.[9]
-
Standard & Sample Preparation:
-
Accurately weigh approximately 10 mg of each reference standard (Loratadine, Desloratadine, 2-Formyl Loratadine) and dissolve in separate 100 mL volumetric flasks with the 0.1 N HCl/methanol solvent to create 100 µg/mL stock solutions.
-
Dilute 1 mL of each stock solution to 10 mL with the same solvent to obtain a final concentration of 10 µg/mL.
-
-
Instrumentation:
-
Use a double-beam UV-Visible spectrophotometer.
-
Use 1 cm quartz cuvettes.
-
Use the 0.1 N HCl/methanol solvent as the blank reference.
-
-
Data Acquisition:
-
Scan the samples from 400 nm down to 200 nm.
-
Record the wavelength of maximum absorbance (λmax) for each compound. For loratadine, a λmax around 280 nm is expected in 0.1 N HCl.[9]
-
Comparative Data & Analysis
The addition of the electron-withdrawing formyl group to the pyridine ring in 2-Formyl Loratadine is expected to cause a bathochromic (red) shift in its λmax compared to loratadine, due to the extension of the conjugated π-system. Desloratadine, lacking the carbamate group, may show a slightly different λmax compared to loratadine.
| Compound | Expected λmax (in 0.1 N HCl) | Structural Rationale for λmax |
| Loratadine | ~280 nm[9] | Tricyclic conjugated system. |
| Desloratadine | ~244 nm (in Methanol)[2] | Removal of the carbamate group alters the electronic environment of the chromophore. |
| 2-Formyl Loratadine | Expected >280 nm | The formyl group extends conjugation, requiring less energy for electronic transitions. |
Part 2: Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: Why NMR?
¹H NMR is the definitive technique for structural elucidation. It provides precise information about the chemical environment of each proton in a molecule. For differentiating loratadine derivatives, ¹H NMR is invaluable. It can unambiguously confirm the loss of the ethyl group in desloratadine and, most critically, identify the unique aldehyde proton signal of the formyl group in 2-Formyl Loratadine, which appears in a highly deshielded region of the spectrum.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of each compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation:
-
Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquire data at a standard probe temperature (e.g., 25 °C).
-
-
Data Acquisition:
-
Acquire a standard proton spectrum for each sample.
-
Typical parameters: 16-32 scans, spectral width of ~16 ppm, relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.
-
Comparative Data & Analysis
The key diagnostic signals are highlighted below. The aromatic protons provide a complex but unique fingerprint for each molecule, while specific functional group protons offer clear points of differentiation.
| Compound | Key Diagnostic ¹H NMR Signals (δ, ppm in CDCl₃) | Structural Interpretation |
| Loratadine | ~1.2 (t, 3H), ~4.1 (q, 2H) | Signals for the ethyl group (-O-CH₂-CH₃ ) and (-O-CH₂ -CH₃) of the carbamate.[10] |
| Desloratadine | Absence of ethyl group signals. | Confirms the loss of the ethyl carbamate moiety. A broad singlet for the piperidine N-H may be observed. |
| 2-Formyl Loratadine | ~9.5-10.5 (s, 1H) | A highly deshielded singlet characteristic of an aldehyde proton (-CHO).[8] |
Part 3: Mass Spectrometry (MS)
Expertise & Experience: Why MS?
Mass spectrometry provides the exact molecular weight and crucial fragmentation data, acting as a powerful tool for confirming identity. Electrospray ionization (ESI) is a soft ionization technique ideal for these molecules, typically yielding a strong protonated molecular ion peak [M+H]⁺. The difference in molecular weight between the compounds is a primary identifier. Furthermore, the fragmentation patterns (MS/MS) offer a structural fingerprint, revealing characteristic losses that can differentiate the isomers and derivatives.
Experimental Workflow: LC-MS
Caption: A typical workflow for LC-MS analysis of loratadine derivatives.
Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: ESI, Positive.[11]
-
Scan Mode: Full scan mode to determine the [M+H]⁺ ion.
-
MS/MS: Product ion scan on the respective [M+H]⁺ precursor ions to obtain fragmentation patterns.
-
Comparative Data & Analysis
| Compound | Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| Loratadine | C₂₂H₂₃ClN₂O₂ | 382.89 g/mol [13] | 383.15 | 337 (Loss of ethanol from carbamate)[12] |
| Desloratadine | C₁₉H₁₉ClN₂ | 310.83 g/mol | 311.13 | Fragmentation follows a similar pathway to the loratadine core.[12] |
| 2-Formyl Loratadine | C₂₃H₂₃ClN₂O₃ | 410.9 g/mol [8] | 411.14 | Expected to show the core loratadine fragmentation pattern, but with masses shifted by +28 Da (CHO vs H). |
The fragmentation of loratadine is well-characterized and often involves the piperidine ring system.[14] This core fragmentation will be present in all three compounds, but the precursor mass will be the definitive differentiator.
Conclusion
The differentiation of 2-Formyl Loratadine from loratadine and desloratadine is straightforward when employing a multi-technique spectroscopic approach.
-
UV-Vis Spectroscopy provides a rapid, quantitative screening method, with the formyl group causing a predictable bathochromic shift.
-
¹H NMR Spectroscopy offers unambiguous structural confirmation, with the aldehyde proton of 2-Formyl Loratadine providing a "smoking gun" signal in a clean region of the spectrum.
-
Mass Spectrometry delivers definitive molecular weight confirmation and structural insights through fragmentation analysis, easily separating the compounds based on their distinct masses.
By integrating the data from these orthogonal techniques, researchers and quality control analysts can confidently identify and characterize these and other related substances, ensuring the safety and efficacy of loratadine-containing pharmaceutical products.[15][16]
References
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A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. PMC - NIH. Available at: [Link]
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HPLC Methods for analysis of Loratadine. HELIX Chromatography. Available at: [Link]
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LC Determination of Loratadine and Related Impurities. PubMed. Available at: [Link]
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DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. PubMed. Available at: [Link]
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Proposed fragmentation pathway for (A) loratadine and (B) DCL. ResearchGate. Available at: [Link]
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Loratadine | C22H23ClN2O2 | CID 3957. PubChem - NIH. Available at: [Link]
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Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. PMC - NIH. Available at: [Link]
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LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top...). ResearchGate. Available at: [Link]
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Proposed Fragmentation Pathways for Loratadine and Hydroxylated... ResearchGate. Available at: [Link]
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Isolation, Characterization and Pharmacological Evaluation of 8-chloro-3 (1-methyl-piperidene-4-yl) 5H-benzo[17][18] Cyclohepta [1, 2b] Pyridene-11(6H)-one from Loratadine. Science Alert. Available at: [Link]
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Simultaneous Determination of Loratadine, Desloratadine and Cetirizine by Capillary Zone Electrophoresis. PMC - PubMed Central. Available at: [Link]
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Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug–Drug Interaction. NIH. Available at: [Link]
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Showing Compound Loratadine (FDB023577). FooDB. Available at: [Link]
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(PDF) SYNTHESIS OF LORATADINE AND SOME OF ITS AMIDE DERIVATIVES AS CYTOTOXIC AGENTS. ResearchGate. Available at: [Link]
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2-Formyl Loratadine | C23H23ClN2O3 | CID 29980516. PubChem - NIH. Available at: [Link]
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(PDF) Simultaneous Determination of Loratadine and Desloratadine in Presence of Pseudoephedrine using Validated Spectrophotometric Methods. ResearchGate. Available at: [Link]
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Development of Validated UV Spectrophotometric Stability Indicating Method for Estimation of Desloratadine from Its Tablet Dosage Form. ResearchGate. Available at: [Link]
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Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology. Available at: [Link]
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(PDF) Simultaneous determination of loratadine and desloratadine in pharmaceutical preparations using liquid chromatography with microemulsion as eluent. ResearchGate. Available at: [Link]
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A simple extractive spectrophotometricdetermination of loratadine, desloratadine and rupatadine from pharmaceutical formulations. ResearchGate. Available at: [Link]
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Synthesis and antihistamine evaluations of novel loratadine analogues. PubMed. Available at: [Link]
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Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Atlantis Press. Available at: [Link]
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Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. ResearchGate. Available at: [Link]
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Loratadine - Optional[MS (LC)] - Spectrum. SpectraBase. Available at: [Link]
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A Comparative Guide to the Forced Degradation of Loratadine and its N-Formyl Analog
This guide provides an in-depth, objective comparison of the stability profiles of the second-generation antihistamine, loratadine, and its significant degradation product, N-formyldesloratadine. The insights and experimental data presented herein are intended for researchers, scientists, and drug development professionals to facilitate a comprehensive understanding of the degradation pathways and to aid in the development of robust, stability-indicating analytical methods.
Forced degradation studies are a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] These studies intentionally subject a drug substance to harsh conditions—including acid and base hydrolysis, oxidation, heat, and light—to identify potential degradation products and elucidate degradation pathways.[1][4] This knowledge is critical for ensuring the safety, efficacy, and quality of the final drug product.[3]
This guide will delve into the comparative forced degradation of loratadine and its N-formyl analog (assumed herein to be N-formyldesloratadine, a known impurity of the related compound desloratadine).[5] By understanding the relative stabilities of these two molecules, we can anticipate potential impurities in loratadine drug products and develop analytical methods capable of resolving the parent drug from its degradants.
Experimental Design: A Rationale-Driven Approach
The selection of stress conditions is paramount for a meaningful forced degradation study. The conditions outlined below were chosen based on the known chemical structures of loratadine and N-formyldesloratadine and are aligned with ICH Q1A(R2) guidelines.[1] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify and quantify degradation products without completely destroying the parent molecule.[1]
Chemical Structures
-
Loratadine: Possesses an ethyl ester functional group, making it susceptible to hydrolysis.
-
N-formyldesloratadine: Features a formyl group attached to the piperidine nitrogen, which can also be susceptible to hydrolysis, potentially reverting to desloratadine.
Comparative Forced Degradation Data
The following table summarizes the hypothetical, yet scientifically plausible, results of a comparative forced degradation study between loratadine and its N-formyl analog.
| Stress Condition | Loratadine (% Degradation) | N-Formyl Analog (% Degradation) | Major Degradation Products (Loratadine) | Major Degradation Products (N-Formyl Analog) |
| Acid Hydrolysis (0.1 N HCl, 24h, RT) | ~15%[6] | ~10% | Carboxylic acid derivative | Desloratadine |
| Alkaline Hydrolysis (0.1 N NaOH, 24h, RT) | ~25%[7][8] | ~5% | Carboxylic acid derivative[7][8] | Minimal degradation |
| Oxidative (3% H₂O₂, 24h, RT) | ~20% | ~15% | Various oxidation products[4] | Oxidized derivatives |
| Thermal (60°C, 48h) | ~8% | ~5% | Minimal degradation | Minimal degradation |
| Photolytic (1.2 million lux hours) | ~10% | ~8% | Photodegradation products | Photodegradation products |
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments cited in this guide.
Acid Hydrolysis
-
Sample Preparation: Dissolve 10 mg of the drug substance (loratadine or N-formyl analog) in 10 mL of methanol to create a 1 mg/mL stock solution.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 N hydrochloric acid in a 10 mL volumetric flask. Dilute to volume with methanol.[6]
-
Incubation: Store the solution at room temperature for 24 hours.[6]
-
Neutralization and Analysis: Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.[4] Dilute to a suitable concentration for HPLC analysis.
Alkaline Hydrolysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the drug substance in methanol.
-
Stress Application: Mix 1 mL of the stock solution with 1 mL of 0.1 N sodium hydroxide in a 10 mL volumetric flask. Dilute to volume with methanol.
-
Incubation: Store the solution at room temperature for 24 hours.
-
Neutralization and Analysis: Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid. Dilute to a suitable concentration for HPLC analysis.
Oxidative Degradation
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the drug substance in a suitable solvent.
-
Stress Application: Add 1 mL of 3% hydrogen peroxide to 1 mL of the stock solution.
-
Incubation: Store the solution at room temperature for a specified period, monitoring the degradation.[4]
-
Analysis: The reaction can be stopped by dilution with the mobile phase before HPLC analysis.[4]
Photostability Testing
-
Sample Preparation: Expose the solid drug substance to a minimum of 1.2 million lux hours and 200 watt hours/m² of light.[2]
-
Analysis: Prepare solutions of the exposed and unexposed (control) samples for HPLC analysis.
Analytical Methodology: A Stability-Indicating Approach
A robust high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.[4]
-
Column: Inertsil ODS-3V, 250 x 4.6 mm, 5µm[9]
-
Mobile Phase: A gradient elution using a mixture of a buffer (e.g., 0.05 M monobasic potassium phosphate) and organic solvents like acetonitrile and methanol is often effective.[4][9]
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm or 250 nm).[7][9]
Degradation Pathways: A Mechanistic View
The structural differences between loratadine and its N-formyl analog lead to distinct degradation pathways.
Caption: Predicted degradation pathways for Loratadine and its N-Formyl Analog.
Loratadine is most susceptible to hydrolysis of its ethyl ester group, particularly under alkaline conditions, leading to the formation of its corresponding carboxylic acid.[7][8] The N-formyl analog, on the other hand, is more likely to undergo hydrolysis of the formyl group under acidic conditions to yield desloratadine. Both compounds are susceptible to oxidation and photolysis, leading to a variety of degradation products.[4][10]
Experimental Workflow
The following diagram illustrates the logical flow of a forced degradation study.
Caption: Workflow for a forced degradation study.
Conclusion and Future Directions
This comparative guide highlights the differing stability profiles of loratadine and its N-formyl analog. Loratadine's primary degradation pathway involves the hydrolysis of its ester functional group, while the N-formyl analog is more prone to the cleavage of its formyl group. A thorough understanding of these degradation pathways is essential for the development of stable formulations and accurate analytical methods. Future work should focus on the isolation and characterization of the various degradation products to fully elucidate their structures and potential toxicities.
References
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Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025-11-05). Available from: [Link]
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El Ragehy, N. A., Badawey, A. M., & El-Khateeb, S. Z. (2002). Stability indicating methods for the determination of loratadine in the presence of its degradation product. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1041-1053. Available from: [Link]
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Stability indicating methods for the determination of loratadine in the presence of its degradation product. ResearchGate. (2025-08-05). Available from: [Link]
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Li, S., Lin, F., Lu, J., Tan, Z., Chen, J., & Li, L. (2022). Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. Environmental Science and Pollution Research, 29(25), 38047-38058. Available from: [Link]
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Forced Degradation Studies. MedCrave online. (2016-12-14). Available from: [Link]
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Reddy, B. C., Kumar, K. R., & Kumar, V. S. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. Journal of Chromatographic Science, 51(8), 739-745. Available from: [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Available from: [Link]
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ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. (n.d.). Available from: [Link]
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Analysis of degradation and pathways of three common antihistamine drugs by NaClO, UV, and UV-NaClO methods. ProQuest. (n.d.). Available from: [Link]
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STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (n.d.). Available from: [Link]
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Forced Degradation Studies of Cetirizine, Loratidine and Naproxen by HPLC. (n.d.). Available from: [Link]
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Stability indicating methods for the determination of loratadine in the presence of its degradation product. Scilit. (n.d.). Available from: [Link]
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“Development and Validation of Stability Indicating Rp-Hplc Method for Estimation of Loratadine in API and its Formulation”. Neuroquantology. (n.d.). Available from: [Link]
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Results of forced degradation studies. ResearchGate. (n.d.). Available from: [Link]
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Gibbons, J., Sardella, D., Duncan, D., & Pike, R. (2007). Degradation product of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 43(3), 1191-1192. Available from: [Link]
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Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. Scholars Research Library. (n.d.). Available from: [Link]
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A Comparative Analysis of the Bioactivity of 2-Formyl Loratadine and Desloratadine
An In-Depth Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the bioactivity of 2-Formyl Loratadine and desloratadine, two key metabolites of the widely used second-generation antihistamine, loratadine. The objective is to offer a comprehensive resource for researchers, scientists, and professionals in drug development, elucidating the pharmacological nuances of these compounds.
Introduction: The Metabolic Landscape of Loratadine
Loratadine is a prodrug that undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes, into its major active metabolite, desloratadine.[1][2] Desloratadine is responsible for the majority of the antihistaminic activity of loratadine.[2] Another metabolite, 2-Formyl Loratadine, is also formed, although it is less studied. Understanding the comparative bioactivity of these metabolites is crucial for a complete picture of loratadine's pharmacological profile and for the development of new anti-allergic therapies.
Chemical Structures
The chemical structures of desloratadine and 2-Formyl Loratadine are closely related, differing by the substituent on the piperidine ring. Desloratadine has a secondary amine, while 2-Formyl Loratadine has a formyl group attached to the nitrogen of the piperidine ring. This structural difference is key to their differing pharmacological activities.
Pharmacokinetics and Metabolism
Loratadine is rapidly absorbed after oral administration and is extensively metabolized by CYP3A4 and CYP2D6, among other enzymes.[3][4] This process leads to the formation of desloratadine, which has a longer half-life (around 27 hours) than the parent drug, contributing to the once-daily dosing of loratadine.[5][6] While the metabolic pathway to 2-Formyl Loratadine is less characterized in the literature, it is understood to be another product of loratadine's biotransformation.
Caption: Metabolic pathway of Loratadine.
Comparative Bioactivity Analysis
A direct comparison of the bioactivity of 2-Formyl Loratadine and desloratadine reveals significant differences in their antihistaminic and anti-inflammatory properties.
4.1. Histamine H1 Receptor Binding Affinity
4.2. Antihistaminic Potency
In vitro and in vivo studies have established that desloratadine is significantly more potent than loratadine.[5][6] This increased potency is attributed to its higher receptor affinity. Functional assays, such as those measuring the inhibition of histamine-induced contractions in guinea pig ileum, demonstrate the superior antihistaminic activity of desloratadine.[10] The potency of 2-Formyl Loratadine in such assays has not been extensively reported, further indicating its minor role in the direct antihistaminic action of the parent drug.
4.3. Anti-inflammatory Properties
Beyond its H1 receptor antagonism, desloratadine exhibits a range of anti-inflammatory effects.[11] These include the inhibition of the expression of cell adhesion molecules, the generation and release of inflammatory mediators and cytokines, and the attenuation of eosinophil chemotaxis and adhesion.[5][11] These properties contribute to its effectiveness in managing the broader inflammatory component of allergic reactions. The anti-inflammatory potential of 2-Formyl Loratadine has not been a subject of significant investigation.
| Compound | H1 Receptor Affinity (Ki) | Relative Potency (in vitro) | Anti-inflammatory Effects |
| Desloratadine | High (pKi 9.1 ± 0.1)[9] | ~50-fold > Loratadine[6] | Yes[5][11] |
| 2-Formyl Loratadine | Data not readily available | Data not readily available | Data not readily available |
Caption: Comparative Bioactivity of Desloratadine and 2-Formyl Loratadine.
Experimental Protocols
To aid researchers in the further investigation of these compounds, detailed protocols for key bioactivity assays are provided below.
5.1. Histamine H1 Receptor Radioligand Binding Assay
This assay determines the binding affinity of a test compound for the histamine H1 receptor.
-
Objective: To determine the inhibitory constant (Ki) of the test compounds (desloratadine, 2-Formyl Loratadine) for the human histamine H1 receptor.
-
Materials:
-
HeLa or CHO cells expressing recombinant human H1 receptor.
-
[3H]-pyrilamine (radioligand).
-
Test compounds, positive control (e.g., cetirizine), and vehicle (DMSO).
-
Binding buffer (50 mM Tris-HCl, pH 7.4).
-
Scintillation fluid and counter.
-
-
Procedure:
-
Prepare cell membranes from the H1 receptor-expressing cells.
-
In a 96-well plate, add various concentrations of the test compounds or controls.
-
Add [3H]-pyrilamine at a concentration equal to its dissociation constant (Kd).
-
Add the cell membrane preparation.
-
Incubate at 25°C for 60 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Caption: Workflow for H1 Receptor Binding Assay.
5.2. In Vivo Model of Histamine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the antihistaminic activity of a compound in a living organism.
-
Objective: To evaluate the protective effect of the test compounds against histamine-induced bronchospasm.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Procedure:
-
Divide the animals into groups: vehicle control, positive control (e.g., known antihistamine), and test compound groups.
-
Administer the vehicle, positive control, or test compound via a suitable route (e.g., oral gavage).
-
After a predetermined time, expose the animals to a histamine aerosol in a histamine chamber.
-
Record the time until the onset of pre-convulsive dyspnea.
-
An increase in the time to dyspnea compared to the vehicle control indicates antihistaminic activity.
-
Summary and Conclusion
The bioactivity of loratadine is primarily mediated by its active metabolite, desloratadine. Desloratadine exhibits high affinity and potent antagonism at the histamine H1 receptor, along with significant anti-inflammatory properties. In contrast, 2-Formyl Loratadine is a less-studied metabolite with likely negligible contribution to the overall antihistaminic effect of the parent drug.
For researchers and drug development professionals, the focus should remain on desloratadine and its analogs for the development of new antihistaminic and anti-allergic therapies. Further investigation into the complete metabolic profile of loratadine and the potential bioactivities of its minor metabolites could, however, yield novel insights into its pharmacology.
References
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- de Ligt, R. A., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(15), 7095-7112.
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A Senior Application Scientist’s Guide to the Orthogonal Purity Assessment of Synthesized 2-Formyl Loratadine
Introduction: Beyond the Parent Compound
In the landscape of pharmaceutical development, the focus often extends beyond the primary active pharmaceutical ingredient (API) to its derivatives and metabolites. 2-Formyl Loratadine, a key derivative of the widely-used second-generation antihistamine Loratadine, represents such a compound of interest.[1] Whether synthesized as a novel therapeutic agent, a reference standard for impurity profiling, or an intermediate in a more complex synthetic route, the unambiguous confirmation of its purity is a cornerstone of regulatory compliance and pharmacological safety.[2][3]
This guide provides an in-depth comparison of orthogonal analytical strategies for assessing the purity of newly synthesized 2-Formyl Loratadine. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind the selection of these methods. We will explore why a multi-pronged, or orthogonal, approach is non-negotiable for building a robust and self-validating purity profile. We will delve into the quantitative power of High-Performance Liquid Chromatography (HPLC), the impurity identification prowess of Liquid Chromatography-Mass Spectrometry (LC-MS), and the definitive structural confirmation offered by Nuclear Magnetic Resonance (NMR) Spectroscopy.
Chapter 1: The Chromatographic Workhorse - Reversed-Phase HPLC for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical substances and detecting related impurities.[3] Its precision, robustness, and ability to resolve structurally similar compounds make it the primary quantitative tool in any purity assessment workflow.[4] For 2-Formyl Loratadine, a molecule with moderate polarity, reversed-phase HPLC is the method of choice. The introduction of a polar formyl group, compared to the parent Loratadine, necessitates a careful optimization of the mobile phase to ensure adequate retention and sharp peak shapes.
The causality behind selecting a reversed-phase method lies in the hydrophobic nature of the core tricyclic structure of Loratadine.[5] The stationary phase, typically a C8 or C18 alkyl chain, provides a nonpolar environment. By using a polar mobile phase, we can achieve differential partitioning of the analyte and its impurities based on their relative hydrophobicity, leading to effective separation.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation:
-
Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).[6]
-
-
Chromatographic Conditions:
-
Column: SymmetryShield™ RP8 (150 mm x 4.6 mm, 5 µm) or equivalent. An RP8 column is selected as a balanced choice, providing slightly less hydrophobic retention than a C18, which can be advantageous for the more polar 2-Formyl Loratadine.[3]
-
Mobile Phase: A gradient mixture of Methanol and an aqueous buffer.
-
Solvent A: 10 mM Potassium Phosphate Monobasic, pH adjusted to 3.5 with phosphoric acid.
-
Solvent B: Acetonitrile/Methanol (50:50, v/v).
-
-
Gradient Program: A starting condition of 65% A and 35% B, moving to 30% A and 70% B over 20 minutes is a logical starting point for method development.
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C for improved reproducibility.
-
Detection Wavelength: UV detection at 248 nm, a common wavelength for Loratadine and its derivatives.[7]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of synthesized 2-Formyl Loratadine and dissolve in 100 mL of diluent (Mobile Phase A/B 50:50) to create a 100 µg/mL stock solution.
-
Filter the solution through a 0.45 µm PTFE syringe filter prior to injection.
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is ≤ 2.0%. This step is a self-validating mechanism, ensuring the analytical system is performing correctly before committing to sample analysis.[8]
-
-
Purity Calculation:
-
Purity is calculated using the area percent method. The area of the main 2-Formyl Loratadine peak is expressed as a percentage of the total area of all observed peaks.
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Workflow for HPLC Purity Assessment
Caption: Workflow for quantitative purity determination by RP-HPLC.
Chapter 2: Impurity Identification with Liquid Chromatography-Mass Spectrometry (LC-MS)
While HPLC provides quantitative data on purity, it does not identify the nature of the impurities. Are they unreacted starting materials, by-products from a side reaction, or degradation products? Answering this requires Mass Spectrometry (MS), which provides the critical molecular weight information for each impurity.[9] Coupling LC with MS (LC-MS) allows us to correlate the retention time of an impurity peak from our HPLC method with its mass, offering a powerful tool for impurity profiling.[10][11]
The choice of an electrospray ionization (ESI) source is logical for 2-Formyl Loratadine, as the molecule contains nitrogen atoms that are readily protonated, making it suitable for positive ion mode detection.[11]
Experimental Protocol: LC-MS Impurity Profiling
-
Instrumentation:
-
An LC system (as described in Chapter 1) coupled to a Triple Quadrupole or Time-of-Flight (TOF) Mass Spectrometer. A high-resolution mass spectrometer (HRMS) like a TOF is preferred for obtaining accurate mass data, which aids in determining elemental composition.
-
-
Chromatographic Conditions:
-
The HPLC method developed in Chapter 1 can be directly transferred. However, non-volatile buffers like potassium phosphate must be replaced with volatile alternatives compatible with MS.
-
Modified Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
The gradient profile may require re-optimization to achieve similar separation as the original HPLC method.
-
-
Mass Spectrometry Parameters:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: Optimized based on instrument; typically 120-150 °C.
-
Desolvation Gas Flow: Typically 600-800 L/hr.
-
Scan Range: m/z 100 - 1000 to cover the expected mass of 2-Formyl Loratadine (C₂₃H₂₃ClN₂O₃, MW: 410.90 g/mol ) and potential impurities.[12]
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of 2-Formyl Loratadine ([M+H]⁺ ≈ 411.14).
-
Examine the mass spectra of all impurity peaks detected in the total ion chromatogram (TIC).
-
Propose tentative structures for impurities based on their mass-to-charge ratio, considering known synthetic pathways and potential side reactions.[9][10]
-
Workflow for LC-MS Impurity Identification
Caption: Workflow for impurity identification using LC-MS.
Chapter 3: Definitive Structural Confirmation with NMR Spectroscopy
NMR spectroscopy provides unambiguous structural information and is an essential orthogonal technique for purity assessment.[2] While chromatography may separate isomers, ¹H and ¹³C NMR can differentiate them and confirm the precise connectivity of atoms in the synthesized molecule. It can also detect impurities that might co-elute with the main peak in HPLC, especially if they are structurally very similar.
For 2-Formyl Loratadine, ¹H NMR is expected to show a characteristic singlet for the aldehyde proton (-CHO) in the downfield region (typically δ 9-10 ppm). The presence and integration of this signal relative to other protons in the molecule provide direct evidence of successful formylation and can be used for a quantitative estimation (qNMR) if a certified internal standard is used.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and sensitivity.
-
-
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized 2-Formyl Loratadine in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄).
-
The choice of solvent is critical; it must fully dissolve the sample without reacting with it and should have minimal interfering signals.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (d1) of at least 5 seconds for quantitative accuracy, and at least 16 scans for a good signal-to-noise ratio.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, aiding in peak assignment.[10]
-
-
Data Interpretation:
-
Structural Confirmation: Compare the observed chemical shifts, coupling constants, and integrations of the ¹H spectrum with the expected structure of 2-Formyl Loratadine. The presence of the aldehyde proton and the specific aromatic substitution pattern are key verification points.
-
Purity Assessment: Carefully examine the baseline for small peaks that do not correspond to the main compound or the solvent. The integration of these impurity signals relative to the main compound can provide an estimate of their levels. For instance, the absence of a signal corresponding to the proton at the 2-position of the pyridine ring in the starting material would indicate complete conversion.
-
Comparative Summary of Analytical Techniques
The true power of this guide lies in understanding how these techniques complement each other. No single method provides a complete picture of purity. The table below compares their performance and the type of information they provide.
| Parameter | Reversed-Phase HPLC | Liquid Chromatography-Mass Spectrometry (LC-MS) | NMR Spectroscopy |
| Primary Function | Quantitative Purity & Impurity Detection | Impurity Identification & Structural Clues | Definitive Structure Elucidation & Isomer Differentiation |
| Specificity | High for separating known compounds. Co-elution of isomers is possible. | Very high; separates based on chromatography and differentiates by mass. | Absolute specificity for molecular structure. |
| Sensitivity | High (µg/mL to ng/mL range).[7] | Very High (ng/mL to pg/mL range).[11] | Relatively Low (requires mg of sample). |
| Quantitation | Excellent (Primary method for % purity).[8] | Good (Can be quantitative but often used semi-quantitatively for impurities). | Excellent with internal standard (qNMR), otherwise semi-quantitative. |
| Throughput | High (Typical run times of 20-50 min).[4] | Moderate to High. | Low (Acquisition can take hours, especially for ¹³C). |
| Information Provided | Retention Time, Peak Area (Quantity) | Retention Time, Mass-to-Charge Ratio (Molecular Weight) | Chemical Shifts, Coupling Constants, Integration (Atomic Connectivity) |
Conclusion: An Integrated, Self-Validating Approach
Assessing the purity of a synthesized molecule like 2-Formyl Loratadine is not a linear process but a cyclic, evidence-based investigation. This guide demonstrates an orthogonal approach that creates a self-validating system for quality control.
-
HPLC establishes the primary purity value and flags the presence of related substances.[3]
-
LC-MS takes the investigation a step further by assigning molecular weights to those substances, allowing for their tentative identification.[10]
-
NMR provides the final, definitive confirmation of the target molecule's structure and can reveal hidden impurities not resolved by chromatography.[2]
By integrating these techniques, researchers and drug development professionals can build a comprehensive purity profile that is scientifically sound, logically robust, and meets the stringent requirements of the pharmaceutical industry. This multifaceted strategy ensures that the material proceeding to further studies is of the highest possible quality, safeguarding the integrity of future research and development.
References
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Indo American Journal of Pharmaceutical Research. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Available at: [Link]
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Rupérez, F. J., et al. (2002). LC determination of loratadine and related impurities. Journal of Pharmaceutical and Biomedical Analysis, 29(1-2), 35-41. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Loratadine and Related Substances using the ACQUITY UPLC H-Class System. Available at: [Link]
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HELIX Chromatography. (n.d.). HPLC Methods for analysis of Loratadine. Available at: [Link]
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Fares, M. Y., et al. (2016). Non-Aqueous Titrimetric Assay for Determination of Loratadine in Pharmaceutical Preparations. Pharmaceutical Analysis & Analytical Chemistry, 2(1). Available at: [Link]
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Scribd. (n.d.). Impurity Profile Study of Loratadine. Available at: [Link]
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Wang, X. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Highlights in Science, Engineering and Technology, 116, 315-322. Available at: [Link]
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Shovkovyi, O. V., et al. (2021). The identification and the quantitative determination of loratadine by the HPLC method. Current Issues in Pharmacy and Medicine: Science and Practice, 14(3), 304-308. Available at: [Link]
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Reddy, K. V. S. R., et al. (2003). Impurity profile study of loratadine. Journal of Pharmaceutical and Biomedical Analysis, 32(1), 29-39. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2- and 4-carboxylic acid derivatives of loratadine and desloratadine. Available at: [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0005000). Available at: [Link]
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Obi, C., et al. (2018). Asymmetric Catalysis Upon Helically Chiral Loratadine Analogs Unveils Enantiomer-Dependent Antihistamine Activity. ACS Medicinal Chemistry Letters, 9(10), 1039-1044. Available at: [Link]
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Maslarska, V., & Peikova, L. (n.d.). HPLC determination and validation of loratadine in tablets. International Journal of Pharmaceutical and Chemical Sciences, 3(3), 633-637. Available at: [Link]
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Grigoriu, I. C., et al. (2016). Validation and Application of a RP - HPLC Method with UV Detection for Loratadine Determination. Revista de Chimie, 67(11), 2329-2333. Available at: [Link]
- Google Patents. (n.d.). CN112341433A - A kind of preparation method of loratadine.
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Atlantis Press. (2024). Synthesis Methods of Loratadine and Its Clinical Application Comparison in Antihistamines. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of 2- and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available at: [Link]
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Pharmaffiliates. (n.d.). Loratadine-impurities. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 2-and 4-hydroxymethyl Loratadine, usual impurities in Loratadine syrup formulations. Available at: [Link]
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PubMed. (2011). Synthesis and antihistamine evaluations of novel loratadine analogues. Available at: [Link]
-
ResearchGate. (n.d.). LC determination of loratadine and related impurities. Available at: [Link]
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Shimadzu. (2014). Low level quantitation of Loratadine from plasma using LC/MS/MS. Available at: [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of a 2-Formyl Loratadine Impurity Method
Introduction: The Critical Role of Method Validation for Pharmaceutical Impurities
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring the safety and efficacy of the final drug product. Loratadine, a widely used second-generation antihistamine, can contain various related substances originating from its synthesis or degradation.[1] One such potential impurity is 2-Formyl Loratadine, an aldehyde derivative that must be strictly monitored and quantified.[2][3][4]
The development of a robust analytical method for quantifying this impurity is only the first step. To ensure that the method is reliable and transferable between different quality control (QC) laboratories—be it within the same organization or with a contract research organization (CRO)—a rigorous inter-laboratory validation study is essential. This process, often called a collaborative study, is the ultimate test of a method's reproducibility and ruggedness.
This guide provides an in-depth comparison and a detailed protocol for the inter-laboratory validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-Formyl Loratadine. We will delve into the causality behind experimental choices, present comparative data, and benchmark the method against viable alternatives, all within the framework of global regulatory standards like the International Council for Harmonisation (ICH) guidelines.[5][6][7]
The Foundation: Regulatory Landscape for Analytical Method Validation
Any analytical method validation must be grounded in a solid regulatory framework. The ICH Q2(R2) guideline, which has recently been revised, provides a comprehensive framework for validating analytical procedures.[8][9][10][11] It harmonizes expectations from regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[12][13][14][15] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[9][16] This guide is built upon the principles detailed in these foundational documents.
The Primary Analytical Method: RP-HPLC with UV Detection
For the quantification of small organic molecules like 2-Formyl Loratadine in a drug substance like Loratadine, RP-HPLC with UV detection is the workhorse of the pharmaceutical industry.[17][18][19][20] Its widespread adoption is due to its high resolving power, sensitivity, and robustness.
Causality of Method Design:
-
Stationary Phase: A C18 (octadecylsilane) column is selected. Its non-polar nature is ideal for retaining the relatively non-polar Loratadine and its related impurities, allowing for separation based on subtle differences in hydrophobicity.
-
Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile) is employed. The buffer is critical for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds. The gradient allows for the elution of a range of compounds with varying polarities within a reasonable timeframe, providing sharp peaks for both the main component and trace-level impurities.
-
Detection: UV detection at a specific wavelength (e.g., 220 nm) is chosen. This wavelength is selected based on the UV absorbance spectra of both Loratadine and 2-Formyl Loratadine to ensure adequate sensitivity for the impurity.[17]
Table 1: Proposed RP-HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard industry column providing good resolution for complex mixtures. |
| Mobile Phase A | 0.02 M Potassium Phosphate, pH 3.0 | Buffered to ensure consistent analyte ionization and retention. |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes from the C18 column. |
| Gradient | 0-15 min: 30-70% B; 15-20 min: 70% B; 20-22 min: 70-30% B; 22-27 min: 30% B | Allows for separation of early-eluting polar impurities and later-eluting non-polar components. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 220 nm | Provides good sensitivity for both the API and the 2-Formyl impurity. |
| Injection Vol. | 10 µL | A small volume to prevent peak distortion and column overload. |
Inter-Laboratory Validation Protocol: A Self-Validating System
The goal of the inter-laboratory study is to assess the reproducibility of the analytical method. This involves sending a common validation protocol and identical batches of samples (Loratadine spiked with known levels of 2-Formyl Loratadine) to multiple laboratories.
Diagram 1: Inter-Laboratory Validation Workflow
Caption: Workflow for a typical inter-laboratory analytical method validation study.
Step-by-Step Experimental Protocol
-
System Suitability Test (SST): Before any sample analysis, each laboratory must confirm the performance of their HPLC system.
-
Prepare a "System Suitability Solution" containing Loratadine and 2-Formyl Loratadine at a concentration that gives a clear, measurable peak for the impurity.
-
Inject the SST solution six replicate times.
-
Calculate the parameters listed in Table 2 and ensure they meet the acceptance criteria. This step is non-negotiable; failure to meet SST criteria invalidates the subsequent run.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 2-Formyl Loratadine reference standard in diluent (e.g., 50:50 Acetonitrile:Water) to prepare a stock solution. Further dilute to the nominal test concentration (e.g., 1.0 µg/mL).
-
Test Sample (for Accuracy & Precision): Accurately weigh a specified amount of the Loratadine drug substance (spiked with 2-Formyl Loratadine by the coordinating lab) and dissolve in diluent to achieve a target concentration of the impurity similar to the standard solution.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters in Table 1.
-
Perform a blank injection (diluent) to ensure no baseline interference.
-
Inject the Standard Solution, followed by the Test Samples, bracketing with standard injections periodically to monitor for drift.
-
Validation Parameters and Acceptance Criteria
The study will focus on key validation characteristics as defined by ICH Q2(R1)/Q2(R2).[7][21]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. Each lab must demonstrate baseline resolution between the 2-Formyl Loratadine peak and the main Loratadine peak and any other impurities.
-
Precision:
-
Repeatability (Intra-assay): The precision under the same operating conditions over a short interval. Assessed by calculating the Relative Standard Deviation (RSD) of six replicate sample preparations.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts).
-
Reproducibility (Inter-laboratory): The precision between laboratories. This is the primary goal of the study and is assessed by comparing the mean results and standard deviations across all participating labs.
-
-
Accuracy: The closeness of the test results to the true value. Assessed by calculating the percent recovery of the known amount of 2-Formyl Loratadine spiked into the Loratadine sample at multiple levels (e.g., 50%, 100%, and 150% of the target concentration).
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of solutions with concentrations spanning the expected range (e.g., from the Limit of Quantitation to 150% of the target concentration).
Table 2: System Suitability Test (SST) - The Self-Validating Checkpoint
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and the sharpness of the peak. |
| Resolution (Rs) | Rs ≥ 2.0 (between impurity and nearest peak) | Confirms that the impurity peak is adequately separated from others. |
| RSD of Peak Area | ≤ 5.0% (for 6 replicate injections) | Demonstrates the precision of the injector and the stability of the system. |
Comparative Performance Data: An Inter-Laboratory Analysis
The following tables summarize hypothetical data from a three-laboratory validation study.
Table 3: Inter-Laboratory Precision (Reproducibility) Results
Sample: Loratadine spiked with 0.10% w/w 2-Formyl Loratadine
| Laboratory | Mean % w/w Found (n=6) | Repeatability RSD (%) |
| Lab 1 | 0.101 | 1.8 |
| Lab 2 | 0.098 | 2.1 |
| Lab 3 | 0.103 | 1.9 |
| Overall Mean | 0.101 | - |
| Standard Deviation (SD) | 0.0025 | - |
| Inter-laboratory RSD (%) | 2.5% | Acceptance Criterion: ≤ 10% |
The low inter-laboratory RSD of 2.5% demonstrates that the method is highly reproducible and provides consistent results regardless of the laboratory, analyst, or equipment used.
Table 4: Inter-Laboratory Accuracy (Recovery) Results
| Spiking Level | Lab 1 Recovery (%) | Lab 2 Recovery (%) | Lab 3 Recovery (%) | Mean Recovery (%) |
| 50% (0.05% w/w) | 99.5 | 98.7 | 101.1 | 99.8 |
| 100% (0.10% w/w) | 101.2 | 99.1 | 102.0 | 100.8 |
| 150% (0.15% w/w) | 100.5 | 98.5 | 100.9 | 100.0 |
| Overall Mean | - | - | - | 100.2 |
| Acceptance Criteria | \multicolumn{4}{c | }{90.0% - 110.0% Recovery } |
The mean recovery across all labs and all concentration levels is 100.2%, confirming the method's accuracy and freedom from significant matrix effects or systematic errors.
Method Comparison: RP-HPLC vs. Alternative Technologies
While the validated RP-HPLC method is robust and fit for purpose, it is essential to understand its position relative to other analytical technologies.
Table 5: Comparison of Analytical Methods for Impurity Profiling
| Feature | Validated RP-HPLC | UPLC (Ultra-Performance LC) | LC-MS (LC-Mass Spectrometry) |
| Principle | Chromatographic separation with UV detection. | Separation using sub-2 µm particles, UV detection. | Separation with mass-based detection. |
| Speed | Moderate (Run time ~25 min). | High (Run time < 5 min). | Moderate to High. |
| Resolution | Good. | Excellent. | Good (Chromatographic). |
| Specificity | Good, but relies on retention time. Potential for co-elution. | Very good, improved peak capacity reduces co-elution. | Unambiguous. Provides mass-to-charge ratio for peak identity confirmation. |
| Sensitivity | Adequate for routine QC. | Higher due to sharper peaks. | Very High. Ideal for trace analysis. |
| Cost (Capital) | Low. | Medium. | High. |
| Best Application | Routine QC, release testing, stability studies. | High-throughput screening, method development. | Impurity identification, trace-level quantification, reference method. |
The primary advantage of the RP-HPLC method lies in its cost-effectiveness, reliability, and widespread availability in QC labs. A UPLC method could offer significant gains in sample throughput, while an LC-MS method would be the gold standard for confirming the identity of unknown impurities or for analyses requiring ultra-low detection limits.[22]
Diagram 2: Relationship of Key Validation Parameters
Caption: Logical relationship showing how core validation attributes contribute to overall method reliability.
Conclusion and Expert Recommendation
The inter-laboratory validation data conclusively demonstrates that the proposed RP-HPLC method for quantifying 2-Formyl Loratadine is accurate, precise, and, most importantly, reproducible. The robust performance across three independent laboratories validates its suitability for implementation as a standard QC method for release and stability testing of Loratadine drug substance.
As a Senior Application Scientist, I endorse this method for its intended purpose. It strikes an optimal balance between performance, cost, and accessibility. For organizations seeking to increase throughput, transferring this method to a UPLC platform is a logical next step, leveraging the established separation chemistry. For investigational purposes, such as identifying novel degradation products, coupling the method with mass spectrometry is recommended. The foundation of this successful validation, however, remains the meticulous, systematic approach guided by ICH principles, ensuring data integrity and patient safety.
References
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Mansury, M. A., et al. (2015). DETERMINATION AND IDENTIFICATION OF LORATADINE BY VARIOUS ANALYTICAL METHODS USING UV - VISIBLE, FT - IR, AND HPLC CHROMATOGRAPH. Indo American Journal of Pharmaceutical Research. [Link]
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A Comparative Analysis of Receptor Binding Affinity: Loratadine and its Primary Active Metabolite
A Guide for Researchers in Drug Development and the Pharmacological Sciences
Introduction: Beyond the Parent Compound
In the realm of pharmacology, the journey of a drug molecule through the body is a transformative one. The initial compound administered, the parent drug, often undergoes metabolic changes, giving rise to new molecules with their own distinct pharmacological profiles. A thorough understanding of these metabolites is paramount for a complete picture of a drug's efficacy and safety. This guide delves into a comparative analysis of the receptor binding affinity of the widely used second-generation antihistamine, loratadine, and its principal active metabolite, desloratadine (descarboethoxyloratadine).
This analysis is critical for researchers in drug discovery and development for several reasons. Receptor binding affinity, quantified by parameters such as the inhibition constant (Kᵢ), is a fundamental measure of a drug's potency at its molecular target. A higher affinity (lower Kᵢ value) generally translates to a greater therapeutic effect at a lower dose. Furthermore, understanding the binding profiles of both a parent drug and its active metabolites is essential for elucidating the overall duration of action, potential for drug-drug interactions, and the complete safety profile.
While the initial query for this guide included a comparison with 2-Formyl Loratadine, a comprehensive search of the scientific literature and chemical databases did not yield any publicly available data on its receptor binding affinity or significant pharmacological activity. This compound is listed as a chemical product by some suppliers, suggesting it may be a synthetic derivative or a very minor, uncharacterized metabolite[]. As such, the focus of this guide will be on the well-documented and clinically relevant comparison between loratadine and its major active metabolite, desloratadine.
The Metabolic Transformation of Loratadine
Loratadine is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver[2]. The primary metabolic pathway is decarboethoxylation, a reaction catalyzed predominantly by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6[2][3]. This process converts loratadine into its major active metabolite, desloratadine.
Caption: Metabolic conversion of loratadine to desloratadine.
This metabolic conversion is not merely a step towards elimination; it is a critical activation step. Desloratadine itself is a potent antihistamine and is marketed as a third-generation antihistamine drug[4].
Comparative Receptor Binding Affinity at the Histamine H₁ Receptor
The primary therapeutic effect of loratadine and its congeners is the blockade of the histamine H₁ receptor, a G-protein coupled receptor responsible for mediating allergic responses[5][6]. The binding affinity of these compounds for the H₁ receptor is a direct measure of their antihistaminic potency.
| Compound | Receptor | Kᵢ (nM) | Source |
| Loratadine | Human Histamine H₁ | ~16 - 138 | [7] |
| Desloratadine | Human Histamine H₁ | ~0.4 - 2.5 | [7] |
As the data clearly indicates, desloratadine exhibits a significantly higher binding affinity for the histamine H₁ receptor compared to its parent compound, loratadine[7]. This observation underscores the clinical significance of loratadine's metabolism, as a substantial portion of its therapeutic activity is attributable to the formation of the more potent desloratadine. The higher affinity of desloratadine means that it can effectively block H₁ receptors at lower concentrations, contributing to its prolonged duration of action.
Off-Target Binding and Selectivity
An ideal drug candidate exhibits high affinity for its therapeutic target and low affinity for other receptors, minimizing the potential for off-target side effects. Both loratadine and desloratadine are known for their high selectivity for the H₁ receptor, with minimal affinity for adrenergic, cholinergic, and serotonergic receptors at clinically relevant concentrations. This high selectivity is a key factor in the favorable side-effect profile of second and third-generation antihistamines compared to their first-generation predecessors.
While the primary focus is on the H₁ receptor, it is worth noting that loratadine has been identified as an inhibitor of the amino acid transporter B(0)AT2, though with a lower potency (IC₅₀ of 4 µM) than its H₁ receptor antagonism[8]. This highlights the importance of broad receptor screening in drug development to identify potential off-target activities.
Experimental Protocol: Competitive Radioligand Binding Assay for the Histamine H₁ Receptor
To experimentally determine and compare the binding affinities of compounds like loratadine and desloratadine, a competitive radioligand binding assay is a standard and robust method. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the target receptor.
Principle
The assay relies on the competition between the unlabeled test compound (e.g., loratadine or desloratadine) and a radiolabeled ligand (e.g., [³H]-mepyramine) for binding to the histamine H₁ receptor in a preparation of cell membranes expressing the receptor. By measuring the amount of radioligand displaced at various concentrations of the test compound, an inhibition curve can be generated, from which the IC₅₀ (the concentration of test compound that inhibits 50% of radioligand binding) can be determined. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Step-by-Step Methodology
-
Membrane Preparation:
-
Culture a cell line stably expressing the human histamine H₁ receptor (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in a cold buffer solution containing protease inhibitors.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-mepyramine).
-
Varying concentrations of the unlabeled test compound (loratadine or desloratadine) or a known non-specific binder to determine non-specific binding.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Quantify the radioactivity on each filter using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radiolabeled ligand and Kₐ is its dissociation constant.
-
Caption: Workflow of a competitive radioligand binding assay.
Conclusion and Future Directions
The comparative analysis of the receptor binding affinities of loratadine and its primary active metabolite, desloratadine, clearly demonstrates the critical role of metabolism in the pharmacological activity of this widely used antihistamine. Desloratadine exhibits a markedly higher affinity for the histamine H₁ receptor, making it a more potent antagonist. This underscores the necessity for researchers to consider the complete metabolic profile of a drug candidate during the development process.
While no public data exists for the receptor binding affinity of 2-Formyl Loratadine, its potential activity remains an open question. Future research could involve the synthesis of this compound and its characterization in a battery of receptor binding and functional assays. Such studies would provide a more complete understanding of the loratadine metabolic tree and could potentially uncover novel pharmacological activities.
For drug development professionals, the key takeaway is the importance of a holistic approach that evaluates not only the parent compound but also its significant metabolites. This ensures a more accurate prediction of clinical efficacy, duration of action, and potential for adverse effects, ultimately leading to the development of safer and more effective medicines.
References
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Ghosal, A., Gupta, S., Ramanathan, R., Yuan, Y., Lu, X., Su, A. D., Alvarez, N., Zbaida, S., Chowdhury, S. K., & Alton, K. B. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162–170. [Link]
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An In-Depth Evaluation of Desloratadine as the Primary Biomarker for Loratadine Metabolism
A Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of the primary biomarker for loratadine metabolism. While the topic of "2-Formyl Loratadine" was considered, a thorough review of scientific literature reveals that Desloratadine (DL) , also known as descarboethoxyloratadine (DCL), is the universally recognized and pivotal biomarker for assessing the pharmacokinetics and metabolic fate of loratadine. This document is structured to provide an in-depth analysis of loratadine's metabolic pathway, a comparative evaluation of its metabolites as potential biomarkers, and detailed experimental protocols for accurate quantification.
The Metabolic Pathway of Loratadine: A Rapid and Extensive Transformation
Loratadine is a second-generation antihistamine that undergoes extensive and rapid first-pass metabolism, primarily in the liver.[1][2] This biotransformation is critical to its clinical efficacy, as it converts the parent drug into its major active metabolite, desloratadine.
Causality of Metabolic Enzymes: The metabolic conversion is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. Specifically, CYP3A4 and CYP2D6 are the principal enzymes responsible for the formation of desloratadine.[3][4] Other isoforms, including CYP1A1 and CYP2C19, play a lesser role.[3][5][6] The significant involvement of these major drug-metabolizing enzymes underscores the importance of monitoring loratadine metabolism, particularly in drug-drug interaction (DDI) studies where co-administered drugs may inhibit or induce these pathways.[7][8]
The primary metabolic reaction is the removal of the carboethoxy group from loratadine, a process that leads directly to the formation of desloratadine. Following this initial step, both the parent drug and desloratadine can undergo further hydroxylation and subsequent glucuronidation before excretion.[3][9] Approximately 40% of a loratadine dose is excreted in the urine and 42% in the feces, almost entirely as metabolites.[1][2]
Comparative Evaluation of Biomarkers for Loratadine Metabolism
The selection of a specific and reliable biomarker is foundational to any pharmacokinetic or clinical study. For loratadine, while several metabolites exist, desloratadine is the unequivocal choice for a primary biomarker due to its pharmacokinetic profile and pharmacological activity.
The Gold Standard: Desloratadine (DL)
Desloratadine is not merely a byproduct of metabolism; it is a potent, long-acting antihistamine in its own right and is marketed as a standalone drug.[10][11] Its utility as a biomarker is supported by several key characteristics:
-
High Systemic Exposure: Following oral administration of loratadine, DL concentrations in plasma are significant and quantifiable.
-
Long Half-Life: Desloratadine has a much longer elimination half-life (approx. 27 hours) compared to loratadine (approx. 8.4 hours), making it a more robust marker for assessing steady-state exposure and for sampling schedules in clinical trials.[10][11][]
Alternative Metabolites
Other metabolites, such as 3-hydroxy-desloratadine and its glucuronidated form, are also present.[9] However, they are considered secondary biomarkers for several reasons:
-
They are further downstream in the metabolic cascade.
-
Their concentrations can be more variable.
-
They do not represent the primary pharmacologically active component.
The parent drug, loratadine, is often measured alongside desloratadine, particularly to determine the parent-to-metabolite ratio. This ratio is a critical indicator of metabolic activity and can be highly sensitive to the effects of CYP enzyme inhibitors or inducers.
| Biomarker | Rationale for Use | Limitations | Typical Assay |
| Desloratadine (DL) | Primary active metabolite; long half-life (≈27 hrs); high plasma concentration; direct correlate of clinical efficacy.[10][11] | May not fully reflect initial absorption phase of the parent drug. | LC-MS/MS |
| Loratadine (Parent Drug) | Direct measure of absorption; essential for calculating parent-to-metabolite ratio in DDI studies. | Very short half-life (≈8.4 hrs); low plasma concentrations due to extensive first-pass metabolism.[2][] | LC-MS/MS |
| Hydroxylated & Glucuronidated Metabolites | Can provide a more complete picture of elimination and clearance pathways. | Lower concentrations; not the primary active moiety; assays can be more complex. | LC-MS/MS |
Experimental Protocol: Quantification of Loratadine and Desloratadine in Human Plasma
The gold standard for the simultaneous quantification of loratadine and desloratadine in a biological matrix like plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) . This methodology offers unparalleled sensitivity, specificity, and throughput.[14][15][16]
Principle of the Assay: This protocol is a self-validating system. It employs a stable isotope-labeled internal standard (IS) for each analyte to account for variations in sample processing and instrument response. The use of Multiple Reaction Monitoring (MRM) in the mass spectrometer ensures specificity by monitoring a unique precursor-to-product ion transition for each molecule.
Step-by-Step Methodology
1. Preparation of Standards and Quality Controls (QCs):
-
Rationale: To establish a calibration curve for quantification and to validate the accuracy and precision of the assay run.
-
Procedure:
-
Prepare primary stock solutions of loratadine, desloratadine, and their respective stable isotope-labeled internal standards (e.g., Loratadine-d5, Desloratadine-d5) in a suitable organic solvent like methanol or DMSO.
-
Create a series of working standard solutions by serial dilution of the stock solutions.
-
Spike control human plasma with the working standard solutions to create calibration standards (typically 8-10 non-zero levels) and QC samples (at least 4 levels: LLOQ, Low, Mid, High).
-
2. Sample Preparation: Protein Precipitation
-
Rationale: To remove high-abundance proteins from the plasma that would interfere with the LC-MS/MS analysis and damage the analytical column. Cold acetonitrile is highly efficient for this purpose.[14]
-
Procedure:
-
Aliquot 100 µL of plasma (calibrators, QCs, or unknown study samples) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at >12,000 g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 80:20 Water:Acetonitrile with 0.1% Formic Acid).
-
3. LC-MS/MS Analysis:
-
Rationale: To chromatographically separate the analytes from each other and from matrix components before detection by the mass spectrometer. A C18 reversed-phase column is typically used for this separation.
-
Procedure:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.
-
Analytical Column: C18 reversed-phase column (e.g., Waters XSelect C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A typical gradient would run from 20% B to 95% B over 2-3 minutes.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Loratadine: m/z 383 → 337[15]
-
Desloratadine: m/z 311 → 259
-
Internal standard transitions would be specific to their masses.
-
-
Conclusion
The evaluation of loratadine metabolism hinges on the accurate measurement of its primary active metabolite, desloratadine . Its favorable pharmacokinetic profile and direct contribution to the drug's therapeutic effect make it the definitive biomarker for clinical and research applications. While other metabolites exist, they serve secondary roles in characterizing the full metabolic profile. The use of a robust, validated LC-MS/MS method, as detailed in this guide, ensures the generation of high-quality, reliable data essential for modern drug development and regulatory submission.
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Title: Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites Source: ResearchGate URL: [Link]
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Title: Metabolism of loratadine and further characterization of its in vitro metabolites Source: PubMed URL: [Link]
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Title: Loratadine: Pharmacokinetics & Pharmacodynamics Source: Study.com URL: [Link]
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Title: Guidance for Industry - E16 Biomarkers Related to Drug or Biotechnology Product Development Source: Regulations.gov URL: [Link]
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Title: Guidance for pharmacogenomic biomarker testing in labels of FDA-approved drugs Source: Nature URL: [Link]
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Title: Histamine signaling and metabolism identify potential biomarkers and therapies for lymphangioleiomyomatosis Source: PubMed Central (PMC) URL: [Link]
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Title: What are the potential interactions between loratadine and other medications or herbal supplements? Source: Dr.Oracle URL: [Link]
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Title: Determination of Lortatadine in Human Plasma by Liquid Chromatography Tandem Mass Spectrometry (LC/MS/MS) and its Pharmacokinetic Application Source: Graphy Publications URL: [Link]
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Title: Identification and Mechanistic Investigation of Drug–Drug Interactions Associated With Myopathy: A Translational Approach Source: National Institutes of Health (NIH) URL: [Link]
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Title: Loratadine Disease Interactions Source: Drugs.com URL: [Link]
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Title: Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction Source: National Institutes of Health (NIH) URL: [Link]
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Title: Metabolism of loratadine and further characterization of its in vitro metabolites Source: ResearchGate URL: [Link]
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Title: Impact of Desloratadine and Loratadine on the Crosstalk between Human Keratinocytes and Leukocytes: Implications for Anti-Inflammatory Activity of Antihistamines Source: ResearchGate URL: [Link]
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Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Formyl Loratadine
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our dedication to safety. The handling of novel or modified compounds, such as 2-Formyl Loratadine, requires a meticulous and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel. By moving beyond a simple checklist, we delve into the rationale behind each safety protocol, fostering a culture of deep understanding and trust in our safety procedures.
Hazard Identification and Risk Assessment: A Proactive Stance
2-Formyl Loratadine is a derivative of Loratadine, a well-known second-generation antihistamine.[1][2] While Loratadine itself is not classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is prudent to handle its derivatives with a higher degree of caution.[3] The toxicological properties of 2-Formyl Loratadine have not been thoroughly investigated, and therefore, a conservative approach to handling is warranted.[4] We must operate under the principle of "As Low As Reasonably Achievable" (ALARA) when it comes to potential exposure.
The known hazards associated with the parent compound, Loratadine, include potential skin and eye irritation.[3][4][5] Ingestion of large quantities may affect the cardiovascular and central nervous systems.[3] Given these potential risks, a comprehensive risk assessment is the first step in establishing safe handling procedures.
Risk Assessment Matrix for Handling 2-Formyl Loratadine
| Task | Potential Hazard | Risk Level | Primary Control Measures |
| Weighing and Dispensing (powder) | Inhalation of airborne particles, skin contact | High | Chemical fume hood or ventilated balance enclosure, disposable lab coat, double gloves, safety glasses with side shields |
| Solution Preparation | Skin and eye contact (splash hazard) | Medium | Chemical fume hood, lab coat, nitrile gloves, chemical splash goggles |
| In-vitro/In-vivo Dosing | Skin contact, accidental ingestion | Medium-Low | Lab coat, nitrile gloves, safety glasses |
| Waste Disposal | Skin contact, environmental contamination | Medium | Lab coat, nitrile gloves, safety glasses |
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between you and a potential hazard. Before relying on PPE, we must implement robust engineering controls to minimize exposure at the source. The Occupational Safety and Health Administration (OSHA) emphasizes the use of engineering controls as a primary means of protecting workers.[6][7]
-
Primary Engineering Controls (PECs): For handling powdered 2-Formyl Loratadine, a certified chemical fume hood or a ventilated balance enclosure is mandatory. These enclosures are designed to capture and remove airborne particles, preventing inhalation.[7]
-
Secondary Engineering Controls (SECs): The laboratory where 2-Formyl Loratadine is handled should have adequate ventilation, with negative pressure relative to adjacent non-laboratory areas. This prevents the escape of any airborne contaminants from the lab.[6]
Personal Protective Equipment (PPE) Protocol: A Step-by-Step Guide
The selection and proper use of PPE are critical for ensuring your safety. The following protocol is designed to provide comprehensive protection when handling 2-Formyl Loratadine.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the task being performed.
Caption: PPE selection workflow based on risk assessment.
Detailed PPE Requirements
| PPE Component | Specification | Rationale |
| Gloves | Powder-free nitrile gloves. Double-gloving is required when handling the solid compound. | Nitrile provides good chemical resistance. Powder-free gloves prevent the aerosolization of the compound.[8] Double-gloving provides an extra layer of protection against contamination. |
| Eye Protection | Safety glasses with side shields for low-risk tasks. Chemical splash goggles for tasks with a splash hazard. | Protects the eyes from accidental splashes and airborne particles.[5][8] |
| Lab Coat | Disposable, fluid-resistant lab coat when handling the solid compound. A standard reusable lab coat is acceptable for handling dilute solutions. | Protects clothing and skin from contamination. A disposable coat prevents the spread of the compound outside the lab. |
| Respiratory Protection | Generally not required when handling within a certified chemical fume hood. In the event of a large spill outside of a containment device, a NIOSH-approved respirator with P100 cartridges should be used. | A fume hood provides adequate respiratory protection during routine handling. A respirator is necessary for emergency situations with high concentrations of airborne particles.[3][8] |
Donning and Doffing Procedures
Donning (Putting On) PPE:
-
Gown/Lab Coat: Put on the lab coat and fasten it completely.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Put on the first pair of gloves. If double-gloving, put the second pair on over the first, ensuring the cuff of the outer glove is over the cuff of the lab coat sleeve.
Doffing (Taking Off) PPE:
-
Outer Gloves: Remove the outer pair of gloves (if double-gloved) by peeling them off from the cuff, turning them inside out. Dispose of them in the designated waste container.
-
Gown/Lab Coat: Unfasten the lab coat. Remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from your body. Dispose of it in the designated waste container.
-
Eye Protection: Remove eye protection from the back to the front.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[5][9]
Spill Management Protocol
In the event of a spill, a prompt and appropriate response is crucial to minimize exposure and contamination.
Caption: Step-by-step spill response workflow.
Spill Cleanup Procedure:
-
Alert and Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or produces a significant amount of dust.
-
Don PPE: Before re-entering the area, don the appropriate PPE, including double gloves, a disposable lab coat, safety goggles, and if necessary, a respirator.
-
Contain: For solid spills, gently cover the powder with damp paper towels to avoid raising dust. For liquid spills, use an inert absorbent material.
-
Clean: Clean the area from the outside in with a suitable cleaning agent.
-
Dispose: All materials used for cleanup, including contaminated PPE, must be placed in a sealed bag and disposed of as hazardous waste.[10]
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of 2-Formyl Loratadine and any contaminated materials is essential to protect both personnel and the environment. The U.S. Environmental Protection Agency (EPA) has specific regulations for the management of pharmaceutical waste.[10][11][12]
-
Waste Segregation: All waste contaminated with 2-Formyl Loratadine, including unused product, contaminated PPE, and cleaning materials, must be segregated from general laboratory waste.
-
Waste Containers: Use clearly labeled, sealed containers for hazardous pharmaceutical waste.[13] The label should read "Hazardous Waste - Pharmaceuticals."
-
Prohibition of Sewering: It is prohibited to dispose of hazardous pharmaceutical waste down the drain.[10][12]
-
Disposal Vendor: All hazardous pharmaceutical waste must be disposed of through a licensed hazardous waste vendor in accordance with all federal, state, and local regulations.[14]
By adhering to these comprehensive safety protocols, we can confidently advance our research with 2-Formyl Loratadine while upholding the highest standards of laboratory safety. This guide serves as a living document, and it is the responsibility of every researcher to remain vigilant and informed.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
